molecular formula C39H60O11 B10769676 TS 155-2

TS 155-2

Cat. No.: B10769676
M. Wt: 704.9 g/mol
InChI Key: PQLOHEMXTLVMFP-MFGNPEMASA-N
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Description

TS 155-2 is a useful research compound. Its molecular formula is C39H60O11 and its molecular weight is 704.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

(E)-4-[(2S,4S,5R,6S)-2-hydroxy-2-[(2R,3S,4R)-3-hydroxy-4-[(2S,3R,6Z,9R,10R,11S,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12?,16-15+,22-13-,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m1/s1

InChI Key

PQLOHEMXTLVMFP-MFGNPEMASA-N

Isomeric SMILES

C[C@@H]1C/C(=C\C=C[C@H]([C@@H](OC(=O)/C(=C/C(=C/[C@@H]([C@@H]1O)C)/C)/C)[C@H](C)[C@@H]([C@@H](C)[C@@]2(C[C@@H]([C@H]([C@@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of TS 155-2: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for a compound designated as "TS 155-2." While a chemical entity with this name is listed by some suppliers, detailed pharmacological data, including its biological targets, signaling pathways, and cellular effects, remains elusive.

A product listing provides the chemical formula for this compound as C39H60O11 and its molecular weight as 704.8871 g/mol .[1] The systematic chemical name is given as 2E-butenedioicacid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]ester.[1] However, this structural information is not currently associated with any published preclinical or clinical studies that would elucidate its mechanism of action.

Searches for "this compound" in scientific databases did not yield any relevant publications detailing its pharmacological properties. The term "TS" and the number "155" appear in various contexts within the scientific literature, but none specifically refer to the mechanism of action of this particular compound. For instance, discussions of microRNA-155 (miR-155) in immunology and cancer are prevalent, but this is unrelated to the chemical entity this compound.[2][3][4] Similarly, references to clinical trials for conditions like glioblastoma may use "TS" as an identifier, but this is not linked to the compound .

Without any available data from in vitro or in vivo studies, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of its signaling pathways. The core requirements for an in-depth technical guide cannot be met at this time due to the absence of foundational research on the biological activity of this compound.

It is possible that this compound is a very early-stage research compound with data that has not yet been publicly disclosed. It may also be an internal designation for a compound that is more widely known by a different name. Further investigation would require access to proprietary research data or future publications that specifically address the pharmacology of this molecule.

References

Unveiling TS 155-2: A Technical Guide to its Origins, Biological Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also identified as JBIR-100, is a compelling macrocyclic lactone with a range of biological activities, positioning it as a molecule of interest for further scientific investigation and potential therapeutic development. This document provides a comprehensive overview of its origin, producing organism, physicochemical properties, and known biological effects. A key focus is placed on its mechanism of action as a vacuolar ATPase (V-ATPase) inhibitor and the subsequent impact on critical cellular signaling pathways. This guide also outlines relevant experimental protocols for the study of this compound and presents its known quantitative data in a structured format.

Origin and Producing Organism

This compound is a natural product synthesized by the actinomycete bacterium, Streptomyces sp. IR027-SDHV6. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically significant antibiotics and other pharmaceuticals.

Fermentation and Isolation

While the specific details of the fermentation and isolation of this compound are primarily documented in Japanese patent literature (JP 2000-302782), a general methodology for the production of secondary metabolites from Streptomyces species can be described.

Experimental Protocol: General Fermentation and Isolation of Streptomyces Metabolites

  • Inoculum Preparation: A pure culture of Streptomyces sp. IR027-SDHV6 is grown in a suitable seed medium to generate a high-density inoculum.

  • Production Fermentation: The inoculum is transferred to a larger-scale production medium, which is optimized for the biosynthesis of this compound. This medium typically contains specific carbon and nitrogen sources, as well as essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the target compound.

  • Extraction: Following fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant by centrifugation or filtration. The target compound, this compound, is then extracted from the mycelial cake and/or the supernatant using an appropriate organic solvent, such as ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. These methods may include silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization to yield the pure compound.

Physicochemical Properties

This compound is a macrocyclic lactone belonging to the bafilomycin family. Its fundamental properties are summarized in the table below.

PropertyValue
Alternate Name JBIR-100
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.9 g/mol
CAS Number 303009-07-6

Biological Activity and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects. The primary mechanism underlying these activities is its function as a potent inhibitor of vacuolar ATPase (V-ATPase).

V-ATPase Inhibition

V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles. They play a crucial role in acidifying intracellular compartments, a process essential for a multitude of cellular functions including protein trafficking, degradation, and receptor-mediated endocytosis. By inhibiting V-ATPase, this compound disrupts these fundamental cellular processes, leading to its observed biological effects.

Experimental Protocol: V-ATPase Inhibition Assay

A common method to assess V-ATPase inhibition is to measure the decrease in ATP hydrolysis in the presence of the inhibitor.

  • Preparation of V-ATPase-enriched vesicles: Isolate vesicles rich in V-ATPase from a suitable source, such as yeast vacuoles or mammalian kidney microsomes.

  • ATP Hydrolysis Assay: The assay mixture contains the V-ATPase-enriched vesicles, ATP, and varying concentrations of the test compound (this compound). The reaction is incubated at a controlled temperature.

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce V-ATPase activity by 50%.

Cytotoxicity

This compound has demonstrated cytotoxic effects against cancer cell lines.

Cell LineActivityIC₅₀
HeLaCytotoxic72.6 nM

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Anti-Platelet Activity

The reported anti-platelet activity of this compound suggests its potential in modulating thrombosis.

Experimental Protocol: Platelet Aggregation Assay

Light transmission aggregometry is a standard method to assess platelet function.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a healthy donor and centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

  • Agonist and Inhibitor Addition: A platelet agonist (e.g., thrombin, ADP, or collagen) is added to induce aggregation, which is measured as an increase in light transmission. To test the inhibitory effect of this compound, the PRP is pre-incubated with the compound before the addition of the agonist.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the control.

Signaling Pathways Modulated by this compound

The inhibition of V-ATPase by this compound has profound effects on several key signaling pathways that are dependent on endosomal acidification and trafficking.

Overview of V-ATPase-Dependent Signaling

V_ATPase_Signaling_Overview cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Endosome Endosome Receptor->Endosome endocytosis Lysosome Lysosome Endosome->Lysosome maturation Signaling_Cascade Downstream Signaling Endosome->Signaling_Cascade initiates Lysosome->Signaling_Cascade regulates TS_155_2 This compound V_ATPase V-ATPase TS_155_2->V_ATPase inhibits V_ATPase->Endosome acidifies

Caption: General mechanism of this compound action via V-ATPase inhibition.

Affected Signaling Pathways

The disruption of endosomal maturation and lysosomal function by this compound can interfere with multiple signaling pathways critical for cell growth, proliferation, and survival.

Affected_Signaling_Pathways TS_155_2 This compound V_ATPase V-ATPase TS_155_2->V_ATPase inhibits Endosomal_Acidification Disruption of Endosomal Acidification V_ATPase->Endosomal_Acidification Notch_Signaling Notch Signaling Endosomal_Acidification->Notch_Signaling affects Wnt_Signaling Wnt Signaling Endosomal_Acidification->Wnt_Signaling affects TGF_beta_Signaling TGF-β Signaling Endosomal_Acidification->TGF_beta_Signaling affects mTOR_Signaling mTOR Signaling Endosomal_Acidification->mTOR_Signaling affects VEGFR2_Signaling VEGFR2 Signaling Endosomal_Acidification->VEGFR2_Signaling affects

Caption: Signaling pathways impacted by V-ATPase inhibition by this compound.

Conclusion

This compound is a potent V-ATPase inhibitor produced by Streptomyces sp. IR027-SDHV6. Its ability to disrupt fundamental cellular processes by inhibiting endosomal acidification makes it a valuable tool for studying V-ATPase function and a potential lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate its therapeutic potential and to explore the detailed molecular interactions underlying its diverse biological activities.

Chemical structure and properties of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this technical guide is based on currently available data from chemical suppliers and patent literature. It is important to note that comprehensive in vitro and in vivo studies for TS 155-2 are still in the developmental stage, and detailed peer-reviewed research is limited.

Introduction

This compound is a macrocyclic lactone with potential therapeutic applications stemming from its inhibitory effect on cellular calcium influx.[1][2][3] Produced by a species of Streptomyces, it is structurally related to hygrolidin.[1][3] The primary mechanism of action identified for this compound is the blockage of thrombin-evoked calcium (Ca2+) entry into cells. This activity confers upon the molecule several potential pharmacological effects, including hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is a complex macrocyclic lactone. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C39H60O11
Molecular Weight 704.9 g/mol
CAS Number 1314486-37-7, 303009-07-6
Appearance White solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Storage -20°C
Synonyms JBIR 100

Canonical SMILES: C--INVALID-LINK--O--INVALID-LINK--C)--INVALID-LINK----INVALID-LINK--=O)=O)C1)--INVALID-LINK----INVALID-LINK--[C@H]1OC(=O)C(C)=C--INVALID-LINK--C=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C=C(C)C=C1OC

InChI: InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)

Mechanism of Action: Inhibition of Thrombin-Evoked Calcium Entry

Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade and can also elicit cellular responses in various cell types, including platelets, endothelial cells, and smooth muscle cells, by activating Protease-Activated Receptors (PARs). A key event following thrombin receptor activation is a rapid increase in intracellular calcium concentration ([Ca2+]i). This is a biphasic process involving an initial release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, followed by an influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane.

This compound exerts its effects by specifically inhibiting this secondary influx of extracellular calcium. The precise molecular target of this compound within the calcium influx pathway has not been elucidated in the available literature.

Below is a diagram illustrating the proposed mechanism of action for this compound within the thrombin signaling pathway.

G cluster_0 Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR activates PLC Phospholipase C (PLC) PAR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor Ca_ER Ca2+ ER->Ca_ER releases SOCC Store-Operated Calcium Channel ER->SOCC depletion activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_ER->Cellular_Response leads to Ca_influx Ca_influx->Cellular_Response contributes to SOCC->Ca_influx mediates TS155_2 This compound TS155_2->SOCC inhibits

Caption: Proposed mechanism of this compound in the thrombin signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of this compound are not extensively available in the public domain. However, based on its mechanism of action, standard assays to investigate its properties would likely include:

  • Calcium Imaging Assays: To confirm the inhibitory effect of this compound on thrombin-induced calcium influx, fluorescence-based calcium imaging would be a primary method. Cells (e.g., platelets, fibroblasts, or endothelial cells) would be loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). Following baseline fluorescence measurement, cells would be stimulated with thrombin in the presence and absence of varying concentrations of this compound. Changes in intracellular calcium concentration would be monitored using a fluorescence microscope or a plate reader.

  • Platelet Aggregation Assays: To assess the anti-platelet activity of this compound, light transmission aggregometry could be employed. Platelet-rich plasma would be treated with different concentrations of this compound or a vehicle control prior to the addition of a platelet agonist like thrombin. The extent of platelet aggregation would be measured by monitoring the change in light transmission through the sample.

  • In Vivo Models of Thrombosis and Inflammation: To evaluate the anti-ischemic and anti-inflammatory effects, various animal models could be utilized. For instance, a ferric chloride-induced carotid artery thrombosis model in rodents could be used to assess the anti-thrombotic potential of this compound. Anti-inflammatory activity could be investigated using models such as carrageenan-induced paw edema.

The following diagram outlines a general workflow for the preliminary in vitro evaluation of this compound.

G cluster_workflow In Vitro Evaluation Workflow for this compound start Prepare this compound Stock Solution cell_culture Culture appropriate cell line (e.g., platelets, endothelial cells) start->cell_culture calcium_assay Calcium Imaging Assay cell_culture->calcium_assay platelet_assay Platelet Aggregation Assay cell_culture->platelet_assay data_analysis Data Analysis calcium_assay->data_analysis platelet_assay->data_analysis conclusion Determine IC50 and confirm mechanism of action data_analysis->conclusion

Caption: General workflow for the in vitro evaluation of this compound.

Potential Applications and Future Directions

The inhibitory action of this compound on thrombin-induced calcium entry suggests its potential as a therapeutic agent in conditions characterized by excessive platelet activation, thrombosis, or inflammation. Further research is warranted to:

  • Identify the specific molecular target(s) of this compound.

  • Elucidate its pharmacokinetic and pharmacodynamic profiles.

  • Evaluate its efficacy and safety in preclinical models of cardiovascular and inflammatory diseases.

Given the current early stage of research, this compound represents an intriguing lead compound for drug discovery and development programs focused on novel anti-platelet and anti-inflammatory therapies. Researchers are encouraged to conduct further independent studies to validate and expand upon the preliminary findings presented here.

References

TS 155-2 as a Thrombin-Induced Calcium Entry Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TS 155-2, a macrocyclic lactone identified as an inhibitor of thrombin-induced calcium entry. While detailed characterization of this compound is not extensively available in peer-reviewed literature, this document consolidates the existing knowledge and presents it in the context of the well-established thrombin signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating this compound or similar molecules, offering detailed experimental protocols and conceptual frameworks for its study.

Introduction to this compound

This compound is a macrocyclic lactone structurally related to hygrolidin, produced by a species of Streptomyces.[1][2] It is identified as an inhibitor of calcium entry into cells following thrombin stimulation.[2][3] The original patent for this compound suggests a range of biological activities, including hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory effects, though these have not been extensively investigated in subsequent literature.[1]

Chemical and Physical Properties:

PropertyValueReference
CAS Number303009-07-6
Molecular FormulaC39H60O11
Molecular Weight704.9 g/mol
AppearanceWhite solid
Purity>95% by HPLC
SolubilitySoluble in ethanol, methanol, DMF, and DMSO

The Thrombin-Induced Calcium Signaling Pathway

Thrombin is a serine protease that plays a critical role in hemostasis and thrombosis. It exerts its effects on various cell types, including platelets, endothelial cells, and smooth muscle cells, by activating G-protein coupled receptors known as Protease-Activated Receptors (PARs), primarily PAR1.

Activation of PAR1 by thrombin initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium signal is biphasic, consisting of an initial transient release of Ca2+ from intracellular stores followed by a sustained influx of extracellular Ca2+.

  • Receptor Activation and G-Protein Coupling: Thrombin cleaves the N-terminal domain of PAR1, exposing a tethered ligand that binds to the receptor and triggers its activation. This leads to the activation of the Gq family of G-proteins.

  • Phospholipase C Activation and IP3 Generation: Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release from Intracellular Stores: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding opens the IP3R channels, allowing for the rapid release of Ca2+ into the cytosol.

  • Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER is sensed by STIM1 (Stromal Interaction Molecule 1), a transmembrane protein in the ER membrane. Upon ER Ca2+ depletion, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, a highly calcium-selective ion channel in the plasma membrane. The opening of Orai1 channels leads to a sustained influx of extracellular Ca2+, which is crucial for maintaining the calcium signal and driving downstream cellular responses like platelet aggregation.

Signaling Pathway Diagram

Thrombin_Signaling cluster_ER ER Lumen Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Gq Gq PAR1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum (ER) STIM1 STIM1 ER->STIM1 Ca2+ Depletion Sensed by Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ (Increase) IP3R->Ca_cyto Ca2+ Release Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Response Triggers Orai1 Orai1 (CRAC) STIM1->Orai1 Activates Orai1->Ca_cyto Ca_extra Extracellular Ca2+ Ca_extra->Orai1 TS155_2 This compound TS155_2->Orai1 Inhibits

Caption: Thrombin-induced calcium signaling pathway and the putative site of action for this compound.

Quantitative Data for this compound (Hypothetical)

As of the last literature review, specific quantitative data for this compound, such as IC50 values for the inhibition of thrombin-induced calcium entry, are not publicly available. The following table is provided as a template for researchers to populate with their own experimental data.

Assay TypeCell Line/SystemAgonist (Concentration)Measured ParameterThis compound IC50
Intracellular Calcium FluxHuman PlateletsThrombin (e.g., 0.1 U/mL)Peak [Ca2+]iData not available
Intracellular Calcium FluxHEK293 cells expressing PAR1Thrombin (e.g., 10 nM)Integrated Ca2+ responseData not available
Store-Operated Calcium EntryAny suitable cell lineThapsigargin (e.g., 1 µM)Rate of Ca2+ influxData not available
Platelet AggregationHuman Platelet-Rich PlasmaThrombin (e.g., 0.05 U/mL)% AggregationData not available

Experimental Protocols

The following are detailed, representative protocols that can be used to characterize the activity of this compound as a thrombin-induced calcium entry inhibitor.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator to measure changes in [Ca2+]i in a cell population using a fluorescence plate reader.

Materials:

  • Cell line of interest (e.g., HEK293 cells stably expressing PAR1, or isolated human platelets)

  • Cell culture medium or appropriate buffer (e.g., Tyrode's buffer for platelets)

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Thrombin stock solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them in a 96-well plate to form a confluent monolayer.

    • For suspension cells (like platelets), prepare a cell suspension at the desired concentration.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the appropriate buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells twice with the assay buffer to remove extracellular dye.

    • Add fresh assay buffer to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle control (DMSO) wells.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the reader to record fluorescence kinetically (e.g., one reading per second). For Fluo-4, use excitation ~494 nm and emission ~516 nm.

    • Establish a stable baseline fluorescence for 30-60 seconds.

    • Using the plate reader's injector, add thrombin to stimulate the cells.

    • Continue recording the fluorescence for several minutes to capture the full calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Calcium_Assay_Workflow Start Start PrepareCells Prepare Cells (Plate or Suspension) Start->PrepareCells LoadDye Load with Calcium Indicator (e.g., Fluo-4 AM) PrepareCells->LoadDye Wash Wash to Remove Extracellular Dye LoadDye->Wash IncubateCompound Incubate with this compound (or Vehicle) Wash->IncubateCompound MeasureBaseline Measure Baseline Fluorescence IncubateCompound->MeasureBaseline InjectThrombin Inject Thrombin (Stimulation) MeasureBaseline->InjectThrombin MeasureResponse Measure Kinetic Fluorescence Response InjectThrombin->MeasureResponse AnalyzeData Data Analysis (Calculate IC50) MeasureResponse->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a fluorescent calcium indicator-based assay.

Platelet Aggregation Assay

This protocol measures the effect of this compound on thrombin-induced platelet aggregation using light aggregometry.

Materials:

  • Freshly drawn human blood in sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution (in DMSO)

  • Thrombin stock solution

  • Light transmission aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

  • Assay Performance:

    • Pipette PRP into the aggregometer cuvettes with a stir bar and place them in the heating block (37°C).

    • Add different concentrations of this compound or vehicle (DMSO) to the cuvettes and incubate for a specified time (e.g., 5 minutes).

    • Add a sub-maximal concentration of thrombin to induce aggregation.

    • Record the change in light transmission for several minutes until the aggregation response is complete.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a promising, yet under-characterized, inhibitor of thrombin-induced calcium entry. Its macrocyclic lactone structure and putative anti-platelet activity make it a compound of interest for further investigation in the fields of hemostasis, thrombosis, and inflammation. The lack of published quantitative data and detailed mechanistic studies highlights a significant opportunity for research. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the systematic evaluation of this compound and other novel inhibitors of the thrombin signaling pathway. Future studies should focus on determining its precise molecular target within the calcium signaling cascade, quantifying its potency and efficacy in various cell types, and exploring its potential therapeutic applications.

References

V-ATPase Inhibitory Activity of TS 155-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR-100, is a macrolide antibiotic identified as a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4][5] Isolated from Streptomyces sp., this compound is analogous to bafilomycin, a well-characterized class of V-ATPase inhibitors. V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment. Their role in cellular processes such as protein trafficking, degradation, and pH homeostasis makes them a compelling target for therapeutic intervention in various diseases, including cancer and osteoporosis. This technical guide provides a comprehensive overview of the V-ATPase inhibitory activity of this compound, including available quantitative data, putative experimental protocols, and the implicated signaling pathways.

Quantitative Data

The inhibitory potency of this compound against V-ATPase has been reported, highlighting its efficacy. While extensive quantitative data in the public domain is limited, the following information has been identified:

CompoundReported IC50Cell LineReference
This compound (JBIR-100)0.46 µMNot Specified
This compound (JBIR-100)Inhibition of V-ATPase activity reportedHeLa cells

Note: The context for the 0.46 µM IC50 value is not fully detailed in the available literature. The report of inhibitory activity in HeLa cells suggests its potential as an anti-tumor agent.

Mechanism of Action

As a bafilomycin analogue, this compound is presumed to inhibit V-ATPase by targeting the V₀ subunit, the membrane-integral proton-translocating domain of the enzyme complex. This interaction blocks the proton pore, thereby uncoupling ATP hydrolysis from proton transport and leading to a rapid increase in the pH of intracellular acidic compartments like lysosomes and endosomes.

Experimental Protocols

In Vitro V-ATPase Inhibition Assay

This assay directly measures the inhibition of V-ATPase activity in isolated membrane vesicles.

1. Preparation of V-ATPase-enriched Membranes:

  • Isolate membrane fractions rich in V-ATPase from a suitable source, such as bovine brain, insect midgut, or specific cancer cell lines (e.g., HeLa).
  • Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to enrich for microsomal or lysosomal membranes.
  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. ATPase Activity Assay:

  • Pre-incubate the membrane preparation with varying concentrations of this compound (or a vehicle control) for a specified time at 37°C.
  • Initiate the ATPase reaction by adding ATP.
  • The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released, typically using a colorimetric method like the Fiske-Subbarow assay.
  • Perform the assay in the presence and absence of known V-ATPase inhibitors (e.g., bafilomycin A1) to determine the V-ATPase-specific activity.

3. Data Analysis:

  • Calculate the percentage of V-ATPase inhibition for each concentration of this compound.
  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Lysosomal pH Measurement

This assay assesses the functional consequence of V-ATPase inhibition in living cells.

1. Cell Culture:

  • Culture a suitable cell line (e.g., HeLa) in appropriate media.
  • Seed the cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

2. Treatment and Staining:

  • Treat the cells with various concentrations of this compound for a defined period.
  • Load the cells with a pH-sensitive fluorescent dye that accumulates in acidic compartments, such as LysoSensor™ or LysoTracker™.

3. Measurement and Analysis:

  • Measure the fluorescence intensity of the dye using a fluorescence microscope, plate reader, or flow cytometer.
  • An increase in fluorescence upon treatment with this compound (for certain dyes) or a decrease (for others) indicates an increase in lysosomal pH, consistent with V-ATPase inhibition.
  • Quantify the change in fluorescence to determine the dose-dependent effect of this compound on lysosomal acidification.

Signaling Pathways and Experimental Workflows

The inhibition of V-ATPase by this compound can impact various cellular signaling pathways that are sensitive to changes in lysosomal function and cellular pH.

mTORC1 Signaling Pathway

V-ATPase is a crucial component of the machinery that senses amino acid availability and activates the mTORC1 signaling pathway at the lysosomal surface. Inhibition of V-ATPase can disrupt this process.

mTORC1_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol Ragulator Ragulator Complex Rag Rag GTPases Ragulator->Rag mTORC1 mTORC1 Rag->mTORC1 activates V_ATPase V-ATPase V_ATPase->Ragulator recruits Downstream\nEffectors Downstream Effectors mTORC1->Downstream\nEffectors phosphorylates TS155_2 This compound TS155_2->V_ATPase inhibits Amino_Acids Amino Acids Amino_Acids->V_ATPase activates Cell Growth\n& Proliferation Cell Growth & Proliferation Downstream\nEffectors->Cell Growth\n& Proliferation

Caption: Inhibition of V-ATPase by this compound disrupts mTORC1 activation.

Autophagy Pathway

Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes. V-ATPase activity is essential for maintaining the acidic pH of lysosomes, which is required for the activity of lysosomal hydrolases that degrade the contents of the autophagosome.

Autophagy_Workflow cluster_workflow Autophagic Flux Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation leads to V_ATPase V-ATPase (on Lysosome) V_ATPase->Lysosome acidifies TS155_2 This compound TS155_2->V_ATPase inhibits

Caption: this compound inhibits the final degradation step in autophagy.

General Experimental Workflow for Assessing V-ATPase Inhibition

The following diagram outlines a logical workflow for characterizing the V-ATPase inhibitory activity of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Interpretation A Isolate V-ATPase Enriched Membranes B Perform ATPase Activity Assay with Varying [this compound] A->B C Determine IC50 B->C H Correlate In Vitro Potency with Cellular Effects C->H D Culture Cells E Treat with this compound D->E F Measure Lysosomal pH (e.g., LysoTracker) E->F G Assess Downstream Effects (e.g., mTORC1, Autophagy) E->G F->H I Elucidate Mechanism of Action G->I H->I

Caption: A logical workflow for characterizing a V-ATPase inhibitor.

Conclusion

This compound (JBIR-100) is a promising V-ATPase inhibitor with demonstrated activity. Its classification as a bafilomycin analogue provides a strong foundation for understanding its mechanism of action. Further research is warranted to fully elucidate its quantitative inhibitory profile across various cell types and its precise impact on downstream signaling pathways. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

The Biological Activities of TS 155-2 (JBIR-100): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the bafilomycin family of natural products. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, anti-cancer, and potential anti-platelet effects. This document details the quantitative data available, outlines relevant experimental protocols, and visualizes the key signaling pathways modulated by this compound.

Core Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its function as an inhibitor of Vacuolar-type H+-ATPase (V-ATPase) and its ability to modulate intracellular calcium levels. These primary mechanisms of action give rise to its observed antimicrobial and anti-cancer properties.

V-ATPase Inhibition

As a bafilomycin analogue, this compound is a potent inhibitor of V-ATPase. V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes, endosomes, and vacuoles. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of downstream effects, including the impairment of autophagy, endocytosis, and protein degradation. This activity is central to the anti-cancer and antimicrobial effects of this compound.

Inhibition of Thrombin-Induced Calcium Influx

This compound has been reported to inhibit the entry of calcium into cells following stimulation by thrombin. Thrombin is a key serine protease involved in the coagulation cascade and platelet activation. By blocking the influx of calcium, this compound can interfere with platelet aggregation and may possess anti-platelet, hypotensive, anti-ischemic, and anti-inflammatory properties.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound (JBIR-100).

Biological ActivityOrganism/Cell LineParameterValueReference
Antimicrobial ActivityBacillus subtilisMIC8 µM[1]
Antimicrobial ActivityStaphylococcus aureusMIC4 µM[1]
Antimicrobial ActivityEnterococcus faecium (VRE)MIC16 µM[1]
Antimicrobial ActivityBacillus anthracisMIC4 µM[1]
Antimicrobial ActivityBacillus cereusMIC4 µM[1]

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound (JBIR-100) as an anti-cancer agent, particularly in breast cancer models. Its mechanism of action in cancer cells involves the induction of apoptosis and the inhibition of autophagy, mediated through the modulation of the Akt/NF-κB signaling pathway.

Induction of Apoptosis

This compound has been shown to induce apoptosis in breast cancer cells in a dose-dependent manner. This programmed cell death is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

Inhibition of Autophagy

In addition to inducing apoptosis, this compound inhibits autophagy in breast cancer cells. Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting this process, this compound further contributes to its anti-cancer effects.

Modulation of the Akt/NF-κB Signaling Pathway

The anti-cancer effects of this compound are linked to its ability to suppress the Akt/NF-κB signaling pathway. The Akt pathway is a critical regulator of cell survival and proliferation, while NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting this pathway, this compound reduces the expression of anti-apoptotic proteins and promotes cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

V-ATPase Activity Assay

This protocol describes a method to measure the activity of V-ATPase, which is inhibited by this compound.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by V-ATPase. The amount of Pi is determined colorimetrically.

Materials:

  • V-ATPase-enriched membrane fraction

  • This compound (or other inhibitors)

  • ATP solution

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Prepare V-ATPase-enriched membrane fractions from a suitable source (e.g., yeast vacuoles, insect cell membranes).

  • Pre-incubate the membrane fraction with various concentrations of this compound or a vehicle control for 15-30 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS or by placing on ice).

  • Add the malachite green reagent to the reaction mixture and incubate for 15-20 minutes at room temperature to allow color development.

  • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

  • Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of this compound to the vehicle control.

Thrombin-Induced Intracellular Calcium Influx Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to thrombin, an effect inhibited by this compound.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to calcium, the fluorescence properties of the dye change, which can be measured to determine the intracellular calcium concentration.

Materials:

  • Platelets or other suitable cell types

  • This compound

  • Thrombin

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Isolate and prepare a suspension of platelets or the chosen cell type.

  • Load the cells with the calcium-sensitive dye by incubating them with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in a calcium-containing buffer.

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control for 10-20 minutes.

  • Place the cell suspension in a fluorometer cuvette or on a microscope slide.

  • Establish a baseline fluorescence reading.

  • Add thrombin to the cell suspension to induce calcium influx.

  • Record the change in fluorescence over time. For Fura-2, this is typically done by measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

  • Analyze the data to determine the effect of this compound on the thrombin-induced calcium signal.

Apoptosis Assay via Western Blot

This protocol describes the detection of apoptosis markers by Western blot, a technique used to assess the pro-apoptotic activity of this compound in cancer cells.

Principle: This method identifies the cleavage of key apoptotic proteins, such as caspases and PARP, which is a hallmark of apoptosis.

Materials:

  • Breast cancer cells (e.g., MCF-7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat breast cancer cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the cleavage of apoptotic markers.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

V-ATPase Inhibition and Downstream Effects

V_ATPase_Inhibition TS155_2 This compound V_ATPase V-ATPase TS155_2->V_ATPase Inhibits Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping Drives Lysosomal_Acidification Lysosomal Acidification Proton_Pumping->Lysosomal_Acidification Autophagy Autophagy Lysosomal_Acidification->Autophagy Required for Endocytosis Endocytosis Lysosomal_Acidification->Endocytosis Required for Protein_Degradation Protein Degradation Lysosomal_Acidification->Protein_Degradation Required for Cell_Death Cell Death Autophagy->Cell_Death Leads to (in cancer) Endocytosis->Cell_Death Leads to (disruption) Protein_Degradation->Cell_Death Leads to (disruption)

Caption: Inhibition of V-ATPase by this compound disrupts lysosomal acidification.

Inhibition of Thrombin-Induced Calcium Influx and Anti-Platelet Activity

Thrombin_Calcium_Influx Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Activates PLC Phospholipase C (PLC) PAR->PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_Release Ca²⁺ Release from Stores ER->Ca_Release Ca_Influx Ca²⁺ Influx Ca_Release->Ca_Influx Triggers Platelet_Activation Platelet Activation & Aggregation Ca_Influx->Platelet_Activation Leads to TS155_2 This compound TS155_2->Ca_Influx Inhibits

Caption: this compound inhibits thrombin-induced calcium influx, a key step in platelet activation.

Modulation of Akt/NF-κB Signaling in Cancer Cells

Akt_NFkB_Pathway TS155_2 This compound Akt Akt TS155_2->Akt Inhibits IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFkB NF-κB IκBα->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Anti_Apoptotic_Genes Anti-Apoptotic Gene Expression Nucleus->Anti_Apoptotic_Genes Promotes Cell_Survival Cancer Cell Survival Anti_Apoptotic_Genes->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Prevents

Caption: this compound inhibits the Akt/NF-κB pathway, promoting apoptosis in cancer cells.

Conclusion

This compound (JBIR-100) is a promising natural product with a multifaceted biological profile. Its potent V-ATPase inhibitory activity underpins its antimicrobial and anti-cancer effects. The induction of apoptosis and inhibition of autophagy in cancer cells via the Akt/NF-κB pathway highlights its therapeutic potential. Furthermore, its ability to inhibit thrombin-induced calcium influx suggests a role as an anti-platelet agent. Further research is warranted to fully elucidate its therapeutic applications and to establish a more comprehensive quantitative profile of its biological activities.

References

TS 155-2 (JBIR-100): A Technical Deep Dive into a Bioactive Hygrobafilomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding TS 155-2, also known as JBIR-100, a bioactive natural product belonging to the hygrobafilomycin family of plecomacrolides. This document outlines its chemical properties, biological activities, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Core Compound Identity and Structure

This compound (JBIR-100) is a 16-membered plecomacrolide antibiotic produced by the actinobacterium Streptomyces varsoviensis.[1][2] Its structure is characterized by a hygrobafilomycin-type scaffold, which includes a 2-C methyl group, a 23-C isopropyl group, and a 16-membered macrolactone ring. A key feature of JBIR-100 is a fumarate moiety containing an electrophilic alkene, which is susceptible to nucleophilic addition. The molecular formula of JBIR-100 has been determined as C₃₉H₆₀O₁₁. The complete stereochemistry of the molecule has been proposed based on NMR and bioinformatic analysis.

Quantitative Biological Activity

The biological activity of JBIR-100 has been primarily characterized by its antimicrobial and anti-proliferative properties. The following tables summarize the key quantitative data from foundational studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of JBIR-100 against various microorganisms.

MicroorganismTypeMIC (µM)
Bacillus subtilisGram-positive16
Bacillus sp. Al HakamGram-positive4
Staphylococcus aureus USA300Gram-positive4
Mycobacterium smegmatisGram-positive>64
Escherichia coliGram-negative>64
Pseudomonas aeruginosaGram-negative>64
Debaryomyces hanseniiFungus16
Candida albicansFungus>64
Saccharomyces cerevisiaeFungus>64

Table 2: Anti-proliferative Activity of JBIR-100 in Breast Cancer Cell Lines.

Cell LineIC₅₀ (µM) after 72h
MCF-7Not explicitly quantified in the provided snippets
MDA-MB-231Not explicitly quantified in the provided snippets

Note: While the source indicates concentration- and time-dependent inhibition of cell growth in breast cancer cells, the precise IC₅₀ values were not available in the provided search snippets.

Experimental Protocols

This section details the methodologies employed in the foundational research of JBIR-100.

Structure Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Full structural characterization of JBIR-100 was achieved using a combination of one- and two-dimensional NMR experiments.

  • Solvent: CD₃OD

  • Experiments: ¹H, ¹H-¹H DQF-COSY, ¹H-¹H TOCSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The molecular formula of JBIR-100 was confirmed by HR-ESI-MS.

  • Observed Mass: m/z 727.4055 Da [M+Na]⁺

  • Theoretical Mass: m/z 727.4033 Da [M+Na]⁺ for C₃₉H₆₀O₁₁

  • Error: 3.0 ppm

Antimicrobial Activity Assays

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial susceptibility of various bacterial and fungal strains to JBIR-100 was determined using a broth microdilution method.

  • Microorganisms were cultured in appropriate liquid media.

  • A serial dilution of JBIR-100 was prepared in a 96-well plate.

  • Each well was inoculated with a standardized suspension of the test microorganism.

  • Plates were incubated under suitable conditions for each microorganism.

  • The MIC was determined as the lowest concentration of JBIR-100 that completely inhibited visible growth.

Mechanism of Action Studies (in Bacillus subtilis)

Membrane Integrity Assay using Propidium Iodide (PI): The effect of JBIR-100 on the cell membrane integrity of B. subtilis was assessed using the fluorescent dye propidium iodide, which is impermeable to cells with intact membranes.

  • B. subtilis cells were grown to the mid-logarithmic phase.

  • Cells were washed and resuspended in a suitable buffer.

  • JBIR-100 at various concentrations was added to the cell suspension.

  • Propidium iodide was added to the mixture.

  • Fluorescence was measured using a fluorometer or a fluorescence microscope to detect PI uptake, indicating membrane damage.

Membrane Depolarization Assay: The impact of JBIR-100 on the membrane potential of B. subtilis was investigated.

  • B. subtilis cells were treated with various concentrations of JBIR-100.

  • The cells were then stained with a membrane potential-sensitive dye.

  • Changes in fluorescence were measured to determine the extent of membrane depolarization. A significant decrease in fluorescence intensity was observed at JBIR-100 concentrations greater than 0.2 µM, indicating a dose-dependent depolarization of the bacterial membrane.

Anti-proliferative and Apoptosis Assays (in Breast Cancer Cells)

Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting: The effect of JBIR-100 on the expression of proteins involved in signaling pathways was analyzed by Western blotting.

  • Cells were treated with JBIR-100 for specified times.

  • Total protein was extracted from the cells using a lysis buffer.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., components of the Akt/NF-κB pathway).

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence detection system.

Caspase Activation and PARP Cleavage Assays: The induction of apoptosis by JBIR-100 was confirmed by measuring caspase activation and the cleavage of poly(ADP-ribose) polymerase (PARP).

  • Cells were treated with JBIR-100.

  • Cell lysates were prepared.

  • Caspase activity was measured using colorimetric or fluorometric substrates specific for different caspases.

  • PARP cleavage was detected by Western blotting using an antibody that recognizes both full-length and cleaved PARP.

Visualizing Mechanisms and Workflows

Signaling Pathways

The anti-proliferative effects of JBIR-100 in breast cancer cells are associated with the modulation of the Akt/NF-κB signaling pathway and the inhibition of V-ATPase.

JBIR100_Signaling_Pathways cluster_VATPase V-ATPase Inhibition cluster_Akt_NFkB Akt/NF-κB Pathway Modulation JBIR100 This compound (JBIR-100) VATPase V-ATPase JBIR100->VATPase Inhibits ProtonPump Proton Pumping (H+ Gradient Maintenance) LysosomalAcidification Lysosomal Acidification VATPase->LysosomalAcidification Disrupts Autophagy Autophagy LysosomalAcidification->Autophagy Required for Akt Akt NFkB NF-κB Akt->NFkB Activates CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Promotes Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits JBIR100_2 This compound (JBIR-100) JBIR100_2->Akt Modulates JBIR100_2->Apoptosis Induces

Proposed signaling pathways of this compound (JBIR-100).

Experimental Workflow

The foundational research on JBIR-100 followed a systematic workflow from discovery to characterization.

JBIR100_Discovery_Workflow cluster_discovery Discovery & Production cluster_characterization Structural Characterization cluster_activity Biological Activity Screening cluster_moa Mechanism of Action Studies strain Streptomyces varsoviensis fermentation Fermentation strain->fermentation extraction Extraction & Purification fermentation->extraction nmr NMR Spectroscopy (1D & 2D) extraction->nmr ms HR-ESI-MS extraction->ms antimicrobial Antimicrobial Assays (MIC Determination) extraction->antimicrobial antiproliferative Anti-proliferative Assays (Cancer Cell Lines) extraction->antiproliferative structure Structure & Stereochemistry Elucidation nmr->structure ms->structure membrane Membrane Perturbation Assays (B. subtilis) antimicrobial->membrane apoptosis Apoptosis Induction Assays (Caspase, PARP) antiproliferative->apoptosis western Western Blotting (Signaling Pathways) antiproliferative->western

Experimental workflow for the discovery and characterization of JBIR-100.

Conclusion

This compound (JBIR-100) is a potent bioactive compound with significant antimicrobial and anti-proliferative activities. Its mechanism of action appears to be multifaceted, involving the disruption of microbial cell membranes and the modulation of key signaling pathways in cancer cells, including the inhibition of V-ATPase and interference with the Akt/NF-κB pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of JBIR-100 as a potential therapeutic agent. Continued investigation into its structure-activity relationships and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide: The Discovery and Early Studies of Tirzepatide (LY3298176)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tirzepatide (also known as LY3298176) is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. This document provides a comprehensive overview of the early-stage research and discovery of Tirzepatide, with a focus on its mechanism of action, key experimental findings, and the foundational studies that have paved the way for its clinical development.

Introduction

The management of type 2 diabetes (T2D) has evolved significantly with the advent of incretin-based therapies. Glucagon-like peptide-1 (GLP-1) receptor agonists have been successful in improving glycemic control with a low risk of hypoglycemia and the added benefit of weight loss. Building on this success, researchers sought to explore the potential of co-agonism of multiple incretin receptors to achieve even greater efficacy. This led to the development of Tirzepatide, a dual GIP and GLP-1 receptor agonist. This guide delves into the preclinical and early clinical studies that first characterized this compound.

Discovery and Rationale for Dual Agonism

The concept for a dual GIP and GLP-1 receptor agonist stemmed from the physiological roles of both incretins in glucose homeostasis. While GLP-1's role in stimulating insulin secretion and suppressing glucagon was well-established, GIP was also known to be a potent insulinotropic hormone. The hypothesis was that activating both receptors simultaneously could lead to synergistic effects on insulin secretion, glucagon suppression, and ultimately, superior glycemic control and weight reduction compared to selective GLP-1 receptor agonism.

Preclinical Characterization

Early in vitro studies were crucial to determine the binding affinity and functional activity of Tirzepatide at the human GIP and GLP-1 receptors.

Tirzepatide was engineered from the human GIP amino acid sequence with modifications to also bind to and activate the GLP-1 receptor.[1][2] In vitro studies using cells expressing the human GIP and GLP-1 receptors were performed to determine the binding affinities and functional potencies of Tirzepatide. These experiments revealed an imbalanced agonism, with Tirzepatide showing a higher affinity for the GIP receptor, comparable to native GIP.[1][3] Conversely, its affinity for the GLP-1 receptor was found to be approximately five-fold weaker than that of native GLP-1.[1]

Signaling studies further elucidated its mechanism, demonstrating that Tirzepatide mimics the action of native GIP at the GIP receptor. However, at the GLP-1 receptor, it exhibits biased agonism, preferentially stimulating cAMP generation over β-arrestin recruitment. This is significant because β-arrestin1 has been shown to limit the insulin response to GLP-1. By having a bias away from β-arrestin recruitment, Tirzepatide may enhance insulin secretion.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of Tirzepatide

ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP Assay
Human GIP Receptor~0.14~0.05
Human GLP-1 Receptor~0.72~1.0

Data are approximate values compiled from publicly available research.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells were cultured and stably transfected to express either the human GIP receptor or the human GLP-1 receptor.

  • Membrane Preparation: Cell membranes were prepared from the transfected cells by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding Assay:

    • Radiolabeled native GIP or GLP-1 was incubated with the prepared cell membranes.

    • Increasing concentrations of unlabeled Tirzepatide were added to compete with the radiolabeled ligand for receptor binding.

    • The amount of bound radioactivity was measured to determine the concentration of Tirzepatide required to inhibit 50% of the radiolabeled ligand binding (IC50).

    • The inhibitory constant (Ki) was calculated from the IC50 value.

  • cAMP Functional Assay:

    • Transfected cells were seeded in multi-well plates.

    • Cells were incubated with various concentrations of Tirzepatide.

    • Following incubation, cells were lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) was measured using a commercially available immunoassay kit.

    • The concentration of Tirzepatide that produced 50% of the maximal cAMP response (EC50) was determined.

In vivo studies in mice were critical to understanding the physiological effects of Tirzepatide. These studies demonstrated that Tirzepatide led to glucose-dependent insulin secretion and improved glucose tolerance by acting on both GIP and GLP-1 receptors. When administered chronically to mice, Tirzepatide resulted in a potent decrease in body weight and food intake, with these effects being significantly greater than those observed with a selective GLP-1 receptor agonist. Interestingly, research has shown that in mice, Tirzepatide primarily stimulates insulin secretion via the GLP-1 receptor, which contrasts with findings in human islets where the GIP receptor appears to be the primary mediator of this effect.

Table 2: Key Outcomes of Preclinical In Vivo Studies in Mice

ParameterObservationComparison to Selective GLP-1 RA
Insulin SecretionGlucose-dependent increase-
Glucose ToleranceImproved-
Body WeightPotent decreaseGreater effect
Food IntakePotent decreaseGreater effect
  • Animal Model: Diet-induced obese (DIO) mice were used as a model for type 2 diabetes.

  • Acclimatization: Mice were acclimated to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: A cohort of mice was administered a single subcutaneous dose of Tirzepatide, while control groups received a vehicle or a selective GLP-1 receptor agonist.

  • Fasting: After drug administration, mice were fasted overnight (approximately 16 hours) with free access to water.

  • Glucose Challenge: A baseline blood sample was collected from the tail vein. Subsequently, a bolus of glucose (typically 2 g/kg body weight) was administered via oral gavage or intraperitoneal injection.

  • Blood Sampling: Blood samples were collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose levels were measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.

Early Phase Clinical Studies

The promising preclinical data led to the initiation of early-phase clinical trials in human subjects. A Phase 1, randomized, placebo-controlled, double-blind study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Tirzepatide. This study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts in healthy subjects, followed by a proof-of-concept arm in patients with T2D.

The pharmacokinetic profile of Tirzepatide was shown to support once-weekly administration. In patients with T2D, Tirzepatide demonstrated a significant, dose-dependent reduction in fasting serum glucose compared to placebo. The most common adverse events were gastrointestinal in nature (nausea, vomiting, diarrhea) and were generally mild to moderate in severity.

Table 3: Summary of Early Phase Clinical Trial Findings (Phase 1b in T2D Patients)

Dose of Tirzepatide (once weekly)Change in Fasting Serum Glucose (vs. Placebo)Common Adverse Events
10 mgSignificant reduction (-49.12 mg/dL)Nausea, Vomiting, Diarrhea
15 mgSignificant reduction (-43.15 mg/dL)Nausea, Vomiting, Diarrhea

Data from a 4-week study.

Visualizations

Tirzepatide_Signaling cluster_cell Pancreatic β-cell Tirzepatide Tirzepatide GIPR GIP Receptor Tirzepatide->GIPR High Affinity GLP1R GLP-1 Receptor Tirzepatide->GLP1R Lower Affinity (Biased Agonism) AC Adenylyl Cyclase GIPR->AC GLP1R->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Granule Exocytosis PKA->Insulin Epac2->Insulin

Caption: Tirzepatide signaling in pancreatic β-cells.

Receptor_Binding_Workflow start Start cell_culture Culture HEK293 cells with GIPR or GLP-1R expression start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radiolabeled ligand & Tirzepatide membrane_prep->incubation separation Separate bound & free ligand incubation->separation measurement Measure bound radioactivity separation->measurement analysis Calculate Ki value measurement->analysis end End analysis->end

References

Unveiling the Therapeutic Potential of TS 155-2: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TS 155-2, a macrocyclic lactone also known as JBIR 100, has emerged as a compound of interest in the scientific community due to its intriguing biological activities.[1] This technical overview consolidates the currently available information on this compound, focusing on its proposed mechanisms of action and potential, though largely unexplored, therapeutic applications. It is important to note that this compound is currently intended for research use only and has not been approved for diagnostic or therapeutic applications in humans.[2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2E-butenedioicacid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]ester[3]
Synonyms JBIR 100
CAS Number 1314486-37-7
Molecular Formula C39H60O11
Molecular Weight 704.9 g/mol
Appearance Solid
Purity >95.00%
Storage Store at -20°C

Known Mechanisms of Action

This compound is reported to exert its biological effects through at least two distinct mechanisms:

  • Inhibition of Thrombin-Stimulated Calcium Entry: this compound is described as an inhibitor of calcium entry into cells that is induced by thrombin stimulation. This suggests a potential role in modulating cellular processes that are dependent on thrombin-mediated calcium signaling. Thrombin, a key serine protease in the coagulation cascade, activates platelets and other cells through protease-activated receptors (PARs), leading to a rise in intracellular calcium.

  • V-ATPase Inhibition: As a bafilomycin analogue, this compound is an inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments and, in some specialized cells, for proton transport across the plasma membrane.

Potential Therapeutic Applications

The dual mechanisms of action of this compound suggest a range of potential therapeutic applications, although it must be emphasized that these are largely theoretical at this stage and require substantial further investigation.

  • Thrombosis and Hemostasis: By inhibiting thrombin-stimulated calcium entry, this compound could potentially modulate platelet activation and aggregation, processes central to thrombus formation. This positions it as a candidate for investigation in the context of thromboembolic disorders.

  • Diseases Associated with V-ATPase Dysfunction: The inhibition of V-ATPase activity opens up possibilities for treating a variety of conditions. These include:

    • Osteopetrosis: A rare genetic disorder characterized by abnormally dense bones, where defective osteoclast function, reliant on V-ATPase-mediated acidification, prevents bone resorption.

    • Male Infertility: V-ATPase is crucial for the acidification of the epididymal lumen, a process necessary for sperm maturation and viability.

    • Renal Acidosis: Certain forms of renal tubular acidosis are caused by impaired V-ATPase function in the kidneys, leading to an inability to properly acidify urine.

  • Antimicrobial Activity: this compound is also classified as an antibiotic and antimicrobial agent, having been isolated from a culture of Streptomyces sp. This suggests its potential utility in combating bacterial infections, although the spectrum of activity and mechanism of antimicrobial action are not well-defined in the available literature.

Signaling Pathway and Experimental Workflow Diagrams

Due to the limited publicly available data on the specific molecular interactions and experimental applications of this compound, detailed signaling pathways and experimental workflows cannot be constructed at this time. However, a conceptual diagram illustrating the proposed mechanisms of action is provided below.

TS_155_2_MoA cluster_thrombin Thrombin-Mediated Signaling cluster_vatpase V-ATPase Function Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR activates Ca_channel Calcium Channel PAR->Ca_channel signals to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Cell_Activation Cellular Activation (e.g., Platelet Aggregation) Ca_influx->Cell_Activation VATPase V-ATPase Proton_pump Proton Pumping VATPase->Proton_pump Acidification Compartment Acidification Proton_pump->Acidification Cell_Function Specialized Cell Function (e.g., Osteoclast Activity) Acidification->Cell_Function TS155_2 This compound TS155_2->Ca_channel inhibits TS155_2->VATPase inhibits

Caption: Proposed mechanisms of action for this compound.

Future Directions and Conclusion

The available information on this compound highlights its potential as a multi-target therapeutic agent. However, a significant gap exists in the scientific literature regarding its efficacy, safety, and specific molecular interactions. To advance the understanding and potential clinical application of this compound, future research should focus on:

  • Detailed in vitro studies to elucidate the precise binding sites and inhibitory kinetics on both thrombin-mediated calcium channels and V-ATPase.

  • Quantitative analysis of its effects on platelet aggregation, bone resorption, and other relevant cellular functions.

  • Preclinical in vivo studies in animal models of thrombosis, osteopetrosis, and other relevant diseases to assess its therapeutic efficacy and safety profile.

  • Antimicrobial spectrum analysis to identify the range of bacteria susceptible to this compound and to determine its minimum inhibitory concentrations.

References

TS 155-2: A Bafilomycin Analogue and Vacuolar H+-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of TS 155-2, establishing its identity as a Bafilomycin analogue. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, biological effects, and relevant experimental protocols, drawing comparisons with the well-characterized Bafilomycin A1.

1. Executive Summary

This compound, also known as JBIR 100, is a macrolide antibiotic identified as a Bafilomycin analogue.[1][2][3][4][5] Like other members of the bafilomycin family, its primary molecular target is the Vacuolar H+-ATPase (V-ATPase). By inhibiting this proton pump, this compound disrupts the acidification of intracellular organelles, leading to significant downstream effects on cellular processes, most notably the inhibition of autophagy and the induction of apoptosis. While structurally related to Bafilomycin A1, differences in their chemical composition result in varied biological potency.

2. Chemical and Physical Properties

While both this compound and Bafilomycin A1 are macrolide antibiotics produced by Streptomyces species, they are distinct molecules. Their differing molecular formulas underscore their unique chemical structures, which in turn influences their interaction with the V-ATPase target and overall biological activity.

PropertyThis compoundBafilomycin A1
Molecular Formula C39H60O11C35H58O9
Molecular Weight 704.9 g/mol 622.83 g/mol
Class Macrolide AntibioticMacrolide Antibiotic
Source Streptomyces sp.Streptomyces griseus

Table 1: Comparison of Chemical and Physical Properties.

3. Mechanism of Action: V-ATPase Inhibition

The primary mechanism of action for both this compound and Bafilomycin A1 is the specific inhibition of V-ATPase. V-ATPases are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, including lysosomes and endosomes. Inhibition of V-ATPase by these macrolides prevents the translocation of protons into these organelles, leading to an increase in their luminal pH. This disruption of the normal acidic environment has profound consequences for a multitude of cellular functions that are pH-dependent.

4. Biological Effects

The inhibition of V-ATPase by this compound and its analogues triggers a cascade of cellular events, primarily impacting autophagy and apoptosis.

4.1 Inhibition of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. A critical step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs in an acidic environment. Bafilomycin A1 is a well-established inhibitor of the late phase of autophagy. By preventing lysosomal acidification, it blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. This leads to an accumulation of autophagosomes within the cell. Given that this compound shares the same target, it is presumed to inhibit autophagy through a similar mechanism.

4.2 Induction of Caspase-Independent Apoptosis

Bafilomycin A1 has been demonstrated to induce programmed cell death, or apoptosis, through a caspase-independent pathway. This pathway is initiated by the targeting of mitochondria, which leads to the release of Apoptosis-Inducing Factor (AIF). AIF then translocates to the nucleus, where it triggers DNA fragmentation and cell death. This mode of action is particularly relevant in the context of cancer cells that may have developed resistance to traditional caspase-dependent apoptosis.

5. Quantitative Data for Biological Activity

The following table summarizes the available quantitative data for the inhibitory activities of this compound and Bafilomycin A1.

CompoundTarget/EffectIC50 / ID50Cell System/AssayReference(s)
This compound V-ATPase0.46 µMNot Specified
Bafilomycin A1 V-ATPase0.44 nMNot Specified
V-ATPase0.6 - 1.5 nMBovine chromaffin granules
V-ATPase4 - 400 nMVarious (Plant, Fungal, Animal)
Acid Influx Inhibition0.4 nMNot Specified
H. pylori-induced vacuolization4 nM (ID50)HeLa Cells
Short circuit current inhibition0.17 µMOuter mantle epithelium

Table 2: Quantitative Comparison of In Vitro Biological Activities.

6. Experimental Protocols

The following are generalized protocols for assays commonly used to study V-ATPase inhibitors like this compound and Bafilomycin A1.

6.1 V-ATPase Inhibition Assay

This colorimetric assay measures the activity of V-ATPase by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

  • Principle: The inhibition of V-ATPase activity by the test compound is determined by a decrease in the amount of phosphate produced.

  • Methodology:

    • Prepare serial dilutions of the test compound (this compound or Bafilomycin A1).

    • In a 96-well plate, combine the test compound, a buffered solution containing purified V-ATPase, and necessary co-factors (e.g., Mg2+).

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding a known concentration of ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and add a malachite green-based reagent to detect the released inorganic phosphate.

    • Measure the absorbance at ~650 nm and calculate the percent inhibition relative to a vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

6.2 Autophagic Flux Assay

This assay is used to monitor the progression of autophagy and can demonstrate the blockage of autophagosome-lysosome fusion.

  • Principle: Cells stably expressing a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3) are used. In the acidic environment of the autolysosome, the GFP signal is quenched while the mCherry signal persists. A blockage in fusion results in the accumulation of autophagosomes, which fluoresce both green and red (appearing yellow).

  • Methodology:

    • Culture cells expressing mCherry-GFP-LC3.

    • Treat cells with the test compound for a specified time. Include positive (e.g., starvation) and negative controls.

    • Fix the cells and acquire images using a fluorescence microscope.

    • Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.

    • An increase in the ratio of yellow to red puncta in treated cells indicates an inhibition of autophagic flux.

7. Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by Bafilomycin analogues and a general experimental workflow for their characterization.

cluster_Inhibition V-ATPase Inhibition cluster_Autophagy Autophagy Pathway TS155_BafA1 This compound / Bafilomycin A1 V_ATPase V-ATPase TS155_BafA1->V_ATPase inhibits Lysosome_Acidification Lysosomal Acidification V_ATPase->Lysosome_Acidification mediates Autolysosome_Formation Autolysosome Formation Lysosome_Acidification->Autolysosome_Formation is required for Autophagosome Autophagosome Autophagosome->Autolysosome_Formation Lysosome Lysosome Lysosome->Autolysosome_Formation Degradation Degradation of Cargo Autolysosome_Formation->Degradation

Caption: V-ATPase inhibition by this compound blocks lysosomal acidification, thereby impairing autolysosome formation and inhibiting autophagic flux.

Bafilomycin_Analogue Bafilomycin Analogue (e.g., Bafilomycin A1) Mitochondria Mitochondria Bafilomycin_Analogue->Mitochondria targets AIF_Release Release of Apoptosis-Inducing Factor (AIF) Mitochondria->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation Apoptosis Caspase-Independent Apoptosis AIF_Translocation->Apoptosis

Caption: Bafilomycin A1 induces caspase-independent apoptosis through the mitochondrial release and nuclear translocation of AIF.

Cell_Culture Prepare appropriate cell lines Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment V_ATPase_Assay Perform V-ATPase Inhibition Assay Compound_Treatment->V_ATPase_Assay Autophagy_Flux_Assay Conduct Autophagic Flux Assay Compound_Treatment->Autophagy_Flux_Assay Apoptosis_Assay Execute Apoptosis Assay (e.g., Annexin V/PI staining) Compound_Treatment->Apoptosis_Assay Data_Collection Collect and analyze data V_ATPase_Assay->Data_Collection Autophagy_Flux_Assay->Data_Collection Apoptosis_Assay->Data_Collection Results Determine IC50 values and characterize effects on autophagy and apoptosis Data_Collection->Results

Caption: A logical workflow for the in vitro characterization of this compound's biological activity.

References

In-Depth Technical Guide: Antimicrobial Properties of TS 155-2 (JBIR-100)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of TS 155-2, also known as JBIR-100. This macrocyclic lactone, a bafilomycin analogue produced by Streptomyces species, has demonstrated notable antimicrobial activity. This document consolidates available quantitative data, details experimental protocols for its assessment, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified through determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a variety of microorganisms. The data reveals a significant inhibitory effect, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
MicroorganismStrainMIC (µM)
Gram-Positive Bacteria
Bacillus subtilis1688
Bacillus sp.Al Hakam4
Staphylococcus aureusUSA3004
Staphylococcus aureusNewman8
Staphylococcus saprophyticusATCC 153058
Enterococcus faecalisV58316
Enterococcus faecium(Vancomycin-resistant)16
Gram-Negative Bacteria
Escherichia coliBW25113>64
Pseudomonas aeruginosaPA14>64
Salmonella entericaserovar Typhimurium 14028s>64
Mycobacteria
Mycobacterium smegmatismc2155>64
Fungi
Saccharomyces cerevisiaeBY4741>64
Candida albicansATCC 10231>64
Debaryomyces hansenii16
Aspergillus nidulansA4>64
Fusarium verticillioides7600>64

Data sourced from Molloy, E. M., et al. (2016). Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products.[1]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound
MicroorganismStrainMBC (µM)
Bacillus subtilis16816

Data sourced from Molloy, E. M., et al. (2016). Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method.

  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate liquid media (e.g., Mueller-Hinton broth for bacteria, Yeast Peptone Dextrose for fungi) to mid-exponential phase.

  • Compound Dilution: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound were then prepared in 96-well microtiter plates containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the microbial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The plates were incubated at the optimal temperature for each microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in no visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined to assess whether this compound is bactericidal or bacteriostatic.

  • Subculturing from MIC Assay: Following the MIC determination, an aliquot (typically 10 µL) from each well showing no visible growth was subcultured onto agar plates containing no antimicrobial agent.

  • Incubation: The agar plates were incubated at the appropriate temperature and duration to allow for the growth of any surviving bacteria.

  • MBC Determination: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Mechanism of Action

This compound is known to be an inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3] This enzyme is a proton pump found in the membranes of various intracellular organelles, such as lysosomes and endosomes, and is responsible for acidifying their interior.

The proposed primary mechanism of antimicrobial action for this compound is the inhibition of V-ATPase. By binding to the V-ATPase complex, this compound disrupts the translocation of protons across the membrane. This leads to a failure in the acidification of intracellular compartments. The consequences of this inhibition are manifold and can ultimately lead to cell death.

Additionally, studies on this compound (JBIR-100) have suggested that it perturbs the bacterial cell membrane, leading to depolarization. This could be a direct effect or an indirect consequence of its primary mode of action.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start culture Culture Microorganisms start->culture dilute Prepare Serial Dilutions of this compound start->dilute inoculate Inoculate Microtiter Plates culture->inoculate dilute->inoculate incubate_mic Incubate Plates inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination of this compound.

Proposed Mechanism of Action of this compound via V-ATPase Inhibition

mechanism_of_action cluster_cell Bacterial Cell TS155_2 This compound VATPase V-ATPase (Proton Pump) TS155_2->VATPase Inhibits ProtonGradient Proton Gradient Disruption VATPase->ProtonGradient Leads to Membrane Cellular Membrane pH_increase Increased Internal pH ProtonGradient->pH_increase Causes Metabolic_Inhibition Metabolic Inhibition pH_increase->Metabolic_Inhibition Results in Cell_Death Cell Death Metabolic_Inhibition->Cell_Death Induces

Caption: Proposed mechanism of this compound via V-ATPase inhibition.

References

In-depth Technical Guide: The Anti-inflammatory Potential of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2 is a macrocyclic lactone, related to hygrolidin, produced by a Streptomyces species. Its primary mechanism of action is the inhibition of thrombin-evoked calcium (Ca2+) entry into cells. While peer-reviewed literature on this compound is notably absent, the original patent, Japan Patent 2000-302782 , suggests its potential as a therapeutic agent with hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties. This document aims to consolidate the available information on the anti-inflammatory potential of this compound, drawing exclusively from publicly accessible data and the foundational knowledge of its mechanism of action. Due to the limited availability of detailed experimental data, this guide will focus on the theoretical framework of its anti-inflammatory action based on its known molecular function.

Introduction to this compound

This compound is a complex natural product with the molecular formula C39H60O11. Its core function as a blocker of thrombin-induced calcium influx positions it as a modulator of various physiological processes, including inflammation.[1] Thrombin, a serine protease, is a key component of the coagulation cascade and also plays a significant role in inflammatory responses through the activation of Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and immune cells. This activation leads to a rapid increase in intracellular calcium, a critical second messenger in inflammatory signaling.

Mechanism of Action and Anti-inflammatory Rationale

The putative anti-inflammatory activity of this compound is intrinsically linked to its ability to inhibit thrombin-mediated calcium signaling. The following sections outline the theoretical signaling pathway and the proposed intervention by this compound.

Thrombin-Induced Inflammatory Signaling

Thrombin's pro-inflammatory effects are largely mediated through the activation of PARs, primarily PAR-1 on human platelets and endothelial cells. This activation initiates a G-protein coupled signaling cascade that involves the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

This elevation in intracellular calcium concentration activates a plethora of downstream signaling molecules, including protein kinase C (PKC), calmodulin, and various transcription factors such as NF-κB and AP-1. These factors orchestrate the expression of pro-inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules, which are central to the inflammatory response.

Postulated Intervention by this compound

This compound is described as a blocker of thrombin-evoked calcium entry.[1] This suggests that its primary anti-inflammatory mechanism is the attenuation of the sustained calcium influx that is critical for the full activation of inflammatory signaling pathways. By preventing this secondary wave of calcium, this compound could theoretically dampen the activation of calcium-dependent enzymes and transcription factors, thereby reducing the production of pro-inflammatory mediators.

Below is a conceptual diagram illustrating the proposed mechanism of action for the anti-inflammatory effects of this compound.

TS155_2_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR PAR Thrombin->PAR Activation Gq Gq PAR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SOCE SOCE Channel Ca_influx Ca²⁺ Influx SOCE->Ca_influx Mediates TS155_2 This compound TS155_2->SOCE Blocks ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->SOCE Triggers Downstream Downstream Signaling (PKC, Calmodulin, NF-κB) Ca_release->Downstream Activates Ca_influx->Downstream Sustains Activation Inflammation Inflammatory Response (Cytokine Production) Downstream->Inflammation Leads to

Caption: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data and Experimental Protocols

A comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative data or detailed experimental protocols from the original patent or any subsequent research. The information that this compound possesses anti-inflammatory activity is consistently attributed to Japan Patent 2000-302782 . However, the detailed experimental results and methodologies contained within this patent are not accessible in the public domain.

Therefore, it is not possible to provide structured tables of quantitative data (e.g., IC50 values, percentage inhibition) or detailed experimental protocols for the anti-inflammatory assessment of this compound at this time.

Future Directions and Research Opportunities

The lack of publicly available data on this compound presents a significant opportunity for the research community. Key areas for future investigation would include:

  • Isolation and Structural Confirmation: Independent isolation of this compound from the producing Streptomyces strain and confirmation of its structure.

  • In Vitro Anti-inflammatory Assays:

    • Cell-based Calcium Flux Assays: To quantify the inhibitory effect of this compound on thrombin-induced calcium influx in relevant cell lines (e.g., HUVECs, platelets, monocytes).

    • Cytokine Production Assays: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in response to thrombin or other inflammatory stimuli.

    • Gene Expression Analysis: To determine the impact of this compound on the expression of key inflammatory genes.

  • In Vivo Models of Inflammation: To evaluate the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation.

  • Target Deconvolution: To precisely identify the molecular target(s) of this compound within the calcium signaling pathway.

The following diagram outlines a potential experimental workflow for the future investigation of this compound's anti-inflammatory potential.

Experimental_Workflow cluster_discovery Discovery and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_conclusion Conclusion Isolation Isolation & Purification of this compound Structure Structural Elucidation Isolation->Structure Calcium_Assay Calcium Flux Assays Structure->Calcium_Assay Cytokine_Assay Cytokine & Chemokine Profiling Calcium_Assay->Cytokine_Assay Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Cytokine_Assay->Gene_Expression PK_PD Pharmacokinetics & Pharmacodynamics Gene_Expression->PK_PD Efficacy_Models Efficacy in Animal Models of Inflammation PK_PD->Efficacy_Models Toxicity Preliminary Toxicity Assessment Efficacy_Models->Toxicity Conclusion Assessment of Therapeutic Potential Toxicity->Conclusion

Caption: A potential experimental workflow for investigating this compound.

Conclusion

This compound represents an intriguing but understudied natural product with a plausible mechanism for anti-inflammatory activity. Its ability to block thrombin-induced calcium entry provides a strong rationale for its potential to modulate inflammatory responses. However, the current body of publicly available scientific information is insufficient to provide a detailed technical guide on its anti-inflammatory potential. The information is limited to the claims made in its original patent, without access to the specific data and experimental protocols. Further research is imperative to validate these claims and to fully characterize the therapeutic potential of this compound as an anti-inflammatory agent. This document serves as a foundational guide based on the available information and highlights the significant opportunities for future research in this area.

References

Methodological & Application

Application Notes and Protocols for TS 155-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR 100, is a macrocyclic lactone and a bafilomycin analogue with antibiotic properties[1][2]. It has been identified as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) and an inhibitor of thrombin-induced calcium entry into cells[1][2][3]. These mechanisms of action make this compound a valuable tool for studying a variety of cellular processes, including intracellular pH regulation, organelle function, and calcium signaling pathways. This document provides detailed protocols for the dissolution and use of this compound in cell culture experiments.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Alternate NameJBIR 100
Molecular FormulaC₃₉H₆₀O₁₁
Molecular Weight~704.9 g/mol
AppearanceWhite solid
StorageStore at -20°C
Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
WaterLimited solubility

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 704.9 g/mol = 7.049 mg

  • Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 7.049 mg of this compound, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not dissolve completely, you can warm the tube to 37°C for a short period and/or use an ultrasonic bath to aid dissolution.

  • Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored at -20°C, the stock solution should be used within one month; for storage up to six months, -80°C is recommended.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture. The final concentration will depend on the specific cell type and experimental design. As a reference, bafilomycin A1, a similar V-ATPase inhibitor, has been shown to inhibit cell growth in the range of 10-50 nM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired working concentration: For this example, we will prepare a working solution with a final concentration of 100 nM.

  • Perform serial dilutions:

    • Intermediate Dilution (optional but recommended): To avoid pipetting very small volumes, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

      • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium.

    • Final Dilution: Dilute the intermediate solution to the final working concentration. To get to 100 nM from a 100 µM intermediate solution, you would perform a 1:1000 dilution.

      • For example, to prepare 1 mL of the final working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed complete cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (in this case, DMSO) as the cells treated with this compound.

  • Add to cells: Gently mix the final working solution and add the appropriate volume to your cell culture plates.

Visualizations

Signaling Pathway of Thrombin-Induced Calcium Influx and its Inhibition by this compound

Thrombin_Pathway Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR activates PLC Phospholipase C (PLC) PAR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (increase) Ca_ER->Ca_cyto release Ca_channel Plasma Membrane Ca²⁺ Channel Ca_cyto->Ca_channel activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Cellular_Response Ca_channel->Ca_cyto influx Ca_extra Extracellular Ca²⁺ TS155_2 This compound TS155_2->Ca_channel inhibits

Caption: Thrombin signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Using this compound in Cell Culture

Experimental_Workflow Start Start: Seed Cells Incubate Incubate cells to allow attachment and growth Start->Incubate Prepare_TS155_2 Prepare this compound Working Solution Incubate->Prepare_TS155_2 Prepare_Vehicle Prepare Vehicle Control Incubate->Prepare_Vehicle Treat_Cells Treat cells with this compound or Vehicle Control Prepare_TS155_2->Treat_Cells Prepare_Vehicle->Treat_Cells Incubate_Treatment Incubate for desired treatment duration Treat_Cells->Incubate_Treatment Assay Perform Cellular Assay (e.g., viability, signaling) Incubate_Treatment->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: Workflow for this compound cell culture experiments.

References

Application Notes and Protocols: Solubility of TS 155-2 in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TS 155-2 is a macrocyclic lactone, related to hygrolidin, produced by a species of Streptomyces.[1][2] It has been identified as an inhibitor of thrombin-induced calcium entry into cells.[1][2] The original patent for this compound suggests potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities.[1] A thorough understanding of its solubility in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies. This document provides a summary of the available solubility data for this compound in dimethyl sulfoxide (DMSO) and ethanol, along with a detailed protocol for determining its quantitative solubility.

Data Presentation: Solubility of this compound

CompoundSolventQualitative SolubilityQuantitative Solubility (mg/mL)
This compoundDimethyl Sulfoxide (DMSO)SolubleData not available
This compoundEthanolSolubleData not available

Experimental Protocols: Determination of this compound Solubility

The following protocol is a generalized method for determining the saturation solubility of a compound in a given solvent at a specific temperature. This can be adapted for determining the quantitative solubility of this compound in both DMSO and ethanol.

Objective: To determine the saturation solubility of this compound in DMSO and ethanol at a controlled temperature.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Volumetric flasks

  • Pipettes

  • Microcentrifuge tubes or vials

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent (DMSO or ethanol) in a series of vials.

    • Ensure a visible amount of undissolved solid remains at the bottom of each vial to confirm that a supersaturated solution has been created.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully pipette the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to ensure that only the dissolved compound is being measured.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

      • For HPLC: An isocratic elution with a suitable mobile phase on a C18 column is a common starting point. The detection wavelength should be set to the maximum absorbance of this compound.

      • For UV-Vis spectrophotometry: Measure the absorbance at the wavelength of maximum absorption for this compound and determine the concentration using a calibration curve generated from the standard solutions.

  • Data Analysis:

    • Calculate the concentration of this compound in the filtered supernatant. This concentration represents the saturation solubility of this compound in the solvent at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Signaling Pathway of this compound

This compound is known to block the entry of calcium (Ca2+) into cells that is triggered by thrombin. Thrombin stimulates an increase in cytosolic Ca2+ which is a key event in the signal transduction pathways in various cell types, including platelets, fibroblasts, and smooth muscle cells.

TS155_2_Pathway Thrombin Thrombin ThrombinReceptor Thrombin Receptor Thrombin->ThrombinReceptor Binds PLC Phospholipase C (PLC) ThrombinReceptor->PLC Activates Ca_Influx Ca2+ Influx ThrombinReceptor->Ca_Influx Stimulates IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_ER Ca2+ Release ER->Ca_ER Induces CellularResponse Cellular Response (e.g., Platelet Aggregation) Ca_ER->CellularResponse Ca_Influx->CellularResponse TS155_2 This compound TS155_2->Ca_Influx Inhibits

Caption: Signaling pathway of this compound as a thrombin-induced Ca2+ influx inhibitor.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Start Start: Excess this compound + Solvent (DMSO or Ethanol) Equilibration Equilibration (24-48h at constant temp) Start->Equilibration Centrifugation Settling of Undissolved Solid Equilibration->Centrifugation Filtration Filtration of Supernatant (0.22 µm syringe filter) Centrifugation->Filtration Quantification Quantification (HPLC or UV-Vis) Filtration->Quantification Analysis Data Analysis: Calculate Solubility Quantification->Analysis

Caption: Experimental workflow for determining the solubility of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a potent cytotoxic agent identified as a bafilomycin analogue. Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase)[1][2][3]. V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. These application notes provide a summary of the recommended working concentrations and detailed protocols for the use of this compound in experiments with the human cervical cancer cell line, HeLa.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in HeLa cells.

ParameterValueCell LineExposure TimeReference
IC5072.6 nMHeLa48 hours[1][2]

Mechanism of Action: V-ATPase Inhibition and Downstream Effects

This compound, as a V-ATPase inhibitor, instigates a cascade of events within the cell, culminating in apoptosis. The inhibition of the proton pump leads to an increase in the pH of lysosomes and endosomes, impairing their function. This disruption of pH balance can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. Furthermore, V-ATPase inhibition has been linked to the modulation of several key signaling pathways implicated in cancer cell survival and proliferation, including the Ras, mTOR, and HIF-1α pathways.

G cluster_extracellular Extracellular cluster_cell HeLa Cell TS155_2 This compound V_ATPase V-ATPase TS155_2->V_ATPase inhibition Lysosome Lysosome V_ATPase->Lysosome H+ pumping Ras Ras Signaling V_ATPase->Ras mTOR mTOR Signaling V_ATPase->mTOR HIF1a HIF-1α Signaling V_ATPase->HIF1a Mitochondrion Mitochondrion Lysosome->Mitochondrion disruption of pH homeostasis Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis G cluster_workflow MTT Assay Workflow Start Start Seed Seed HeLa Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read End End Read->End G cluster_workflow Apoptosis Assay Workflow Start Start Seed Seed HeLa Cells (6-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V and PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End G cluster_workflow Western Blot Workflow Start Start Treat Cell Treatment with This compound Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect End End Detect->End

References

Application Note: Measuring Inhibition of Thrombin-Induced Calcium Influx with TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for a calcium influx assay to characterize the inhibitory activity of TS 155-2 (also known as JBIR-100), a macrocyclic lactone that blocks thrombin-induced calcium entry. The protocol is optimized for a fluorescent-based assay in human platelets, a physiologically relevant cell type for studying thrombin signaling. Detailed methodologies for data analysis and visualization of the associated signaling pathway and experimental workflow are also included.

Introduction

Thrombin is a serine protease that plays a critical role in hemostasis and thrombosis. It activates platelets through the Protease-Activated Receptors (PARs), specifically PAR1 and PAR4. These G-protein coupled receptors (GPCRs) signal through the Gq pathway, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a critical step for full platelet activation.

This compound is a natural product that has been identified as an inhibitor of thrombin-induced calcium entry. This application note describes a robust and reproducible fluorescence-based assay to quantify the inhibitory potency of this compound on thrombin-induced calcium influx in human platelets.

Data Presentation

The inhibitory effect of this compound on thrombin-induced calcium influx can be quantified by determining its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound in a thrombin-induced calcium influx assay is not publicly available, the following table provides a template for presenting such data once generated. For illustrative purposes, we have included a hypothetical IC50 value. Another known activity of this compound is its cytotoxic effect on HeLa cells.

CompoundAssay TypeCell LineStimulusMeasured ParameterIC50
This compoundCalcium InfluxHuman PlateletsThrombinInhibition of Ca2+ influx[Data not available]
This compoundCytotoxicityHeLa-Cell Viability72.6 nM

Signaling Pathway

The following diagram illustrates the signaling pathway of thrombin-induced calcium influx and the proposed point of inhibition by this compound.

Thrombin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Thrombin Thrombin PAR PAR1/4 Receptor Thrombin->PAR Activation Gq Gq PAR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binding SOCE SOCE Channel Ca_cyto Cytosolic Ca2+ SOCE->Ca_cyto TS155_2 This compound TS155_2->SOCE Inhibition Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_ER->Ca_cyto Release Ca_ext Extracellular Ca2+ Ca_ext->SOCE Influx

Caption: Thrombin-induced calcium signaling pathway in platelets.

Experimental Workflow

The following diagram outlines the major steps of the this compound calcium influx assay protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Human Platelets B Load Platelets with Calcium Indicator Dye A->B D Incubate Platelets with This compound or Vehicle B->D C Prepare this compound and Thrombin Solutions C->D E Establish Baseline Fluorescence Reading D->E F Inject Thrombin to Stimulate Calcium Influx E->F G Record Fluorescence Changes Over Time F->G H Calculate Peak Fluorescence or Area Under the Curve G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for the this compound calcium influx assay.

Experimental Protocols

Materials and Reagents
  • Human whole blood (from healthy, consenting donors)

  • Acid-Citrate-Dextrose (ACD) solution

  • HEPES buffer

  • Prostaglandin E1 (PGE1)

  • Apyrase

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Bovine Serum Albumin (BSA)

  • Thrombin (human α-thrombin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and injection capabilities

Platelet Isolation
  • Collect human whole blood into tubes containing ACD anticoagulant.

  • Centrifuge the blood at 200 x g for 20 minutes at room temperature to separate platelet-rich plasma (PRP).

  • To the PRP, add PGE1 (1 µM final concentration) and apyrase (2 U/mL final concentration) to prevent platelet activation.

  • Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGE1 and apyrase.

  • Determine the platelet count and adjust to the desired concentration (e.g., 2 x 10^8 platelets/mL).

Calcium Indicator Dye Loading
  • Prepare the calcium indicator dye loading solution. For Fura-2 AM, a final concentration of 2-5 µM is typically used. For Fluo-4 AM, a final concentration of 1-2 µM is common. Include Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

  • Add the dye loading solution to the platelet suspension.

  • Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.

  • After incubation, centrifuge the platelets at 1000 x g for 10 minutes.

  • Resuspend the platelet pellet in a fresh, dye-free buffer and allow them to rest for at least 30 minutes at room temperature in the dark before use.

Calcium Influx Assay
  • Prepare serial dilutions of this compound in the assay buffer. A final DMSO concentration should be kept below 0.5% to avoid solvent effects.

  • Dispense the dye-loaded platelet suspension into the wells of a 96-well black, clear-bottom microplate.

  • Add the this compound dilutions or vehicle (DMSO) to the respective wells and incubate for 10-20 minutes at 37°C.

  • Place the microplate into the fluorescence plate reader, which should be pre-warmed to 37°C.

  • Record a baseline fluorescence reading for 30-60 seconds.

  • Using the plate reader's injector, add a pre-determined concentration of thrombin to each well to stimulate calcium influx. A typical final concentration of thrombin is in the range of 0.1-1 U/mL.

  • Immediately after injection, continue to record the fluorescence intensity kinetically for at least 2-5 minutes. For Fura-2, the ratio of emissions at two wavelengths (e.g., 510 nm) following excitation at two wavelengths (e.g., 340 nm and 380 nm) is measured. For Fluo-4, excitation is typically around 490 nm and emission is measured around 520 nm.

Data Analysis
  • The change in intracellular calcium concentration is represented by the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) or the ratio of fluorescence intensities (for ratiometric dyes like Fura-2).

  • The response to thrombin can be quantified by either the peak fluorescence intensity or the area under the curve (AUC) for a defined period after thrombin addition.

  • For each concentration of this compound, calculate the percentage of inhibition of the thrombin-induced calcium response relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This application note provides a comprehensive framework for conducting a calcium influx assay to characterize the inhibitory properties of this compound. By following this detailed protocol, researchers in drug discovery and related fields can effectively evaluate the potency of this compound and similar compounds that target thrombin-mediated platelet activation. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological processes and the practical steps involved in the assay.

Application Note: Evaluating the Efficacy of TS 155-2 as a Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. The development of antiplatelet therapies is a key area of research in cardiovascular medicine. This application note provides a detailed protocol for evaluating the inhibitory activity of a novel compound, TS 155-2, on platelet aggregation in human platelet-rich plasma (PRP) using Light Transmission Aggregometry (LTA). LTA is considered the gold standard for assessing platelet function.[1][2][3] This document outlines the experimental workflow, data analysis, and provides insights into the potential mechanism of action of this compound by examining its effect on platelet aggregation induced by various agonists.

Experimental Protocols

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol describes the preparation of PRP and PPP from human whole blood, a crucial first step for LTA assays.

  • Materials:

    • Human whole blood collected in 3.2% sodium citrate tubes.

    • Centrifuge.

    • Plastic pipettes and tubes.

  • Procedure:

    • Collect human whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).[4]

    • To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature without the brake.[5]

    • Carefully collect the upper straw-colored layer (PRP) using a plastic pipette and transfer it to a fresh plastic tube.

    • To obtain PPP, centrifuge the remaining blood at 2500 x g for 10 minutes at room temperature.

    • Collect the supernatant (PPP) and transfer it to a separate plastic tube.

    • Allow the PRP to rest for at least 30 minutes at room temperature before use.

2. Light Transmission Aggregometry (LTA) Protocol for this compound

This protocol details the use of LTA to measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.

  • Equipment:

    • Light Transmission Aggregometer.

    • Cuvettes with stir bars.

    • Pipettes.

  • Reagents:

    • Platelet-Rich Plasma (PRP)

    • Platelet-Poor Plasma (PPP)

    • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or saline).

    • Platelet agonists:

      • Adenosine Diphosphate (ADP)

      • Collagen

      • Thrombin

      • Arachidonic Acid

  • Procedure:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Add 50 µL of this compound at various final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or vehicle control to the PRP.

    • Incubate the mixture for 3-5 minutes at 37°C.

    • Add a specific agonist at a predetermined concentration to induce platelet aggregation. The final volume in the cuvette should be 500 µL.

      • ADP: Final concentration of 5-10 µM.

      • Collagen: Final concentration of 2-5 µg/mL.

      • Thrombin: Final concentration of 0.1-0.5 U/mL.

      • Arachidonic Acid: Final concentration of 0.5-1 mM.

    • Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated by the aggregometer software.

    • Repeat the procedure for each concentration of this compound and each agonist.

Data Presentation

The inhibitory effect of this compound on platelet aggregation can be quantified and summarized. The following tables present hypothetical data for the dose-dependent inhibition by this compound.

Table 1: Effect of this compound on ADP-Induced Platelet Aggregation

This compound Concentration (µM)Mean Aggregation (%)Standard Deviation% Inhibition
0 (Vehicle)85± 4.20
172± 3.815.3
1048± 5.143.5
5025± 3.570.6
10012± 2.985.9

Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation

This compound Concentration (µM)Mean Aggregation (%)Standard Deviation% Inhibition
0 (Vehicle)92± 3.70
188± 4.14.3
1075± 5.518.5
5055± 4.840.2
10038± 3.958.7

Table 3: Effect of this compound on Thrombin-Induced Platelet Aggregation

This compound Concentration (µM)Mean Aggregation (%)Standard Deviation% Inhibition
0 (Vehicle)95± 2.90
193± 3.12.1
1085± 4.010.5
5070± 5.226.3
10062± 4.534.7

Table 4: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation

This compound Concentration (µM)Mean Aggregation (%)Standard Deviation% Inhibition
0 (Vehicle)88± 4.50
182± 3.96.8
1065± 5.326.1
5040± 4.754.5
10022± 3.875.0

Table 5: Summary of IC50 Values for this compound

AgonistIC50 (µM)
ADP18.5
Collagen85.2
Thrombin>100
Arachidonic Acid45.8

Signaling Pathways and Visualization

Understanding the signaling pathways initiated by different agonists is crucial for interpreting the inhibitory profile of this compound.

Experimental Workflow The overall workflow for evaluating this compound using LTA is depicted below.

G A Whole Blood Collection (3.2% Citrate) B PRP & PPP Preparation (Centrifugation) A->B C Incubate PRP with This compound or Vehicle B->C D Add Agonist (ADP, Collagen, etc.) C->D E Measure Aggregation (Light Transmission) D->E F Data Analysis (% Inhibition, IC50) E->F

Caption: Workflow for Platelet Aggregation Assay.

ADP-Induced Signaling Pathway ADP activates platelets by binding to P2Y1 and P2Y12 receptors, leading to an increase in intracellular calcium and subsequent platelet aggregation.

G cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling ADP ADP P2Y1 P2Y1 ADP->P2Y1 P2Y12 P2Y12 ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC Ca_Mobilization Ca++ Mobilization PLC->Ca_Mobilization Aggregation Platelet Aggregation Ca_Mobilization->Aggregation AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition AC_inhibition->Aggregation

Caption: ADP Signaling Pathway in Platelets.

Collagen-Induced Signaling Pathway Collagen initiates platelet activation through the GPVI receptor, triggering a tyrosine kinase-based signaling cascade that results in platelet aggregation.

G cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling Collagen Collagen GPVI GPVI Collagen->GPVI Syk Syk GPVI->Syk LAT LAT Syk->LAT PLCg2 PLCγ2 LAT->PLCg2 Ca_Mobilization Ca++ Mobilization PLCg2->Ca_Mobilization Aggregation Platelet Aggregation Ca_Mobilization->Aggregation

Caption: Collagen Signaling Pathway via GPVI.

Thrombin-Induced Signaling Pathway Thrombin is a potent platelet agonist that activates platelets through PAR1 and PAR4 receptors, leading to robust aggregation.

G cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling Thrombin Thrombin PAR1/4 PAR1 / PAR4 Thrombin->PAR1/4 Gq_G1213 Gq, G12/13 PAR1/4->Gq_G1213 PLC PLC Gq_G1213->PLC Rho_activation Rho Activation Gq_G1213->Rho_activation Ca_Mobilization Ca++ Mobilization PLC->Ca_Mobilization Aggregation Platelet Aggregation Rho_activation->Aggregation Ca_Mobilization->Aggregation

Caption: Thrombin Signaling Pathway in Platelets.

Arachidonic Acid-Induced Signaling Pathway Arachidonic acid is converted to Thromboxane A2 (TXA2), which then acts on the TP receptor to induce platelet aggregation.

G cluster_membrane Platelet Membrane & Cytosol cluster_downstream Intracellular Signaling Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 TXA2 Thromboxane A2 COX1->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLC Gq->PLC Ca_Mobilization Ca++ Mobilization PLC->Ca_Mobilization Aggregation Platelet Aggregation Ca_Mobilization->Aggregation

Caption: Arachidonic Acid Signaling Pathway.

Conclusion

This application note provides a comprehensive framework for assessing the antiplatelet activity of this compound. By utilizing the detailed LTA protocol and analyzing the inhibitory effects on agonist-induced platelet aggregation, researchers can determine the potency and potential mechanism of action of this compound. The provided hypothetical data and signaling pathway diagrams serve as a guide for data interpretation and presentation. Based on the example data, this compound demonstrates a potent inhibitory effect on ADP-induced platelet aggregation, suggesting a potential interaction with the P2Y1 or P2Y12 signaling pathways. Further investigation would be required to confirm the specific molecular target.

References

Application Notes and Protocols for V-ATPase Activity Assay Using TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the activity of Vacuolar-type H+-ATPase (V-ATPase) with a specific focus on utilizing the inhibitor TS 155-2. V-ATPases are essential proton pumps that play a crucial role in the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment.[1][2][3][4] Their dysregulation is implicated in a range of diseases, including cancer and osteoporosis, making them a significant target for drug development.

This compound is an antibiotic and a bafilomycin analogue that has been identified as an inhibitor of V-ATPase activity. These protocols will guide researchers in characterizing the inhibitory effects of this compound and other potential V-ATPase modulators.

Introduction to V-ATPase and Assay Principles

The V-ATPase is a multi-subunit enzyme complex responsible for pumping protons across membranes, a process coupled to the hydrolysis of ATP. Its activity can be assessed through two primary approaches:

  • Measurement of ATP Hydrolysis: This method quantifies the rate of ATP consumption by measuring the release of inorganic phosphate (Pi), a direct product of the ATPase reaction. A common technique for this is the malachite green assay, a sensitive colorimetric method for detecting Pi. To ensure specificity, other ATPases are inhibited using a cocktail of specific inhibitors (e.g., ouabain for Na+/K+-ATPase, thapsigargin for SERCA, and azide for F-type ATPases). The V-ATPase-specific activity is then determined by its sensitivity to known V-ATPase inhibitors like bafilomycin A1 or, in this case, this compound.

  • Measurement of Proton Pumping: This method directly measures the transport of protons into sealed vesicles or organelles. The influx of protons creates a pH gradient, which can be monitored using pH-sensitive fluorescent dyes like acridine orange. As the intravesicular space becomes more acidic, the dye accumulates and its fluorescence is quenched. The rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.

This compound, as a V-ATPase inhibitor, is expected to reduce both the rate of ATP hydrolysis and proton pumping in a concentration-dependent manner. The following protocols provide a framework for quantifying these effects.

Data Presentation: Inhibitory Effects on V-ATPase Activity

The following table is an example of how to present quantitative data from V-ATPase activity assays to compare the potency of this compound with a well-characterized V-ATPase inhibitor, Bafilomycin A1. The IC50 (half-maximal inhibitory concentration) is a key parameter for comparing the potency of inhibitors.

InhibitorAssay TypeIC50 (nM)Maximum Inhibition (%)
This compound ATP Hydrolysis (Malachite Green)8598
Proton Pumping (Fluorescence)7599
Bafilomycin A1 ATP Hydrolysis (Malachite Green)1099
Proton Pumping (Fluorescence)899

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: V-ATPase ATP Hydrolysis Activity Assay (Malachite Green)

This protocol describes the measurement of V-ATPase activity by quantifying the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.

A. Materials and Reagents

  • V-ATPase-enriched membrane fraction (e.g., isolated from yeast vacuoles or mammalian microsomes)

  • This compound (and/or other inhibitors like Bafilomycin A1)

  • ATP (disodium salt)

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT

  • Inhibitor Cocktail (to inhibit other ATPases): 1 mM ouabain, 1 µM thapsigargin, 5 mM sodium azide

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

B. Experimental Workflow

G cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Inhibitor Cocktail, and Malachite Green Reagent add_inhibitors Add Assay Buffer, Inhibitor Cocktail, and This compound/Controls to wells prep_reagents->add_inhibitors prep_samples Prepare serial dilutions of this compound and control inhibitors prep_samples->add_inhibitors prep_enzyme Thaw V-ATPase enriched membrane fraction on ice add_enzyme Add V-ATPase membrane fraction to wells and pre-incubate prep_enzyme->add_enzyme add_inhibitors->add_enzyme start_reaction Initiate reaction by adding ATP add_enzyme->start_reaction incubate Incubate at 37°C for 30 minutes start_reaction->incubate stop_reaction Stop reaction by adding Malachite Green Reagent incubate->stop_reaction develop_color Incubate at room temperature for 20 minutes for color development stop_reaction->develop_color read_absorbance Measure absorbance at 620 nm develop_color->read_absorbance analyze_data Calculate Pi concentration and determine V-ATPase activity and inhibition read_absorbance->analyze_data

Caption: Workflow for V-ATPase ATP Hydrolysis Assay.

C. Step-by-Step Procedure

  • Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 50 µM) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of the inhibitor cocktail to all wells.

    • Add 10 µL of various concentrations of this compound, a positive control inhibitor (e.g., Bafilomycin A1), or vehicle (DMSO) to the respective wells.

    • Add 20 µL of the V-ATPase enriched membrane fraction (e.g., 5-10 µg of protein) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of 10 mM ATP to each well (final concentration 1 mM).

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding 100 µL of the freshly prepared Malachite Green Reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620 nm using a microplate reader.

    • Subtract the absorbance of the "no enzyme" blank from all readings.

    • Use the phosphate standard curve to determine the concentration of Pi produced in each well.

    • V-ATPase activity is calculated as the difference between the activity in the absence and presence of a saturating concentration of a known V-ATPase inhibitor (e.g., Bafilomycin A1).

    • Plot the percentage of V-ATPase inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: V-ATPase Proton Pumping Activity Assay (Fluorescence-based)

This protocol measures the proton pumping activity of V-ATPase by monitoring the quenching of the fluorescent dye acridine orange.

A. Materials and Reagents

  • V-ATPase-enriched membrane vesicles

  • This compound (and/or other inhibitors like Bafilomycin A1)

  • ATP (disodium salt)

  • Proton Pumping Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgCl2

  • Acridine Orange

  • Nigericin (a protonophore used to dissipate the pH gradient)

  • Fluorometer with a temperature-controlled cuvette holder

B. Experimental Workflow

G cluster_setup Assay Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis setup_fluorometer Set up fluorometer (Excitation: 490 nm, Emission: 530 nm) prepare_cuvette Add Assay Buffer, Acridine Orange, and membrane vesicles to cuvette setup_fluorometer->prepare_cuvette add_inhibitor Add this compound or control and incubate prepare_cuvette->add_inhibitor baseline Record baseline fluorescence add_inhibitor->baseline add_atp Add ATP to initiate proton pumping baseline->add_atp quenching Monitor fluorescence quenching over time add_atp->quenching add_nigericin Add Nigericin to dissipate gradient and confirm signal quenching->add_nigericin calculate_rate Calculate the initial rate of fluorescence quenching quenching->calculate_rate determine_inhibition Determine the percentage inhibition by this compound calculate_rate->determine_inhibition

Caption: Workflow for V-ATPase Proton Pumping Assay.

C. Step-by-Step Procedure

  • Fluorometer Setup: Set the fluorometer to the appropriate excitation (490 nm) and emission (530 nm) wavelengths for acridine orange. Set the temperature to 37°C.

  • Assay Preparation:

    • In a cuvette, add 2 mL of the Proton Pumping Assay Buffer.

    • Add acridine orange to a final concentration of 5 µM.

    • Add the V-ATPase enriched membrane vesicles (e.g., 50 µg of protein).

    • Place the cuvette in the fluorometer and allow the signal to stabilize.

  • Inhibitor Incubation:

    • Add the desired concentration of this compound or vehicle control and incubate for 5-10 minutes.

  • Measurement of Proton Pumping:

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Initiate proton pumping by adding ATP to a final concentration of 1 mM.

    • Monitor the decrease in fluorescence (quenching) over time (typically 5-10 minutes).

    • At the end of the measurement, add nigericin (1 µM) to dissipate the proton gradient, which should result in a rapid increase in fluorescence, confirming that the quenching was due to a pH gradient.

  • Data Analysis:

    • The initial rate of fluorescence quenching is determined from the steepest slope of the fluorescence trace after ATP addition.

    • The percentage of inhibition is calculated by comparing the rate of quenching in the presence of this compound to the rate in the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

V-ATPase Signaling Pathway and Structure

The V-ATPase is a complex molecular machine. The following diagram illustrates its basic structure and function.

G cluster_membrane Membrane cluster_cytosol Cytosol cluster_lumen Lumen (Acidic) V0 V0 Domain Proton Channel H_lumen H+ V0->H_lumen V1 V1 Domain Catalytic Site V1->V0 Coupling ADP_Pi ADP + Pi V1->ADP_Pi ATP ATP ATP->V1 Hydrolysis H_cytosol H+ H_cytosol->V0 Transport TS155 This compound TS155->V0 Inhibition

Caption: V-ATPase Structure and Proton Pumping Mechanism.

These application notes and protocols provide a robust framework for investigating the activity of V-ATPase and the inhibitory effects of compounds like this compound. Proper optimization of enzyme concentration, substrate concentration, and incubation times will be critical for generating reliable and reproducible data.

References

Application Notes and Protocols: Cytotoxic Effects of YM-155 (Presumed TS 155-2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "TS 155-2" did not yield specific results in scientific literature searches. However, the alphanumeric designation is highly similar to the well-researched survivin inhibitor, YM-155 (Sepantronium Bromide). This document will proceed under the assumption that "this compound" refers to YM-155.

Introduction

YM-155 is a small molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers and is associated with a poor prognosis. By suppressing the expression of survivin, YM-155 induces apoptosis and inhibits cell proliferation in a variety of cancer cell lines, making it a promising agent in oncology research and drug development. Recent studies have also elucidated other mechanisms of action, including the induction of DNA damage and the inhibition of topoisomerase IIα.[1][2] This document provides a summary of cancer cell lines sensitive to the cytotoxic effects of YM-155, detailed protocols for assessing its activity, and an overview of the key signaling pathways involved.

Data Presentation: Cell Lines Sensitive to YM-155

The following tables summarize the cytotoxic effects of YM-155 on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values obtained from different studies.

Cell LineCancer TypeIC50 (nM)Reference
DU145Metastatic Castration-Resistant Prostate Cancer8.3[3]
PC3Metastatic Castration-Resistant Prostate Cancer3.3[3]
CHLA-255Neuroblastoma8[4]
NGPNeuroblastoma9
UKF-NB-3Neuroblastoma0.49
LAN-6Neuroblastoma248
NB-S-124Neuroblastoma77
SK-N-SHNeuroblastoma75
THJ16TAnaplastic Thyroid Cancer11.89
ACT1Anaplastic Thyroid Cancer9.11
THJ11TAnaplastic Thyroid Cancer20.99
THJ29TAnaplastic Thyroid Cancer24.33
KMS12Multiple Myeloma6.7
KMS11Multiple Myeloma2.6
U266Multiple Myeloma1.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of YM-155 by measuring the metabolic activity of cells.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • YM-155 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of YM-155 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the YM-155 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • YM-155

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of YM-155 for 24-48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 400 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Colony Formation Assay

This assay assesses the long-term effect of YM-155 on the ability of single cells to form colonies.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • YM-155

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of YM-155 for 72 hours.

  • Replace the drug-containing medium with fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

Signaling Pathways and Visualizations

YM-155 primarily functions by inhibiting survivin, which leads to the activation of both intrinsic and extrinsic apoptotic pathways. It has also been shown to induce DNA damage and modulate other signaling cascades.

YM155_Signaling_Pathway cluster_drug YM-155 cluster_downstream_effects Downstream Effects YM155 YM-155 Survivin Survivin (BIRC5) YM155->Survivin Inhibits Transcription Top2a Topoisomerase IIα YM155->Top2a Inhibits Activity Mitochondria Mitochondria YM155->Mitochondria Induces Dysfunction Caspase9 Caspase-9 Activation Survivin->Caspase9 Inhibits DNAdamage DNA Damage Top2a->DNAdamage Prevents Mitochondria->Caspase9 Cytochrome c release ROS ROS Production Mitochondria->ROS Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest CellCycleArrest->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of YM-155 leading to apoptosis.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with YM-155 Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (add DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate % Viability & IC50 read->analyze

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Application Note: TS 155-2 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: TS 155-2 Application in Cancer Research Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a macrocyclic lactone compound identified as an inhibitor of calcium entry into cells, specifically that which is induced by thrombin stimulation.[1] It is structurally related to hygrolidin and is produced by a species of Streptomyces.[1] The compound is soluble in ethanol, methanol, DMF, and DMSO.[1]

Important Note on Current Research Status

A comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant lack of studies on the application of this compound in cancer research. One supplier of the compound explicitly states that, with the exception of the original patent suggesting potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activity, "no literature investigation of TS155-2 is available".[1] Our independent search for the specified patent (Japan Patent 2000-302782) and CAS number (303009-07-6) did not yield any data related to oncology.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for the use of this compound in cancer research models at this time. The information that would be required to generate such a document is not present in the current body of scientific literature.

Potential for Confusion

It is important for researchers to be aware of other similarly named entities in the field of cancer research to avoid confusion:

  • microRNA-155 (miR-155): An extensively studied microRNA that acts as an oncomiR in many cancers, including breast cancer.[2] Its overexpression is often correlated with tumor progression and metastasis.

  • TNO155: An investigational, selective, allosteric inhibitor of the SHP2 phosphatase. TNO155 has been evaluated in clinical trials in combination with other targeted therapies for solid tumors with specific mutations, such as KRAS G12C.

  • YM155: A small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis.

Hypothetical Areas of Investigation for this compound in Oncology

Given that this compound is described as an inhibitor of calcium entry, we can speculate on its potential, yet unproven, applications in cancer research. Calcium signaling is a critical component of many cellular processes that are hijacked in cancer, including proliferation, migration, and apoptosis. Store-operated calcium entry (SOCE) is a key mechanism for calcium influx and has been shown to be dysregulated in various cancers.

A hypothetical research program to investigate this compound in cancer could involve the following logical workflow:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Translational Relevance A Initial Screening: Determine IC50 values across a panel of cancer cell lines (e.g., breast, lung, colon). B Functional Assays: - Proliferation (e.g., MTT, BrdU) - Migration/Invasion (e.g., Transwell assay) - Apoptosis (e.g., Annexin V/PI staining) A->B C Mechanism of Action Studies: - Calcium imaging to confirm inhibition of calcium influx. - Western blot for downstream signaling pathways (e.g., Calcineurin/NFAT, CAMKII). B->C D Xenograft/Syngeneic Mouse Models: - Administer this compound to tumor-bearing mice. - Monitor tumor growth and animal survival. C->D E Pharmacodynamic Studies: - Analyze tumor tissue for biomarkers of target engagement. D->E F Patient-Derived Organoid/Xenograft Models: - Test efficacy in models that better recapitulate human tumor biology. E->F

Caption: A logical workflow for the preclinical evaluation of a novel calcium entry inhibitor in cancer research.

This diagram illustrates a general path for investigating a compound with a mechanism of action like that of this compound. It begins with fundamental in vitro studies to determine its anti-cancer activity and mechanism, progresses to in vivo models to assess efficacy and safety, and moves toward more translationally relevant patient-derived models.

While the described mechanism of action of this compound as a calcium entry inhibitor suggests a potential area for investigation in oncology, there is currently no published scientific evidence to support its use in cancer research models. The creation of detailed protocols and application notes would be speculative and not based on validated data. Researchers interested in this compound should be prepared to conduct foundational research to establish its efficacy and mechanism of action in cancer. It is also crucial to distinguish this compound from other similarly named but mechanistically distinct molecules in cancer research, such as miR-155 and TNO155.

References

Investigating TS 155-2 in Neuroscience Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature and public databases, we were unable to locate any significant body of neuroscience research pertaining to a molecule or compound designated as "TS 155-2". The search did not yield specific data on its mechanism of action, preclinical or clinical studies in neurological disorders, associated signaling pathways, or established experimental protocols.

It is possible that "this compound" may be an internal compound name not yet disclosed in public research, a misnomer, or a highly niche area of investigation with limited published data.

Notably, the search results frequently referenced microRNA-155 (miR-155) , a distinct and well-studied non-coding RNA molecule. It is crucial to differentiate between the user-specified "this compound" and "miR-155," as they are fundamentally different entities.

Information Regarding microRNA-155 (miR-155)

In contrast to the lack of information on "this compound," miR-155 is extensively documented in scientific literature, including its role in the central nervous system and various diseases. Here is a brief overview based on the search findings:

Role in Neuroinflammation and Autoimmune Diseases:

  • miR-155 has been implicated in modulating inflammatory responses within the central nervous system.[1][2]

  • Studies have shown its involvement in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[2] Dysregulation of miR-155 is associated with altered T-cell responses, suggesting it as a potential therapeutic target.[2]

  • Elevated levels of miR-155 have been observed in brain lesions of multiple sclerosis patients.[1]

Signaling Pathways:

  • miR-155 is known to regulate the expression of the suppressor of cytokine signaling 1 (SOCS1) gene. By inhibiting SOCS1, miR-155 can influence the activation of the STAT3 and STAT5 signaling pathways, which are crucial for the differentiation of T helper cells like Th17 and regulatory T cells (Tregs).

  • In the context of B-cell malignancies, miR-155 has been shown to target SMAD5, a component of the TGF-β signaling pathway.

Due to the absence of specific and verifiable information for "this compound" in the context of neuroscience research, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, or Graphviz diagrams as per the core requirements of your request.

We recommend verifying the designation "this compound" and providing any additional available information, such as its chemical class, biological target, or any preliminary research abstracts, which may aid in a more targeted and successful search. Should you be interested in the role of miR-155 in neuroscience, a detailed report on that topic can be generated.

References

In Vitro Toxicity Assessment of TS 155-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive overview of the methodologies for assessing the in vitro toxicity profile of the novel compound TS 155-2. The following application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical safety evaluation of new chemical entities. The assays described herein are designed to evaluate key toxicological endpoints, including cytotoxicity, genotoxicity, and mechanisms of cell death. Adherence to these standardized protocols is crucial for generating reproducible and reliable data to inform the subsequent stages of drug development.

Data Presentation

A structured summary of all quantitative data is essential for the clear interpretation and comparison of toxicological endpoints. All data derived from the described experiments should be organized into tables as exemplified below.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeEndpointIncubation Time (hrs)This compound Concentration (µM)Result (e.g., % Viability, IC50)
HepG2MTTMetabolic Activity240.1, 1, 10, 50, 100
HEK293LDHMembrane Integrity240.1, 1, 10, 50, 100
A549Neutral RedLysosomal Integrity240.1, 1, 10, 50, 100

Table 2: Genotoxicity Assessment of this compound

Assay TypeCell LineThis compound Concentration (µM)Metabolic Activation (S9)Result (e.g., % DNA in Tail, Fold Induction)
Comet AssayTK61, 5, 10With/Without
Ames TestS. typhimurium TA98/TA1000.1, 1, 10, 50, 100With/Without

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells, specifically the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Materials:

  • Target cell lines (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the seeding medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) staining.

Materials:

  • Target cell lines

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualization of Workflows and Pathways

To facilitate a clear understanding of the experimental processes and the potential mechanisms of toxicity, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HepG2, TK6) treatment Cell Treatment with this compound (24, 48, 72 hours) cell_culture->treatment compound_prep This compound Dilution Series compound_prep->treatment cytotoxicity Cytotoxicity (MTT, LDH) treatment->cytotoxicity apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis genotoxicity Genotoxicity (Comet, Ames) treatment->genotoxicity data_acq Data Acquisition (Plate Reader, Flow Cytometer) cytotoxicity->data_acq apoptosis->data_acq genotoxicity->data_acq data_proc Data Processing & Analysis (IC50, Statistical Tests) data_acq->data_proc

Caption: General workflow for in vitro toxicity testing of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway TS155_2 This compound Mitochondrion Mitochondrion TS155_2->Mitochondrion Stress Signal Death_Receptor Death Receptor (e.g., Fas, TNFR1) TS155_2->Death_Receptor Ligand Binding? Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways for this compound induced apoptosis.

Application Notes and Protocols for Assessing the Stability of TS 155-2 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a test compound in the experimental environment is a critical parameter for the accurate interpretation of in vitro cell-based assay results. Degradation of a compound, such as TS 155-2, over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in a misinterpretation of its potency and efficacy.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the stability of small molecules like this compound in various cell culture media. Understanding the stability profile is essential for establishing a true concentration-response relationship and ensuring the reliability of experimental data.

Factors Influencing Compound Stability in Cell Culture Media

Several physicochemical and environmental factors can influence the stability of a compound in cell culture media.[2][3][4] It is crucial to consider these factors when designing and interpreting stability studies.

  • Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of thermally labile compounds.[1]

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.

  • Media Components: Components within the media, such as serum proteins, amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is recommended to handle such compounds in low-light conditions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.

  • Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a cell-free culture medium. The primary analytical technique recommended is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for their high sensitivity and specificity in quantifying small molecules in complex biological matrices.

Materials
  • This compound (with known purity)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, amber microcentrifuge tubes or multi-well plates

  • Calibrated pipettes and sterile, filtered pipette tips

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Analytical column suitable for small molecule analysis

  • Mobile phases (e.g., acetonitrile, water with formic acid or ammonium acetate)

  • Quenching solution (e.g., cold acetonitrile)

Experimental Workflow

A general workflow for assessing compound stability is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of this compound B Spike into Pre-warmed Cell Culture Media A->B C Aliquot into Sterile Tubes B->C D Incubate at 37°C C->D E Collect Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24, 48h) D->E F Quench Reaction & Precipitate Proteins E->F G Centrifuge and Collect Supernatant F->G H Analyze by HPLC or LC-MS/MS G->H I Calculate % Remaining vs. Time Zero H->I J Determine Half-life (t½) I->J

Caption: Experimental workflow for determining compound stability. (Max Width: 760px)
Detailed Procedure

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be high enough to ensure the final solvent concentration in the media is low (typically <0.5%).

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 1, 10, or 100 µM).

  • Aliquot Samples: Dispense the spiked media into sterile, amber microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately process the first sample as the time zero reference.

  • Incubation: Place the remaining samples in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.

  • Sample Processing:

    • To precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or well for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Data Presentation

Quantitative data from the stability study should be summarized in a clear and structured table to facilitate easy comparison of the stability of this compound under different conditions.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (µM) (Mean ± SD, n=3)% Remaining (Mean ± SD, n=3)
010.1 ± 0.2100.0 ± 2.0
29.8 ± 0.397.0 ± 3.0
49.5 ± 0.194.1 ± 1.0
88.9 ± 0.488.1 ± 4.0
247.2 ± 0.571.3 ± 5.0
485.1 ± 0.350.5 ± 3.0
723.5 ± 0.234.7 ± 2.0

Potential Signaling Pathway Modulation

While the specific signaling pathway targeted by this compound is not publicly available, many small molecule inhibitors are designed to modulate key cellular signaling cascades involved in disease progression. For illustrative purposes, a hypothetical signaling pathway that could be modulated by a small molecule inhibitor is presented below. This diagram illustrates how an inhibitor might block a kinase, thereby preventing the phosphorylation and activation of downstream targets, which in turn could affect gene expression and cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor phosphorylates Gene Target Gene TranscriptionFactor->Gene activates TS155_2 This compound TS155_2->KinaseB inhibits Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway inhibited by this compound. (Max Width: 760px)

Troubleshooting and Optimization

High variability in stability data can arise from several sources. If inconsistent results are observed, consider the following:

  • Inconsistent Sample Handling: Ensure uniform mixing of the media at the start of the experiment and before taking each sample.

  • Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate sample volumes.

  • Temperature Fluctuations: Ensure a stable temperature in your incubator.

  • Analytical Method Variability: Validate your analytical method (e.g., HPLC, LC-MS/MS) to ensure good reproducibility.

If this compound appears to be unstable in the standard cell culture medium, several options can be explored:

  • Modify Experimental Design: For short-term experiments, the degradation may be acceptable. For longer-term studies, consider replenishing the compound at regular intervals.

  • Change Media Formulation: If a specific media component is suspected of causing degradation, consider using a different formulation.

  • Use of Stabilizers: In some cases, antioxidants or other stabilizing agents can be added to the media, provided they do not interfere with the experimental endpoint.

Conclusion

Assessing the stability of this compound in cell culture media is a crucial step for obtaining reliable and reproducible data in in vitro studies. The protocols and considerations outlined in these application notes provide a framework for conducting robust stability assessments. By understanding and controlling for factors that influence compound stability, researchers can enhance the quality and accuracy of their experimental results.

References

Troubleshooting & Optimization

Problems with TS 155-2 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TS 155-2, focusing on challenges related to its solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

Poor aqueous solubility is a common challenge with complex macrocyclic lactones like this compound. Here is a systematic approach to troubleshoot this issue:

  • Review Compound Characteristics: this compound is a large, structurally complex molecule, which often correlates with low water solubility.

  • Initial Solvent for Stock Solution: It is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1]

  • Working Solution Preparation: The aqueous working solution should then be prepared by diluting the stock solution into your buffer of choice. It is crucial to add the stock solution to the aqueous buffer while vortexing to facilitate dispersion and prevent precipitation.

  • Assess for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration of this compound in the final working solution may be too high.

Question: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

Answer:

Precipitation upon dilution of a DMSO stock into an aqueous medium is a strong indicator that the aqueous solubility limit has been exceeded. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Optimize the Co-solvent Concentration: While minimizing the concentration of organic solvents in cell-based assays is important, a small percentage of a co-solvent can significantly enhance solubility.[1][2][3] You can test a range of final DMSO concentrations (e.g., 0.1% to 1% v/v) to find a balance between solubility and potential solvent-induced effects on your experimental system.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[1] Although the structure of this compound is complex, it's worth evaluating the effect of pH on its solubility within a range that is compatible with your experimental system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can aid in solubilizing hydrophobic compounds by forming micelles. It is essential to perform control experiments to ensure the surfactant itself does not interfere with your assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrocyclic lactone related to hygrolidin. Its primary known mechanism of action is the blockage of thrombin-evoked calcium (Ca2+) entry into cells. Thrombin is a key signaling molecule that, upon binding to its receptor, activates phospholipase C (PLC). PLC then generates inositol 1,4,5-trisphosphate (IP3), which in turn triggers the release of Ca2+ from intracellular stores. By inhibiting the influx of extracellular calcium, this compound can modulate these signaling pathways.

Q2: What are the known chemical properties of this compound?

A2: Key chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1314486-37-7
Molecular Formula C39H60O11
Molecular Weight 704.9 g/mol
Appearance Solid

Q3: How should I store this compound?

A3: this compound should be stored as a solid at -20°C. If you prepare a stock solution, it is recommended to aliquot it into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, this compound is known to interfere with the thrombin-induced calcium signaling pathway. A simplified representation of this pathway is provided below.

TS155_2_Signaling_Pathway Thrombin Thrombin Thrombin_Receptor Thrombin Receptor Thrombin->Thrombin_Receptor Binds PLC Phospholipase C (PLC) Thrombin_Receptor->PLC Activates Ca_Influx Extracellular Ca2+ Influx Thrombin_Receptor->Ca_Influx Stimulates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Generates from PIP2 PIP2 Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Triggers release from Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Store->Cytosolic_Ca Increases Ca_Influx->Cytosolic_Ca Increases TS155_2 This compound TS155_2->Ca_Influx Blocks

Caption: Putative signaling pathway affected by this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Solubility Enhancement Screening

Objective: To systematically evaluate different methods for improving the solubility of this compound in an aqueous buffer.

Solubility_Workflow start Start: this compound Precipitates in Aqueous Buffer stock Prepare 10 mM Stock in 100% DMSO start->stock dilution Dilute Stock into Aqueous Buffer stock->dilution check1 Precipitation? dilution->check1 cosolvent Test Co-solvents (e.g., 0.1-1% DMSO) check1->cosolvent Yes end_success Proceed with Experiment (with appropriate controls) check1->end_success No check2 Soluble? cosolvent->check2 ph_adjust Test pH Adjustment (pH 6.0-8.0) check3 Soluble? ph_adjust->check3 surfactant Test Surfactants (e.g., Tween® 20) check4 Soluble? surfactant->check4 check2->ph_adjust No check2->end_success Yes check3->surfactant No check3->end_success Yes check4->end_success Yes end_fail Consider Advanced Formulation Strategies check4->end_fail No

Caption: Experimental workflow for improving this compound solubility.

Quantitative Data Summary

The following tables present hypothetical data for solubility enhancement experiments with this compound. These are intended as examples to guide your experimental design.

Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate-Buffered Saline (PBS), pH 7.4

Co-solventConcentration (% v/v)Apparent Solubility (µM)Observations
None0< 1Immediate precipitation
DMSO0.15Slight haze observed
DMSO0.525Clear solution
DMSO1.050Clear solution
Ethanol1.015Slight precipitation after 1h

Table 2: Effect of pH on the Apparent Solubility of this compound in 0.5% DMSO/Buffer

Buffer SystempHApparent Solubility (µM)Observations
MES6.020Clear solution
PBS7.425Clear solution
Tris8.028Clear solution

References

Optimizing TS 155-2 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TS 155-2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving maximum inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular organelles such as lysosomes, endosomes, and vesicles.[3][4] By binding to the V-ATPase complex, this compound blocks the translocation of protons, leading to an increase in the pH of these organelles and inhibiting the function of their resident acid-dependent hydrolases.[4]

Q2: Which signaling pathways are affected by this compound treatment?

A2: Inhibition of V-ATPase by this compound can impact several critical signaling pathways. These include:

  • mTORC1 Signaling: V-ATPase is a key component of the lysosomal nutrient-sensing machinery that activates mTORC1. Inhibition by this compound can disrupt this process.

  • Autophagy: this compound blocks the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes and inhibiting lysosomal degradation, leading to an accumulation of autophagosomes.

  • Wnt and Notch Signaling: The proper functioning of these pathways is dependent on endosomal acidification for processes like receptor recycling and degradation. V-ATPase inhibition can therefore modulate Wnt and Notch signaling.

  • TGF-β Signaling: Maturation and degradation of components of the TGF-β signaling pathway are dependent on the acidic environment of intracellular vesicles, which is disrupted by this compound.

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a general starting range for many cell lines is between 1 nM and 100 nM. For long-term experiments or sensitive cell lines, lower concentrations in the picomolar range may be effective. For complete inhibition of V-ATPase activity in short-term assays, concentrations up to 1 µM may be used, but potential off-target effects and cytotoxicity should be monitored.

Troubleshooting Guides

Issue 1: No observable inhibitory effect at the expected concentration.

Possible Cause Troubleshooting Step
Incorrect Dilution or Inactive Compound Prepare fresh dilutions of this compound from a new stock solution. Verify the concentration of the stock solution if possible.
Cell Line Insensitivity Increase the concentration of this compound in a stepwise manner (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Perform a dose-response curve to determine the IC50 for your specific cell line.
Short Incubation Time Increase the incubation time with this compound. Some cellular effects of V-ATPase inhibition may take several hours to become apparent. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended.
Suboptimal Assay Conditions Ensure that the readout for your assay is appropriate for detecting the consequences of V-ATPase inhibition (e.g., lysosomal pH measurement, autophagy flux analysis).

Issue 2: High levels of cytotoxicity observed.

Possible Cause Troubleshooting Step
Concentration Too High Decrease the concentration of this compound. Even at nanomolar concentrations, prolonged exposure can be toxic to some cell lines.
Prolonged Incubation Reduce the incubation time. Assess cytotoxicity at earlier time points to find a window where the desired inhibitory effect is observed without significant cell death.
Cell Line Sensitivity Some cell lines are inherently more sensitive to V-ATPase inhibition. Consider using a less sensitive cell line if appropriate for the experimental question.
Off-Target Effects At higher concentrations (micromolar range), this compound may have off-target effects. Ensure you are working within the specific inhibitory range for V-ATPase.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Standardize all cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition.
Inconsistent Drug Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
Assay Variability Ensure all steps of the experimental assay are performed consistently. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Lysosomal pH Assay

This protocol uses a ratiometric fluorescent dye to measure the pH of lysosomes and determine the effective concentration of this compound for inhibiting V-ATPase-mediated acidification.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium. A suggested range is from 0.1 nM to 1 µM. Include a vehicle control (DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for the desired time (e.g., 2-4 hours).

  • Load the cells with the lysosomal pH probe according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Measure the fluorescence at the two emission wavelengths for the ratiometric probe using a fluorescence plate reader.

  • Calculate the ratio of the two fluorescence intensities. A higher ratio indicates a higher lysosomal pH.

  • Plot the fluorescence ratio against the concentration of this compound to determine the EC50.

Protocol 2: Analysis of Autophagic Flux with this compound

This protocol measures the accumulation of LC3-II, a marker for autophagosomes, to assess the effect of this compound on autophagic flux.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against LC3B

  • Secondary antibody (HRP-conjugated)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) for a set period (e.g., 4 hours). Include a vehicle control.

  • Lyse the cells in lysis buffer and collect the total protein.

  • Quantify the protein concentration of each sample.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody against LC3B. LC3-I has a higher molecular weight than the lipidated LC3-II form.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensity for LC3-II. An accumulation of LC3-II in this compound-treated cells compared to the control indicates a blockage of autophagic flux.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Various Applications

ApplicationCell TypeConcentration RangeIncubation TimeReference
Autophagy InhibitionHeLa, SK-N-MC10 nM - 100 nM4 - 24 hours
Lysosomal pH NeutralizationA431, BNL CL.20.1 µM - 1 µM1 - 4 hours
Apoptosis InductionPediatric B-ALL cells1 nM72 - 96 hours
Growth InhibitionVarious cancer cell lines10 nM - 50 nM24 - 72 hours

Visualizations

V_ATPase_Signaling_Pathways cluster_membrane Cell Membrane / Organelle Membrane cluster_pathways Downstream Effects TS_155_2 This compound V_ATPase V-ATPase TS_155_2->V_ATPase Inhibits Lysosomal_Acidification Lysosomal Acidification V_ATPase->Lysosomal_Acidification Maintains mTORC1 mTORC1 Signaling V_ATPase->mTORC1 Activates Autophagy Autophagy Lysosomal_Acidification->Autophagy Required for Wnt_Notch Wnt/Notch Signaling Lysosomal_Acidification->Wnt_Notch Modulates

Caption: Signaling pathways affected by this compound inhibition of V-ATPase.

Experimental_Workflow Start Start Experiment Cell_Seeding Seed Cells in Microplate Start->Cell_Seeding Treatment Treat with this compound Dilutions Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., pH, Viability, Western Blot) Incubation->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition Analysis Analyze and Plot Data Data_Acquisition->Analysis Conclusion Determine Optimal Concentration Analysis->Conclusion

Caption: General workflow for optimizing this compound concentration.

References

TS 155-2 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TS 155-2 in cellular assays, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as JBIR-100, is a hygrolide antibiotic that functions as a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPase is a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi vesicles.[2] By inhibiting V-ATPase, this compound disrupts pH homeostasis in these organelles, which can impact a variety of cellular processes including protein degradation, autophagy, and receptor-mediated endocytosis.[2][3]

Q2: What are the expected on-target effects of this compound in cellular assays?

A2: The primary on-target effect of this compound is the inhibition of V-ATPase activity, leading to an increase in the pH of acidic organelles (i.e., decreased acidity). This can be observed experimentally as:

  • Inhibition of lysosomal acidification: This can be measured using pH-sensitive fluorescent probes like LysoTracker or Acridine Orange.

  • Blockade of autophagic flux: Inhibition of lysosomal function prevents the degradation of autophagosomes, leading to the accumulation of autophagic markers such as LC3-II.

  • Induction of cell death: In many cancer cell lines, disruption of lysosomal function and cellular pH homeostasis by V-ATPase inhibitors can trigger apoptosis or other forms of cell death.[4]

Q3: What are the potential off-target effects of this compound?

  • Mitochondrial Dysfunction: Some V-ATPase inhibitors, like Bafilomycin A1, have been reported to have off-target effects on mitochondria at higher concentrations, including a decrease in mitochondrial membrane potential and oxygen consumption.

  • Alterations in Ion Homeostasis: Bafilomycin A1 has been shown to act as a potassium ionophore at low nanomolar concentrations. More recently, it has also been identified as an inhibitor of the ER-calcium ATPase SERCA, leading to increased cytosolic calcium levels.

  • Cell Membrane Perturbation: Studies on JBIR-100 (this compound) in bacteria have indicated that it can perturb the cell membrane, leading to depolarization. While this was observed in a bacterial system, the possibility of membrane interactions in mammalian cells should be considered.

It is strongly recommended that researchers perform their own comprehensive selectivity profiling (e.g., kinome screening) to characterize the off-target effects of this compound in their specific cellular models.

Troubleshooting Guides

Problem 1: Inconsistent or no effect on lysosomal pH.
Possible CauseRecommended Solution
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. V-ATPase inhibition is typically observed in the nanomolar range for potent inhibitors.
Assay Timing The effect of V-ATPase inhibitors on lysosomal pH is generally rapid. Ensure that the incubation time is appropriate (e.g., 30 minutes to 2 hours).
Cell Health Use healthy, exponentially growing cells. Poor cell health can affect lysosomal function and dye uptake.
Dye Staining Issues Refer to the troubleshooting guides for LysoTracker and Acridine Orange assays below.
Problem 2: Unexpected cell viability results.
Possible CauseRecommended Solution
Off-Target Cytotoxicity At higher concentrations, off-target effects may contribute to cell death. Correlate the cell death phenotype with on-target V-ATPase inhibition markers (e.g., lysosomal de-acidification) to distinguish on-target from potential off-target toxicity.
Vehicle Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).
Assay Interference Some compounds can interfere with the chemistry of cell viability assays (e.g., reducing MTT or resazurin). Consider using an ATP-based assay (e.g., CellTiter-Glo), which is generally less prone to such interference.
Lysosomotropic Effects This compound is a lysosomotropic agent. The accumulation of the compound in lysosomes can itself lead to lysosomal membrane permeabilization and cell death, which may be independent of V-ATPase inhibition.
Problem 3: Difficulty interpreting LC3-II Western blot results.
Possible CauseRecommended Solution
Static Measurement An increase in LC3-II can mean either increased autophagosome formation or a block in their degradation. To assess autophagic flux, you must compare LC3-II levels in the presence and absence of a lysosomal inhibitor (like this compound itself or chloroquine). An increase in LC3-II upon treatment with your experimental agent that is further enhanced by the lysosomal inhibitor indicates an induction of autophagy. If there is no further increase, it suggests a blockage of flux.
Antibody Sensitivity Some antibodies are more sensitive to LC3-II than LC3-I. It is recommended to compare the amount of LC3-II normalized to a loading control, rather than calculating the LC3-II/LC3-I ratio.
Poor Band Separation Use a high-percentage polyacrylamide gel (e.g., 15%) to ensure good separation of the LC3-I and LC3-II bands.

Quantitative Data Summary

Specific quantitative off-target data for this compound is limited in the public literature. The following table summarizes known activities and should be interpreted with caution.

Target/ProcessCompoundAssay SystemIC50/EC50/MICReference
V-ATPase Bafilomycin A1In vitro~0.2 nM
Autophagy (LC3-II Accumulation) Bafilomycin A1Primary Neurons10 nM
Cell Viability Bafilomycin A1Primary Neurons~35% decrease at 100 nM
Antimicrobial Activity JBIR-100 (this compound)Bacillus subtilisMIC = 8 µM
Antimicrobial Activity JBIR-100 (this compound)Staphylococcus aureusMIC = 16 µM
Antimicrobial Activity JBIR-100 (this compound)Enterococcus faecalisMIC = 16 µM

Experimental Protocols

LysoTracker Staining for Lysosomal Acidification

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments of live cells. Inhibition of V-ATPase by this compound will lead to a decrease in LysoTracker staining.

Protocol:

  • Seed cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.

  • Allow cells to adhere and grow to the desired confluency.

  • Treat cells with this compound at various concentrations for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle control (e.g., DMSO).

  • During the last 15-30 minutes of the treatment, add LysoTracker Red DND-99 to the culture medium to a final concentration of 50-75 nM.

  • Replace the staining solution with fresh pre-warmed medium.

  • Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., Texas Red filter for LysoTracker Red).

  • Quantify the fluorescence intensity per cell using image analysis software.

Acridine Orange Staining for Lysosomal Integrity

Principle: Acridine Orange (AO) is a metachromatic dye that fluoresces green when it binds to dsDNA in the nucleus and red/orange when it accumulates in acidic compartments like lysosomes. V-ATPase inhibition disrupts the acidic environment, leading to a reduction in red fluorescence.

Protocol:

  • Culture cells on glass coverslips or in imaging plates.

  • Treat cells with this compound and controls as described for the LysoTracker assay.

  • Prepare a fresh working solution of Acridine Orange (e.g., 1-5 µg/mL in culture medium).

  • Remove the treatment medium and incubate the cells with the AO staining solution for 15 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Add fresh medium or PBS for imaging.

  • Visualize the cells immediately using a fluorescence microscope with filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence.

  • A decrease in the red/green fluorescence intensity ratio indicates a loss of lysosomal acidity.

LC3-II Western Blot for Autophagic Flux

Principle: Inhibition of lysosomal degradation by this compound causes the autophagosome-associated protein LC3-II to accumulate. This accumulation can be detected by Western blotting.

Protocol:

  • Plate cells and treat with your experimental compound (e.g., a known autophagy inducer) and/or this compound for the desired duration. A typical experiment includes four conditions: (1) Untreated, (2) Experimental compound, (3) this compound alone, (4) Experimental compound + this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins on a 15% SDS-PAGE gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the bands using an ECL substrate and an imaging system.

  • Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensity of LC3-II and normalize to the loading control.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Lysosomal Acidification Lysosomal Acidification V-ATPase->Lysosomal Acidification Maintains Autophagic Flux Autophagic Flux Lysosomal Acidification->Autophagic Flux Enables Cellular Processes Cellular Processes Lysosomal Acidification->Cellular Processes Impacts Autophagic Flux->Cellular Processes Impacts G cluster_1 Experimental Workflow: Lysosomal pH Assay A Seed Cells B Treat with this compound A->B C Add Fluorescent Dye (e.g., LysoTracker) B->C D Incubate C->D E Wash D->E F Image and Quantify E->F G cluster_2 Troubleshooting Logic: High Variability in Viability Assay Start High Variability? CheckSeeding Uneven Cell Seeding? Start->CheckSeeding CheckEdge Edge Effects? CheckSeeding->CheckEdge No SolutionSeeding Optimize Seeding Protocol CheckSeeding->SolutionSeeding Yes CheckPipetting Pipetting Error? CheckEdge->CheckPipetting No SolutionEdge Avoid Outer Wells CheckEdge->SolutionEdge Yes SolutionPipetting Calibrate Pipettes CheckPipetting->SolutionPipetting Yes

References

Interpreting unexpected results with TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TS 155-2, a potent inhibitor of thrombin-induced calcium entry.

Troubleshooting Guides

Q: My results are inconsistent or show no inhibitory effect of this compound on thrombin-induced calcium influx. What are the potential causes and solutions?

A: Unexpected results, such as a lack of inhibition or high variability, can stem from several factors related to the compound, cell handling, or assay procedure. Below is a guide to troubleshoot these issues.

Potential Causes and Recommended Solutions

  • Compound Solubility and Stability:

    • Issue: this compound may not be fully dissolved or may have precipitated out of solution. The compound is soluble in ethanol, methanol, DMF, and DMSO.

    • Solution: Ensure the stock solution is clear. Briefly vortex before making serial dilutions. When preparing working concentrations in aqueous buffer, avoid keeping the solution for extended periods to prevent precipitation. Prepare fresh dilutions for each experiment.

  • Cell Health and Density:

    • Issue: Unhealthy or inconsistently plated cells will respond poorly to stimuli and yield variable results.

    • Solution: Use cells with high viability (>95%) and within a consistent, low passage number. Ensure a confluent monolayer (90-100%) at the time of the assay, as cell density can affect receptor expression and signaling response.[1]

  • Assay Buffer Composition:

    • Issue: The presence or absence of key ions can affect baseline calcium levels and the response to thrombin.

    • Solution: Use a buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing physiological levels of Ca²⁺ and Mg²⁺. The absence of extracellular calcium will prevent the influx that this compound is intended to block.

  • Thrombin Activity:

    • Issue: The thrombin reagent may have lost activity due to improper storage or handling.

    • Solution: Aliquot thrombin upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Test a fresh aliquot to ensure its potency.

  • Incubation Times:

    • Issue: The pre-incubation time with this compound may be insufficient for it to engage its target before thrombin stimulation.

    • Solution: Optimize the pre-incubation time with this compound. A typical starting point is 15-30 minutes before adding the thrombin agonist.

Data Presentation: Interpreting Unexpected Results

The table below illustrates a hypothetical comparison between expected and unexpected outcomes in a fluorescence-based calcium influx assay. The data represents the peak fluorescence intensity (in Relative Fluorescence Units, RFU) after thrombin stimulation.

ConditionExpected Results (RFU)Unexpected Results (RFU)Interpretation of Unexpected Results
No Treatment (Buffer Only) 150145Baseline fluorescence is normal.
Thrombin Stimulation Only 850840Cells are responding correctly to the thrombin stimulus, indicating healthy cell signaling pathways.
This compound + Thrombin 250835No inhibition observed. This points to issues with the compound's activity, solubility, or assay setup.

Frequently Asked Questions (FAQs)

Q: What is a standard experimental protocol for evaluating the inhibitory effect of this compound on thrombin-induced calcium influx?

A: This protocol provides a general workflow for a 96-well plate-based assay using a fluorescent calcium indicator like Fluo-4 AM. Optimization may be required depending on the cell type and specific instrumentation.

Experimental Protocol: Thrombin-Induced Calcium Influx Assay

1. Materials and Reagents:

  • Cells (e.g., human platelets, HEL cells)
  • 96-well, black, clear-bottom microplate
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Thrombin stock solution
  • Fluo-4 AM calcium indicator dye
  • Pluronic F-127 (for dye solubilization)
  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
  • Probenecid (optional, to prevent dye leakage)[1]

2. Cell Preparation:

  • Seed cells in the 96-well plate to achieve 90-100% confluency on the day of the experiment.[1]
  • On the assay day, remove the culture medium.

3. Dye Loading:

  • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).
  • Add 100 µL of the loading solution to each well.
  • Incubate the plate at 37°C for 45-60 minutes in the dark.
  • Gently wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

4. Compound Incubation:

  • Prepare serial dilutions of this compound in Assay Buffer.
  • Add the desired volume (e.g., 20 µL) of the this compound dilutions to the appropriate wells. For control wells, add buffer with the equivalent concentration of DMSO.
  • Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.

5. Measurement of Calcium Influx:

  • Set up a fluorescence plate reader (e.g., FlexStation 3) to measure kinetic changes in fluorescence (Excitation: 494 nm, Emission: 516 nm).[1]
  • Prepare a thrombin working solution at a concentration that elicits a submaximal response (e.g., EC₈₀).
  • Initiate the kinetic read on the plate reader. After establishing a stable baseline (15-20 seconds), use the instrument's integrated pipettor to add the thrombin solution to all wells.
  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.

6. Data Analysis:

  • Calculate the peak fluorescence response for each well.
  • Normalize the data to the control wells (Thrombin Only vs. Buffer Only).
  • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization

Signaling Pathway for Thrombin-Induced Calcium Influx and Inhibition by this compound

TS155_Pathway Thrombin Thrombin ThrombinReceptor Thrombin Receptor (e.g., PAR1) Thrombin->ThrombinReceptor Binds Gq_Protein Gq Protein Activation ThrombinReceptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates Ca_Channel Plasma Membrane Ca²⁺ Channel Gq_Protein->Ca_Channel Activates (indirectly) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Store_Release Ca²⁺ Release (from ER stores) ER->Ca_Store_Release Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx TS155 This compound TS155->Ca_Influx Inhibits

Caption: Simplified pathway of thrombin-induced calcium mobilization inhibited by this compound.

References

Technical Support Center: TS 155-2 Calcium Flux Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the hypothetical modulator TS 155-2 in calcium flux experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect in a calcium flux assay?

This compound is a novel positive allosteric modulator (PAM) of the P2Y2 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq pathway to induce calcium mobilization from intracellular stores. As a PAM, this compound is expected to enhance the calcium response initiated by a P2Y2 receptor agonist (e.g., ATP or UTP). It should not elicit a calcium signal on its own but will potentiate the agonist-induced signal.[1][2][3]

Q2: I am not observing any potentiation of the agonist signal with this compound. What are the possible causes?

Several factors could contribute to a lack of potentiation. Here are some common causes and troubleshooting steps:

  • Sub-optimal Agonist Concentration: The potentiating effect of a PAM is often dependent on the concentration of the agonist. If the agonist concentration is too high (saturating), the potentiation by this compound may not be observable. It is recommended to use an agonist concentration that elicits a submaximal response (e.g., EC20 to EC50).

  • Incorrect this compound Concentration: Ensure that the concentration of this compound used is within the recommended range. A full concentration-response curve of this compound in the presence of a fixed concentration of agonist should be performed to determine the optimal concentration for potentiation.

  • Cell Health and Viability: Poor cell health can lead to a diminished response. Ensure cells are healthy, not overgrown, and have good viability.[4][5]

  • Compound Stability: Verify the stability and proper storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.

  • Receptor Expression Levels: The cell line used must express sufficient levels of the P2Y2 receptor for a robust signal.

Q3: My baseline fluorescence is high in all wells, including those with this compound. What could be the issue?

High baseline fluorescence can obscure the signal from calcium mobilization. Here are potential reasons and solutions:

  • Autofluorescence: Some compounds, including potentially this compound or its degradation products, can be autofluorescent. Run a control plate with compound but without the calcium indicator dye to check for autofluorescence.

  • Media Components: Phenol red in cell culture media can contribute to background fluorescence. Use phenol red-free media during the assay.

  • Dye Overloading or Compartmentalization: Excessive dye concentration or incubation time can lead to dye accumulating in intracellular compartments, resulting in a high baseline. Optimize the dye loading protocol by titrating the dye concentration and incubation time.

  • Cellular Stress: Stressed or dying cells can have elevated basal calcium levels. Ensure optimal cell culture conditions.

Q4: The signal-to-noise ratio (SNR) of my assay is low, making the data difficult to interpret. How can I improve it?

A low signal-to-noise ratio can be caused by a weak signal or high background noise. To improve the SNR:

  • Optimize Cell Number: Ensure an optimal cell density per well. Too few cells will result in a weak signal, while too many can lead to artifacts.

  • Increase Agonist Concentration: If the signal is weak, a slightly higher (but still submaximal) agonist concentration might be necessary.

  • Choice of Calcium Indicator: Ensure you are using an appropriate calcium indicator for your experimental setup. Indicators like Fluo-4 or Fluo-8 offer a large dynamic range for detecting calcium changes.

  • Instrumentation Settings: Optimize the gain settings on your plate reader to maximize the signal without saturating the detector.

  • Reduce Background Noise: As mentioned in Q3, use phenol red-free media and optimize dye loading to lower the baseline fluorescence.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Possible CauseSuggested Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating each set of wells.
Inconsistent Compound/Agonist Addition Use a multichannel pipette or an automated liquid handler for precise and simultaneous addition of compounds and agonists. Ensure complete mixing in the well.
Edge Effects on the Plate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS.
Cell Clumping Ensure a single-cell suspension before plating by gentle trituration or using a cell strainer.

Issue 2: No Calcium Response to the Agonist in Control Wells

Possible CauseSuggested Solution
Inactive Agonist Prepare fresh agonist solutions. Verify the activity of the agonist stock on a known positive control cell line if possible.
Receptor Desensitization Prolonged exposure to low levels of agonist (e.g., from residual media) can desensitize receptors. Ensure thorough washing of cells before the assay.
Incorrect Cell Line Confirm that the cell line used expresses the target receptor (P2Y2).
Problem with Calcium Indicator Dye Ensure the dye has been stored correctly and has not expired. Prepare fresh dye solutions for each experiment.

Experimental Protocols

Standard Calcium Flux Assay Protocol

  • Cell Plating: Seed cells (e.g., HEK293 expressing P2Y2) in a 96-well or 384-well black-walled, clear-bottom plate at a density of 20,000-50,000 cells per well. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium from the wells.

    • Add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition (this compound):

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells. Include vehicle controls.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the P2Y2 agonist (e.g., ATP at EC20 concentration) into the wells.

    • Record the fluorescence intensity for at least 60-120 seconds post-injection.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence (F0), or as the change in fluorescence (ΔF = F - F0).

    • Analyze the data using appropriate software to determine dose-response curves and calculate EC50 or potentiation values.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Assay Components

ComponentTypical Concentration RangeNotes
Cells 20,000 - 50,000 cells/wellOptimize for your specific cell line and plate format.
Fluo-8 AM Dye 2 - 5 µMOptimize for your cell line to achieve a good signal-to-noise ratio.
P2Y2 Agonist (ATP) 100 nM - 10 µMDetermine the EC20-EC50 concentration for your specific cell system.
This compound 10 nM - 30 µMPerform a full dose-response curve to determine the optimal concentration for potentiation.

Visualizations

G cluster_workflow Experimental Workflow A Seed Cells B Incubate Overnight A->B D Load Cells with Dye B->D C Prepare Dye Loading Buffer C->D E Incubate (Dye Loading) D->E G Add this compound (PAM) E->G F Prepare this compound & Agonist F->G H Incubate (Compound) G->H I Measure Baseline Fluorescence H->I J Add Agonist I->J K Measure Calcium Flux J->K L Data Analysis K->L

Caption: A typical experimental workflow for a calcium flux assay involving a positive allosteric modulator.

G cluster_pathway P2Y2 Receptor Signaling Pathway Agonist Agonist (ATP/UTP) P2Y2 P2Y2 Receptor Agonist->P2Y2 Binds PAM This compound (PAM) PAM->P2Y2 Enhances Agonist Binding/Efficacy Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ Increase IP3R->Ca_cyto Releases Ca2+ Response Cellular Response Ca_cyto->Response

Caption: The signaling pathway of the P2Y2 receptor, modulated by the positive allosteric modulator this compound.

G cluster_troubleshooting Troubleshooting Logic Start No Potentiation by this compound CheckAgonist Is agonist response optimal in control wells? Start->CheckAgonist CheckTS155_2 Is this compound concentration and stability verified? CheckAgonist->CheckTS155_2 Yes TroubleshootAgonist Troubleshoot agonist/control response (see Issue 2) CheckAgonist->TroubleshootAgonist No CheckCells Are cells healthy and expressing the receptor? CheckTS155_2->CheckCells Yes OptimizeTS155_2 Perform this compound dose-response CheckTS155_2->OptimizeTS155_2 No CheckCellHealth Verify cell viability and receptor expression CheckCells->CheckCellHealth No ContactSupport Contact Technical Support CheckCells->ContactSupport Yes OptimizeAgonist Optimize agonist concentration (use EC20-EC50) TroubleshootAgonist->OptimizeAgonist CheckCompound Prepare fresh this compound solution OptimizeTS155_2->CheckCompound

References

Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of the cytotoxic compound TS 155-2. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known effect on cells?

This compound is a compound with the molecular formula C39H60O11.[1] It has been shown to exhibit cytotoxic effects against cancer cell lines. For instance, in HeLa cells, it has a reported IC50 (half-maximal inhibitory concentration) of 72.6 nM after 48 hours of treatment.[2][3] This indicates that it is a potent inhibitor of cell viability.

Q2: We are observing massive cell death even at concentrations presumed to be low. What could be the issue?

Several factors could contribute to excessive cell death:

  • Concentration Calculation Error: Double-check all calculations for dilution and final concentration.

  • Cell Line Sensitivity: The IC50 of 72.6 nM is specific to HeLa cells.[2][3] Your cell line may be significantly more sensitive to this compound.

  • Extended Exposure Time: The reported IC50 is for a 48-hour incubation. Longer exposure times will likely result in increased cell death at lower concentrations.

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded, which could potentially alter its activity.

Q3: How can we determine the optimal concentration range for our experiments?

It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions. This typically involves treating cells with a serial dilution of this compound for a set period and then assessing cell viability.

Troubleshooting Guide

Issue: High Variability in Cell Viability Assay Results

High variability between replicate wells or experiments can obscure the true effect of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media.
Incomplete Reagent Mixing After adding viability reagents (e.g., MTT, MTS), ensure gentle but thorough mixing by tapping the plate or using a plate shaker. Avoid introducing bubbles.
Variable Incubation Times Standardize all incubation times precisely, for both drug treatment and the viability assay itself.
Issue: Unexpectedly Low Cell Viability in Control Groups

Low viability in untreated or vehicle-treated cells compromises the entire experiment.

Possible Causes and Solutions:

CauseRecommended Solution
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Cell Culture Contamination Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma).
Suboptimal Culture Conditions Ensure proper incubator settings (temperature, CO2, humidity) and use of appropriate, pre-warmed culture media.
Poor Cell Health at Seeding Only use cells from a healthy, sub-confluent culture for your experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and media-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, a purple formazan product will be visible. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Visualizing Experimental Workflow and Potential Mechanisms

Experimental Workflow for Troubleshooting Cell Viability

G cluster_0 Troubleshooting Workflow A High Cell Viability Issue Observed B Check for Calculation Errors A->B B->A Error Found, Recalculate C Perform Dose-Response (IC50) B->C Calculations Correct D Assess Control Group Viability C->D E Check for Solvent Toxicity D->E Controls Show Low Viability F Optimize Seeding Density D->F Controls are Healthy G Refined Experimental Protocol E->G F->G

Caption: A flowchart for troubleshooting unexpected cell viability results.

Hypothetical Signaling Pathway Affected by this compound

While the precise mechanism of this compound is not detailed in the provided search results, a common pathway for cytotoxic compounds involves the induction of apoptosis.

G cluster_1 Hypothetical Apoptosis Induction Pathway TS155_2 This compound (High Conc.) Cell Cell Membrane TS155_2->Cell Enters Cell Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A potential mechanism of this compound induced cytotoxicity.

Note on "miR-155": It is worth noting that "miR-155" is a well-studied microRNA involved in cancer and inflammation. It can regulate various signaling pathways, including the TGF-β pathway by targeting SMAD5. If your research context aligns more with microRNA regulation than with a small molecule compound, it is possible that "this compound" is a typographical error for "miR-155". The effects of miR-155 on cell viability are context-dependent and can involve promoting proliferation or apoptosis depending on the cell type and other factors.

References

Technical Support Center: Minimizing Variability in miR-155 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving microRNA-155 (miR-155).

Frequently Asked Questions (FAQs)

Q1: What is miR-155 and what is its primary function?

A1: MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression post-transcriptionally.[1][2] It is highly expressed in immune cells, such as B cells and T cells, and is involved in a wide range of biological processes including inflammation, immunity, and cell differentiation.[1][3] Deregulation of miR-155 has been linked to various diseases, including cancer and autoimmune disorders.[3]

Q2: What are the known downstream targets of miR-155?

A2: miR-155 targets several hundred mRNAs. Some of the well-validated and functionally important targets include SHIP1 (SH2-domain containing inositol-5'-phosphatase 1) and SOCS1 (Suppressor of cytokine signaling 1). By downregulating these targets, miR-155 can modulate key signaling pathways, such as the PI3K/Akt pathway, and enhance inflammatory responses.

Q3: How is miR-155 expression regulated?

A3: The expression of miR-155 is tightly controlled. For instance, its transcription can be induced by the Transforming Growth Factor β (TGF-β) signaling pathway through the action of Smad proteins. This indicates a role for miR-155 in processes regulated by TGF-β, such as epithelial-mesenchymal transition (EMT).

Troubleshooting Guides

This section provides solutions to common problems encountered during miR-155 expression analysis, particularly using quantitative real-time PCR (qPCR).

Problem Potential Cause Recommended Solution
No or Low Amplification Signal in qPCR 1. Poor RNA Quality/Integrity: RNA degradation can significantly impact results.- Use an RNA isolation method that preserves small RNAs. - Assess RNA integrity using a Bioanalyzer or similar instrument.
2. Low miR-155 Expression: The target may be present at very low levels in your sample.- Increase the amount of input RNA in the reverse transcription (RT) reaction (up to 250 ng). - Consider a pre-amplification step if the target is known to be expressed at low levels.
3. Inefficient Reverse Transcription: The conversion of miRNA to cDNA may be suboptimal.- Optimize the RT reaction conditions. Ensure the use of miRNA-specific stem-loop primers for reverse transcription for higher specificity.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate pipetting can introduce significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for RT and qPCR reactions to ensure consistency across wells.
2. Poor Sample Homogeneity: The sample may not be adequately mixed.- Ensure thorough mixing of RNA samples and reaction mixes before aliquoting.
3. Suboptimal Normalization: The choice of endogenous control can greatly affect results.- Empirically validate the stability of your chosen endogenous control (e.g., small nucleolar RNAs like RNU6B, or other miRNAs like miR-16) across your experimental conditions. - Consider using the mean of multiple stable endogenous controls for more robust normalization.
Amplification in No-Template Control (NTC) 1. Reagent Contamination: Contamination of water, primers, or master mix with template DNA or amplicons.- Use nuclease-free water and reagents. - Physically separate pre-PCR and post-PCR work areas. - Aliquot reagents to avoid contaminating stock solutions.
2. Primer-Dimer Formation: Primers may anneal to each other, leading to non-specific amplification.- Perform a melt curve analysis after the qPCR run to check for the presence of primer-dimers. - Optimize primer concentrations and annealing temperature.

Experimental Protocols

miRNA Extraction from Cultured Cells

This protocol is a general guideline for isolating total RNA, including miRNA, from cultured cells.

  • Cell Lysis:

    • For adherent cells, aspirate the culture medium and wash the cells with PBS. Add 1 mL of a phenol-based lysis reagent (e.g., TRIzol) directly to the culture dish and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation and lyse the pellet in 1 mL of lysis reagent.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of lysis reagent. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Transfer the aqueous phase to a fresh tube.

    • Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of lysis reagent used for the initial homogenization.

    • Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.

    • Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.

    • Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Reverse Transcription (RT) of miRNA

This protocol uses a stem-loop primer specific for miR-155 for the reverse transcription reaction.

  • Prepare the RT Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 15 µL reaction:

    • 100mM dNTPs (with dTTP): 0.15 µL

    • MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL

    • 10X Reverse Transcription Buffer: 1.50 µL

    • RNase Inhibitor (20 U/µL): 0.19 µL

    • Nuclease-free water: 4.16 µL

    • Total Volume of Master Mix: 7.00 µL

  • Combine RNA and Primer: In a separate tube, combine:

    • Total RNA sample (1-10 ng): 5 µL

    • 5X miR-155 specific RT primer: 3 µL

  • Perform Reverse Transcription:

    • Add 8 µL of the RT master mix to the RNA/primer mixture.

    • Incubate the reaction in a thermal cycler with the following conditions: 16°C for 30 minutes, 42°C for 30 minutes, 85°C for 5 minutes, then hold at 4°C.

    • The resulting cDNA can be used directly for qPCR or stored at -20°C.

SYBR Green-based qPCR for miR-155
  • Prepare the qPCR Master Mix: For a single 20 µL reaction:

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (specific for miR-155): 1 µL (10 µM stock)

    • Universal Reverse Primer: 1 µL (10 µM stock)

    • Nuclease-free water: 4 µL

  • Set up the qPCR Plate:

    • Add 16 µL of the qPCR master mix to each well of a qPCR plate.

    • Add 4 µL of the RT product (cDNA) to each well.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the qPCR: Use a real-time PCR system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.

Data Presentation

Table 1: Quality Control Parameters for RNA and qPCR

Parameter Acceptable Range Notes
RNA Purity (A260/A280) 1.8 - 2.1Ratios outside this range may indicate protein or phenol contamination.
RNA Purity (A260/A230) > 1.8Lower ratios may indicate contamination with carbohydrates, phenol, or other organic compounds.
qPCR Efficiency 90% - 110%Determined from a standard curve. Efficiencies outside this range can lead to inaccurate quantification.
qPCR R² value > 0.990Indicates a strong linear relationship in the standard curve.
Melt Curve Analysis Single sharp peakMultiple peaks or a broad peak suggest non-specific amplification or primer-dimers.

Visualizations

miR155_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMAD2/3/4 TGFbR->SMADs activates miR155_gene miR-155 Gene (BIC) SMADs->miR155_gene promotes transcription pre_miR155 pre-miR-155 miR155_gene->pre_miR155 miR155 mature miR-155 pre_miR155->miR155 processed SHIP1_mRNA SHIP1 mRNA miR155->SHIP1_mRNA inhibits translation SOCS1_mRNA SOCS1 mRNA miR155->SOCS1_mRNA inhibits translation EMT Epithelial-Mesenchymal Transition miR155->EMT promotes SHIP1_protein SHIP1 Protein SHIP1_mRNA->SHIP1_protein SOCS1_protein SOCS1 Protein SOCS1_mRNA->SOCS1_protein PI3K_Akt PI3K/Akt Pathway SHIP1_protein->PI3K_Akt inhibits Immune_Response Pro-inflammatory Response SOCS1_protein->Immune_Response inhibits PI3K_Akt->Immune_Response promotes

Caption: miR-155 signaling pathway in immune response and EMT.

miRNA_qPCR_Workflow start Start: Sample Collection rna_isolation 1. Total RNA Isolation (including miRNA) start->rna_isolation qc1 2. Quality Control (Concentration & Purity) rna_isolation->qc1 rt 3. Reverse Transcription (miRNA-specific primers) qc1->rt qPCR 4. Real-Time qPCR (SYBR Green or TaqMan) rt->qPCR data_analysis 5. Data Analysis (Relative Quantification) qPCR->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for miRNA quantification by qPCR.

References

Addressing limited water solubility of TS 155-2 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to the limited water solubility of TS 155-2 in experimental assays.

Properties of this compound

This compound is a macrocyclic lactone and a bafilomycin analogue with known biological activities, including the inhibition of thrombin-stimulated calcium entry into cells and V-ATPase activity.[1][2][3][4][5] Its utility in aqueous-based assays can be challenging due to its hydrophobic nature.

PropertyDataReference
CAS Number 1314486-37-7
Molecular Formula C39H60O11
Molecular Weight 704.9 g/mol
Appearance White solid
Purity >95% by HPLC
Long-Term Storage -20°C

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrocyclic lactone antibiotic produced by Streptomyces species. Its primary reported mechanisms of action include:

  • Inhibition of Calcium Entry : It blocks the influx of calcium (Ca2+) into cells that is stimulated by thrombin. Thrombin typically triggers a signaling cascade involving phospholipase C (PLC) and the generation of inositol 1,4,5-trisphosphate (IP3), which releases calcium from internal stores and promotes calcium influx from the extracellular space.

  • V-ATPase Inhibition : As a bafilomycin analogue, this compound inhibits Vacuolar-type H+-ATPase (V-ATPase) activity. V-ATPases are proton pumps involved in the acidification of various intracellular compartments.

Q2: What are the solubility characteristics of this compound?

This compound has limited water solubility but is soluble in several organic solvents. This property is critical when preparing solutions for in vitro and cell-based assays.

SolventSolubilityReference
Water Limited
DMSO Soluble
Ethanol Soluble
Methanol Soluble
DMF Soluble

Q3: What is the recommended procedure for preparing a stock solution of this compound?

For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Weigh the desired amount of this compound solid.

  • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Facilitate dissolution by vortexing and, if necessary, sonicating or gently warming the solution in a 37°C water bath.

  • Visually inspect the solution to ensure all solid particles have completely dissolved before use.

Q4: How should I store stock solutions of this compound?

To maintain compound integrity and prevent solvent evaporation or water absorption, stock solutions should be stored under the following conditions:

  • Temperature : Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

  • Aliquoting : It is highly recommended to divide the stock solution into smaller, single-use aliquots. This practice prevents degradation caused by repeated freeze-thaw cycles.

  • Light-Sensitivity : For light-sensitive compounds, storing aliquots in amber-colored vials or wrapping them in aluminum foil is essential.

Troubleshooting Guide

This guide addresses the most common issue encountered when using this compound: precipitation upon dilution into aqueous media.

Issue: My this compound precipitated when I diluted the stock solution into my aqueous assay buffer.

This is a common problem for poorly soluble compounds and occurs when the concentration of the compound exceeds its kinetic solubility limit in the final aqueous medium.

G cluster_0 Troubleshooting Workflow for Compound Precipitation Start This compound Precipitates in Aqueous Buffer Check_Conc Is the final concentration too high? Start->Check_Conc Reduce_Conc ACTION: Lower the final working concentration of this compound. Check_Conc->Reduce_Conc Yes Check_Solvent Is the co-solvent (DMSO) concentration too low? Check_Conc->Check_Solvent No End Problem Resolved Reduce_Conc->End Increase_Solvent ACTION: Increase final DMSO concentration (e.g., 0.1% to 0.5%). *Always include vehicle control* Check_Solvent->Increase_Solvent Yes Consider_Alt ACTION: Explore alternative formulation strategies (e.g., cyclodextrins, surfactants). Check_Solvent->Consider_Alt No Increase_Solvent->End

Caption: Troubleshooting workflow for addressing this compound precipitation.

Solutions:

  • Reduce Final Concentration : The most direct solution is to lower the final working concentration of this compound in your assay to a level below its solubility limit.

  • Adjust Co-solvent Concentration : If your experimental system can tolerate it, a small increase in the final concentration of the organic co-solvent may help. For example, increasing the final DMSO concentration from 0.1% to 0.5% can improve solubility. It is crucial to include a matching vehicle control in your experiment to account for any effects of the solvent itself.

  • Explore Alternative Formulation Strategies : For more persistent solubility issues, advanced formulation techniques can be considered:

    • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Use of Surfactants : Surfactants can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous solutions.

Issue: My stock solution appears cloudy or contains visible solid particles.

This indicates that the compound has either failed to dissolve completely or has precipitated out of solution during storage, possibly due to temperature fluctuations or solvent degradation.

Solutions:

  • Attempt to Re-dissolve : Try to bring the compound back into solution by gently warming the vial in a 37°C water bath and using mechanical agitation like vortexing or sonicating.

  • Prepare a Fresh Stock Solution : If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one. Over time, DMSO can absorb atmospheric moisture, which can reduce its ability to keep a compound dissolved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound (MW: 704.9 g/mol )

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous

  • Calibrated balance

  • Microcentrifuge tubes or amber vials

  • Vortexer and/or sonicator

Procedure:

  • Weigh out 7.05 mg of this compound solid on a calibrated balance.

  • Transfer the solid to an appropriate vial.

  • Add 1.0 mL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.

  • Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.

  • If dissolution is slow, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Dispense the stock solution into single-use aliquots (e.g., 20 µL) and store at -20°C or -80°C.

G cluster_workflow Workflow: Preparing Working Solutions Stock 1. Prepare 10 mM Stock in 100% DMSO Dilute 2. Serially dilute stock in assay buffer Stock->Dilute Dilution Step Mix 3. Add diluted compound to assay plate/cells Dilute->Mix Application Step Control 4. Prepare vehicle control (same final % DMSO) Mix->Control Control Comparison

Caption: Experimental workflow for preparing this compound working solutions.

Protocol 2: Determination of Kinetic Solubility in Assay Buffer

This protocol provides a general method to estimate the maximum concentration at which this compound remains soluble when rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous assay buffer of choice (e.g., PBS, cell culture medium)

  • 96-well clear plate or microcentrifuge tubes

  • Plate reader or HPLC for quantification (optional, for precise measurement)

Procedure:

  • Prepare a series of dilutions of your aqueous buffer.

  • Add a small, fixed volume of the 10 mM this compound DMSO stock to each tube/well to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all samples.

  • Include a buffer-only control and a vehicle (DMSO) control.

  • Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Visually inspect each sample for any sign of precipitation or turbidity. The highest concentration that remains clear is the approximate kinetic solubility.

  • For Quantification (Optional) : Centrifuge the samples to pellet any undissolved compound. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Signaling Pathway

This compound is reported to inhibit thrombin-stimulated calcium entry. The diagram below illustrates the canonical thrombin signaling pathway leading to calcium mobilization and the proposed point of inhibition by this compound.

G cluster_pathway Thrombin-Stimulated Calcium Signaling Pathway Thrombin Thrombin PAR PAR Receptor Thrombin->PAR activates PLC Phospholipase C (PLC) PAR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor Ca_Store Ca²⁺ Release (Internal Stores) ER->Ca_Store triggers Response Cellular Response Ca_Store->Response Ca_Influx Ca²⁺ Influx (External) Ca_Influx->Response TS155 This compound TS155->Ca_Influx Inhibits

Caption: Proposed mechanism of this compound on the thrombin signaling pathway.

References

Technical Support Center: Potential Interference of TS 155-2 in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential interference caused by the compound TS 155-2 in fluorescence-based assays. The following guides and frequently asked questions (FAQs) provide detailed information to help ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

This section provides step-by-step guidance for common issues that may arise when using this compound in fluorescence-based assays.

Issue 1: Unexpectedly High Fluorescence Signal

An unusually high fluorescence reading in the presence of this compound can be a sign of autofluorescence, where the compound itself emits light at the detection wavelengths of the assay.[1][2]

Troubleshooting Steps:

  • Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, fluorophore). A significant signal that increases with the concentration of this compound indicates autofluorescence.[1]

  • Spectral Scan: Perform a full excitation and emission scan of this compound to determine its unique fluorescence profile. This will help identify the specific wavelengths at which it emits light.[2]

  • Wavelength Adjustment: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside the fluorescence range of this compound. Using red-shifted fluorophores can often mitigate interference from autofluorescent compounds.[3]

  • Background Subtraction: If changing the fluorophore is not feasible, a "no-enzyme" or "no-target" control containing this compound can be used to measure the background fluorescence. This background can then be subtracted from the signal of the complete assay wells. Note that this can reduce the dynamic range of the assay.

Issue 2: Unexpectedly Low Fluorescence Signal

A decrease in the fluorescence signal in the presence of this compound could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Steps:

  • Absorbance Spectrum: Measure the absorbance spectrum of this compound at the concentrations used in the assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

  • Quenching Control Assay: To test for quenching, measure the fluorescence of the free fluorophore (not attached to any biological molecule) in the presence and absence of this compound. A decrease in the fluorophore's signal with increasing concentrations of this compound is indicative of quenching.

  • Reduce Compound or Fluorophore Concentration: If quenching or the inner filter effect is observed, try reducing the concentration of this compound or the fluorophore in the assay.

  • Alternative Assay Formats: Consider non-optical detection methods, such as radiometric or mass spectrometry-based assays, which are not susceptible to this type of interference. Time-resolved fluorescence (TRF) assays can also be a good alternative, as the long-lived signal of TRF probes allows the short-lived background fluorescence from interfering compounds to decay before measurement.

Issue 3: High Variability in Replicate Wells

High variability in your results could be caused by the precipitation of this compound in the assay buffer.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay plate for any signs of turbidity or precipitate in the wells containing this compound.

  • Solubility Test: Determine the solubility of this compound in your specific assay buffer to ensure you are working within its soluble range.

  • Adjust Buffer Conditions: If solubility is an issue, consider modifying the assay buffer by, for example, adding a small amount of a solubilizing agent like DMSO (ensure it does not affect your assay's performance).

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference occurs when a test compound, such as this compound, has intrinsic properties that affect the fluorescence signal of an assay, leading to misleading results. This interference is independent of the compound's biological activity on the target. The main types of interference are autofluorescence and quenching.

Q2: How can I preemptively test for interference from this compound?

A2: Before starting a large-scale screen, it is advisable to run a set of control experiments. A simple control is to measure the fluorescence of this compound in the assay buffer alone, across a range of concentrations. This will help identify autofluorescence. To check for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound.

Q3: What are the spectral properties of common fluorophores I should be aware of?

A3: When dealing with potential interference, it's crucial to know the spectral properties of your chosen fluorophore. Below is a table summarizing these properties for some commonly used dyes.

FluorophoreExcitation (nm)Emission (nm)
Fluorescein (FITC)494518
Rhodamine B555580
Cyanine 3 (Cy3)550570
Cyanine 5 (Cy5)650670
Alexa Fluor 488495519
Alexa Fluor 647650668

This table provides approximate values. Always refer to the manufacturer's specifications for precise spectral data.

Q4: Can the purity of this compound affect the level of interference?

A4: Yes, impurities in a compound sample can themselves be fluorescent and contribute to assay interference. It is always recommended to use highly purified compounds in your assays.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your main assay.

  • Add the dilutions to the wells of the microplate. Include wells with only the assay buffer to serve as a blank.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Visualizations

experimental_workflow Troubleshooting Workflow for Fluorescence Interference start Start: Unexpected Assay Result high_signal Unexpectedly High Signal? start->high_signal low_signal Unexpectedly Low Signal? high_signal->low_signal No autofluorescence_test Perform Autofluorescence Test (Compound-only control) high_signal->autofluorescence_test Yes quenching_test Perform Quenching Test (Fluorophore +/- compound) low_signal->quenching_test Yes no_interference No Interference Detected. Investigate other experimental factors. low_signal->no_interference No positive_af Autofluorescence Detected? autofluorescence_test->positive_af positive_quench Quenching Detected? quenching_test->positive_quench mitigation_af Mitigation Strategies: - Change fluorophore (red-shift) - Background subtraction positive_af->mitigation_af Yes positive_af->no_interference No mitigation_quench Mitigation Strategies: - Lower compound concentration - Change fluorophore - Use non-optical assay positive_quench->mitigation_quench Yes positive_quench->no_interference No end End: Validated Result mitigation_af->end mitigation_quench->end

Caption: Troubleshooting workflow for fluorescence interference.

signaling_pathway_example Hypothetical Signaling Pathway for this compound ts155 This compound receptor Receptor X ts155->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor Y kinase_b->transcription_factor Activates gene_expression Gene Expression (Fluorescence Reporter) transcription_factor->gene_expression Induces

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of TS 155-2 and Bafilomycin A1 as V-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular biology and drug discovery, the study of vacuolar-type H+-ATPases (V-ATPases) is of paramount importance. These ATP-dependent proton pumps are crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and synaptic vesicles. Their inhibition can have profound effects on cellular processes such as autophagy, protein degradation, and signaling pathways, making them attractive targets for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.

This guide provides a detailed comparison of two prominent V-ATPase inhibitors: the well-established Bafilomycin A1 and the less-characterized bafilomycin analogue, TS 155-2 (also known as JBIR-100). Both are macrolide antibiotics isolated from Streptomyces species.[1][2] While Bafilomycin A1 is a widely used tool in cell biology research, this guide aims to consolidate the available data on this compound to offer a comparative perspective on its efficacy.

Mechanism of Action

Both this compound and Bafilomycin A1 exert their effects by targeting and inhibiting the V-ATPase complex.[1][3] This inhibition prevents the translocation of protons into intracellular organelles, leading to an increase in their luminal pH.[3] This disruption of the proton gradient interferes with the function of pH-dependent lysosomal hydrolases, thereby blocking degradative pathways such as autophagy.

Bafilomycin A1 is known to bind to the c-subunit of the V0 domain of the V-ATPase, preventing its rotation and thus inhibiting proton translocation. While the precise binding site of this compound on the V-ATPase has not been explicitly detailed in the available literature, its structural similarity to Bafilomycin A1 suggests a comparable mechanism of action.

Interestingly, research has shown that Bafilomycin A1 has a dual effect on autophagic flux. It not only inhibits lysosomal acidification by targeting V-ATPase but also independently inhibits the fusion of autophagosomes with lysosomes by affecting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. It is currently unknown whether this compound shares this dual mechanism.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Bafilomycin A1. It is important to note that a direct head-to-head comparison under identical experimental conditions is limited in the current literature.

Table 1: V-ATPase Inhibition

CompoundTargetIC50Organism/SystemReference
This compound (JBIR-100) V-ATPaseData not available--
Bafilomycin A1 V-ATPase4-400 nMVaries (plant, fungal, animal)
V-ATPase0.6 nM (ATP-driven proton translocation)Bovine brain

Table 2: Cytotoxicity

CompoundCell LineIC50AssayExposure TimeReference
This compound (JBIR-100) MCF-7~200 nMMTT Assay48 h
MDA-MB-231~400 nMMTT Assay48 h
H184B5F5/M10> 1 µMMTT Assay48 h
HeLa72.6 nMNot specified48 h
Bafilomycin A1 HeLa4 nM (50% vacuolization inhibition)Vacuolization AssayNot specified
BEL-7402~100 nM (growth inhibition)Not specifiedNot specified
HO-8910~100 nM (growth inhibition)Not specifiedNot specified

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_VATPase V-ATPase Inhibition V-ATPase V-ATPase Proton_Pumping Proton_Pumping V-ATPase->Proton_Pumping mediates TS_155_2 TS_155_2 TS_155_2->V-ATPase inhibits Bafilomycin_A1 Bafilomycin_A1 Bafilomycin_A1->V-ATPase inhibits Lysosomal_Acidification Lysosomal_Acidification Proton_Pumping->Lysosomal_Acidification maintains

Caption: Mechanism of V-ATPase Inhibition.

cluster_Autophagy Autophagic Flux Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion Degradation Degradation Autolysosome->Degradation Bafilomycin_A1_SERCA Bafilomycin A1 (SERCA inhibition) Bafilomycin_A1_SERCA->Autophagosome inhibits fusion with lysosome V_ATPase_Inhibition This compound / Bafilomycin A1 (V-ATPase inhibition) V_ATPase_Inhibition->Lysosome inhibits acidification

Caption: Impact on Autophagic Flux.

cluster_Workflow Autophagy Flux Assay Workflow Cell_Culture Seed cells Treatment Treat with this compound or Bafilomycin A1 (with/without lysosomal inhibitors) Cell_Culture->Treatment Lysate_Prep Prepare cell lysates Treatment->Lysate_Prep Imaging Fluorescence Microscopy for GFP-LC3 puncta Treatment->Imaging Western_Blot Western Blot for LC3 and p62 Lysate_Prep->Western_Blot Data_Analysis Quantify protein levels and puncta Western_Blot->Data_Analysis Imaging->Data_Analysis

Caption: Autophagy Flux Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the efficacy of this compound and Bafilomycin A1.

In Vitro V-ATPase Inhibition Assay

This assay measures the ability of the compounds to inhibit the proton-pumping activity of V-ATPase in isolated vesicles.

Materials:

  • V-ATPase-rich membrane vesicles (e.g., from bovine brain or yeast)

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgSO4)

  • Acridine orange

  • ATP

  • This compound and Bafilomycin A1 stock solutions in DMSO

  • Fluorometer

Procedure:

  • Resuspend V-ATPase-rich membrane vesicles in Assay Buffer.

  • Add acridine orange to a final concentration of 2 µM.

  • Add varying concentrations of this compound or Bafilomycin A1 (or DMSO as a vehicle control) to the vesicle suspension and incubate for 10 minutes at room temperature.

  • Initiate the proton pumping by adding ATP to a final concentration of 1 mM.

  • Monitor the quenching of acridine orange fluorescence (Excitation: 492 nm, Emission: 530 nm) over time. The rate of fluorescence quenching is proportional to the V-ATPase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Autophagy Flux Assay by Western Blotting (LC3-II Turnover and p62 Degradation)

This assay quantifies the accumulation of the autophagosome marker LC3-II and the degradation of the autophagy substrate p62/SQSTM1.

Materials:

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound and Bafilomycin A1 stock solutions in DMSO

  • Lysosomal inhibitors (e.g., a combination of E64d and Pepstatin A, or Chloroquine)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound or Bafilomycin A1 for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • For flux analysis, co-treat a set of wells with a lysosomal inhibitor for the last 2-4 hours of the compound treatment.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Lysosomal Acidification Assay

This assay measures the pH of lysosomes using a pH-sensitive fluorescent probe.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • LysoSensor™ Green DND-189 or LysoTracker™ Red DND-99

  • This compound and Bafilomycin A1 stock solutions in DMSO

  • Nigericin and Monensin (for standard curve generation)

  • Buffers with a range of known pH values (e.g., pH 4.0 to 7.0)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a glass-bottom dish or a 96-well plate.

  • Treat cells with this compound or Bafilomycin A1 for the desired time.

  • Load the cells with the LysoSensor or LysoTracker probe according to the manufacturer's instructions.

  • Acquire fluorescence images using a microscope or measure fluorescence intensity with a plate reader.

  • To generate a standard curve, treat a separate set of unstained cells with a mixture of nigericin and monensin in buffers of known pH to equilibrate the intracellular and extracellular pH. Then, load these cells with the pH indicator dye and measure the fluorescence.

  • Correlate the fluorescence intensity of the treated cells to the standard curve to determine the lysosomal pH.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound and Bafilomycin A1 stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or Bafilomycin A1 for a specified duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration that inhibits 50% of cell growth, from the dose-response curve.

Conclusion

Both this compound and Bafilomycin A1 are potent inhibitors of V-ATPase, a critical regulator of cellular homeostasis. Bafilomycin A1 is a well-characterized and widely utilized tool with a dual mechanism of action affecting both lysosomal acidification and autophagosome-lysosome fusion. The available data for this compound (JBIR-100) indicates that it also functions as a V-ATPase inhibitor with cytotoxic and autophagy-inhibiting properties.

However, a direct and comprehensive comparison of their efficacy is currently limited by the lack of head-to-head studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses. Further investigation is warranted to fully elucidate the potency, specificity, and potential therapeutic applications of this compound in comparison to the established benchmark of Bafilomycin A1. This will be crucial for advancing our understanding of V-ATPase inhibition and its implications in health and disease.

References

A Comparative Guide to Thrombin Inhibition: Evaluating TS 155-2 and Established Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the compound TS 155-2 and well-established direct thrombin inhibitors (DTIs). A critical distinction in their mechanisms of action necessitates a separate evaluation. While established DTIs directly bind to and inhibit the enzyme thrombin, available data indicates that this compound acts on a downstream signaling pathway stimulated by thrombin.

Understanding this compound: An Inhibitor of Thrombin-Stimulated Calcium Entry

This compound is a macrocyclic lactone, identified as an inhibitor of calcium (Ca2+) entry into cells following thrombin stimulation.[1][2][3] Thrombin, a serine protease, triggers a rapid increase in cytosolic Ca2+ in various cell types, including platelets, which is a crucial step in cell activation and signaling.[1] This process involves both the release of Ca2+ from internal stores and the influx of extracellular Ca2+.[1] this compound specifically blocks this thrombin-evoked calcium entry.

The original patent for this compound suggests potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities. However, it is crucial to note that beyond this initial patent, there is a significant lack of published scientific literature and experimental data investigating its performance and specific pharmacological properties. Therefore, a direct quantitative comparison with well-characterized direct thrombin inhibitors is not feasible at this time.

Direct Thrombin Inhibitors (DTIs): A Comparative Analysis

Direct thrombin inhibitors represent a major class of anticoagulants that exert their effect by binding directly to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade. This direct inhibition prevents the conversion of fibrinogen to fibrin, a key step in clot formation. Unlike indirect inhibitors like heparin, DTIs can inhibit both free (circulating) and clot-bound thrombin and do not require a cofactor like antithrombin for their activity.

This section compares three leading DTIs: dabigatran (oral), argatroban (intravenous), and bivalirudin (intravenous).

The following tables summarize key pharmacological and pharmacokinetic parameters for these established DTIs.

Table 1: Pharmacological Properties of Selected Direct Thrombin Inhibitors

InhibitorTypeBindingInhibition Constant (Ki)IC50
Dabigatran UnivalentReversible, Competitive4.5 nM9.3 nM
Argatroban UnivalentReversible, Competitive~39-40 nM-
Bivalirudin BivalentReversible, Competitive--

Table 2: Pharmacokinetic Properties of Selected Direct Thrombin Inhibitors

InhibitorAdministrationBioavailabilityHalf-lifeMetabolismPrimary Excretion
Dabigatran Oral (as prodrug)~7.2%12-14 hoursNot metabolized by CYP450 enzymesRenal (~80%)
Argatroban Intravenous100%39-51 minutesHepatic (hydroxylation and aromatization)Fecal
Bivalirudin Intravenous100%~25 minutes (normal renal function)Proteolytic cleavage by thrombin and other proteasesRenal (~20%)

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of thrombin inhibitors. Below are outlines for key experimental assays.

In Vitro Thrombin Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on thrombin's enzymatic activity.

  • Objective: To determine the concentration of an inhibitor required to reduce thrombin activity by 50% (IC50).

  • Principle: The assay utilizes a synthetic fluorogenic substrate that is cleaved by active thrombin to release a fluorescent compound (e.g., AMC). An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in fluorescence.

  • Materials:

    • Purified human thrombin enzyme.

    • Fluorogenic thrombin substrate (e.g., AMC-based peptide).

    • Assay buffer (e.g., Tris-HCl with stabilizers).

    • Test inhibitor (e.g., Dabigatran) and vehicle control (e.g., DMSO).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a working solution of thrombin enzyme.

    • Assay Setup: In a 96-well plate, add the thrombin solution to wells containing either different concentrations of the test inhibitor or vehicle (enzyme control).

    • Pre-incubation: Incubate the plate at room temperature (e.g., for 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at an appropriate excitation/emission wavelength (e.g., Ex/Em = 350/450 nm).

    • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional coagulation test used to assess the integrity of the intrinsic and common pathways and to monitor anticoagulant therapy.

  • Objective: To measure the time it takes for plasma to clot after the addition of a contact activator and calcium, and to assess the anticoagulant effect of an inhibitor.

  • Principle: An activator (e.g., silica, kaolin) initiates the intrinsic coagulation pathway. The time to fibrin clot formation is measured. Thrombin inhibitors prolong this time in a dose-dependent manner.

  • Materials:

    • Citrated platelet-poor plasma from human subjects.

    • aPTT reagent (containing a contact activator and phospholipids).

    • Calcium chloride (CaCl2) solution.

    • Test inhibitor (e.g., Argatroban).

    • Coagulometer (automated or semi-automated).

  • Procedure:

    • Sample Preparation: Prepare dilutions of the test inhibitor in normal pooled plasma.

    • Incubation: Pipette the plasma sample (with or without inhibitor) and the aPTT reagent into a cuvette. Incubate at 37°C for a specified time (e.g., 3 minutes) to allow for activation of the intrinsic pathway factors.

    • Clotting Initiation: Add pre-warmed CaCl2 solution to the cuvette and simultaneously start a timer.

    • Measurement: The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.

    • Data Analysis: The aPTT is reported in seconds. The effect of the inhibitor is determined by the degree of prolongation of the aPTT compared to the baseline (plasma without inhibitor). A standard curve can be generated by plotting aPTT (seconds) against known inhibitor concentrations.

Visualizations: Pathways and Workflows

Coagulation_Cascade Coagulation Cascade and Action of Direct Thrombin Inhibitors cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen (Factor I) Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin Xa Xa X->Xa DTI Direct Thrombin Inhibitors (Dabigatran, Argatroban, Bivalirudin) DTI->Thrombin Inhibits

Caption: Role of Thrombin and site of action for DTIs.

TS155_Mechanism Proposed Mechanism of Action for this compound Thrombin Thrombin Receptor Cell Surface Receptor (e.g., PAR-1 on Platelet) Thrombin->Receptor Binds PLC Phospholipase C Activation Receptor->PLC Ca_Channel Plasma Membrane Ca2+ Channel Receptor->Ca_Channel Activates IP3 IP3 Generation PLC->IP3 Ca_Store Internal Ca2+ Stores (ER) IP3->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cell_Activation Downstream Cellular Activation Ca_Release->Cell_Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Cell_Activation TS155_2 This compound TS155_2->Ca_Influx Inhibits

Caption: this compound inhibits thrombin-stimulated calcium influx.

Assay_Workflow Workflow for In Vitro Thrombin Inhibition Assay start Start prep Prepare Serial Dilutions of Test Inhibitor start->prep plate Add Inhibitor and Thrombin Enzyme to 96-well Plate prep->plate incubate Incubate at RT (10-15 min) plate->incubate add_sub Add Fluorogenic Substrate incubate->add_sub measure Measure Fluorescence (Kinetic Mode) add_sub->measure analyze Calculate Rate and Determine IC50 measure->analyze end End analyze->end

Caption: A typical workflow for screening thrombin inhibitors.

References

A Structural and Functional Comparison of the Macrolide Antibiotics TS 155-2 and Hygrolidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two related macrocyclic lactone antibiotics, TS 155-2 and hygrolidin. Both compounds, derived from Streptomyces species, are analogs of bafilomycin and exhibit significant biological activities, positioning them as molecules of interest for further investigation in drug discovery and development. This document summarizes their structural and functional characteristics, presents available quantitative data from experimental studies, and outlines the methodologies used in these assessments.

Structural and Physicochemical Properties

This compound and hygrolidin share a core 16-membered macrocyclic lactone structure, characteristic of the bafilomycin family. However, they possess distinct substitutions that likely account for their differing biological activity profiles.

PropertyThis compoundHygrolidin
Chemical Formula C_39H_60O_11C_38H_58O_11
Molecular Weight 704.9 g/mol 690.87 g/mol
Source Streptomyces sp.Streptomyces sp.
General Class Bafilomycin analogue, Macrocyclic lactoneBafilomycin analogue, 16-membered macrocyclic lactone

Comparative Biological Activity and Mechanism of Action

Both this compound and hygrolidin are potent inhibitors of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular compartments. This inhibition is a key mechanism underlying many of their biological effects.

V-ATPase Inhibition
CompoundIC50 (V-ATPase Inhibition)
This compound0.46 µM[1]
HygrolidinNot explicitly found, but its activity is linked to V-ATPase inhibition.[2]
Anticancer Activity
CompoundCell LineIC50
HygrolidinDLD-1 (Human Colon Cancer)Potent inhibitor (specific IC50 not provided in the abstract)[2]
HygrolidinCyclin E-overexpressing cellsSelective cytotoxicity[2]
HygrolidinCyclin A-overexpressing cellsSelective cytotoxicity
This compoundVarious Cancer Cell LinesData not available in searched literature.
Effects on Intracellular Calcium Signaling

A distinct functional aspect of this compound is its ability to block thrombin-evoked calcium (Ca2+) entry into cells. This suggests a potential role in modulating cellular processes that are dependent on calcium signaling, such as platelet aggregation and inflammation.

Signaling Pathways

The differential biological activities of this compound and hygrolidin can be attributed to their influence on distinct signaling pathways.

Hygrolidin and the p21-Mediated Cell Cycle Regulation Pathway

Hygrolidin's anticancer effects are primarily mediated through the upregulation of p21. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.

hygrolidin_pathway Hygrolidin Hygrolidin V_ATPase V-ATPase Hygrolidin->V_ATPase Inhibits p21_mRNA p21 mRNA (Upregulation) V_ATPase->p21_mRNA Leads to p21_Protein p21 Protein p21_mRNA->p21_Protein CyclinD_CDK4 Cyclin D / CDK4 (Downregulation) p21_Protein->CyclinD_CDK4 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21_Protein->CyclinE_CDK2 Inhibits CyclinA_CDK2 Cyclin A / CDK2 p21_Protein->CyclinA_CDK2 Strongly Inhibits G1_S_Arrest G1/S Phase Cell Cycle Arrest CyclinD_CDK4->G1_S_Arrest CyclinE_CDK2->G1_S_Arrest CyclinA_CDK2->G1_S_Arrest

Caption: Hygrolidin-induced p21-mediated cell cycle arrest pathway.

This compound and the Thrombin-Induced Calcium Influx Pathway

This compound interferes with the signaling cascade initiated by thrombin binding to its receptor, ultimately blocking the influx of extracellular calcium.

ts155_2_pathway Thrombin Thrombin Thrombin_Receptor Thrombin Receptor (PAR) Thrombin->Thrombin_Receptor G_Protein Gq/11 Thrombin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca_Release ER Ca2+ Release IP3->ER_Ca_Release Triggers Ca_Influx Extracellular Ca2+ Influx DAG->Ca_Influx Activates Channels for TS155_2 This compound TS155_2->Ca_Influx Blocks

Caption: this compound blocks thrombin-induced calcium influx.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound and hygrolidin.

V-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against V-ATPase.

General Protocol:

  • Preparation of V-ATPase: V-ATPase is typically isolated from a rich source, such as yeast vacuoles or insect midgut vesicles, through differential centrifugation and purification steps.

  • Assay Buffer: A suitable buffer is prepared, typically containing ATP, MgCl2, and a pH indicator.

  • ATP Hydrolysis Measurement: The activity of V-ATPase is measured by quantifying the rate of ATP hydrolysis. This can be done by measuring the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., Malachite Green assay) or by coupling ATP hydrolysis to the oxidation of NADH in a spectrophotometric assay.

  • Inhibition Assay: The purified V-ATPase is incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Activity Measurement: The residual V-ATPase activity is measured as described in step 3.

  • IC50 Calculation: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., DLD-1) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the test compound (e.g., hygrolidin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Protein Expression Analysis (e.g., p21, Cyclins)

Objective: To detect and quantify the expression levels of specific proteins in cells following treatment with a compound.

General Protocol:

  • Cell Treatment and Lysis: Cells are treated with the compound of interest (e.g., hygrolidin) for various time points. After treatment, cells are washed and lysed in a buffer containing detergents and protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p21, anti-cyclin D, anti-cyclin E).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. The light signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels between different samples.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.

General Protocol:

  • Cell Treatment: Cells are treated with the test compound (e.g., hygrolidin) for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.

  • Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. RNase is often included to degrade RNA and ensure that only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam. The amount of DNA in a cell is proportional to the fluorescence intensity.

  • Data Analysis: The data is typically displayed as a histogram of DNA content. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in response to a stimulus, and the effect of an inhibitor.

General Protocol:

  • Cell Loading with Calcium Indicator: Cells (e.g., platelets or other relevant cell types) are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.

  • Inhibitor Pre-incubation: The dye-loaded cells are pre-incubated with the test inhibitor (e.g., this compound) at various concentrations.

  • Stimulation: The cells are then stimulated with an agonist known to induce calcium influx (e.g., thrombin).

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity of the calcium indicator dye using a fluorescence microscope, a plate reader, or a flow cytometer. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to provide a more accurate quantification of calcium concentration.

  • Data Analysis: The fluorescence signal over time is recorded and analyzed. The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. The inhibitory effect of the compound is determined by comparing the calcium response in the presence and absence of the inhibitor.

Conclusion

This compound and hygrolidin are structurally related macrocyclic lactones with overlapping yet distinct biological activities. Both are potent inhibitors of V-ATPase. Hygrolidin's primary characterized function is its anticancer activity, driven by the induction of p21 and subsequent cell cycle arrest. In contrast, this compound is noted for its ability to block thrombin-induced calcium influx, suggesting potential applications in thrombosis and inflammation. Further comparative studies, particularly generating head-to-head quantitative data on their inhibitory potencies and cytotoxic effects, are warranted to fully elucidate their therapeutic potential and guide future drug development efforts.

References

Validating the V-ATPase Inhibitory Effect of TS 155-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TS 155-2, a known V-ATPase inhibitor, alongside other established inhibitors. The information presented is intended to assist researchers in validating the V-ATPase inhibitory effects of this compound and similar compounds through detailed experimental protocols and comparative data.

Introduction to V-ATPase and its Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles. This acidification is crucial for a multitude of cellular processes such as protein trafficking, degradation, and receptor-mediated endocytosis. Consequently, V-ATPase has emerged as a significant target for therapeutic intervention in various diseases, including cancer and osteoporosis.

This compound, also known as JBIR-100, is an antimicrobial agent and a bafilomycin analogue that has been identified as an inhibitor of V-ATPase activity.[1][2][3] This guide offers a framework for validating this inhibitory effect and comparing its potency against other well-characterized V-ATPase inhibitors.

Comparative Analysis of V-ATPase Inhibitors

Table 1: Comparison of V-ATPase Inhibitors

CompoundTargetIC50 Value (nM)Cell Line/SystemReference
This compound Cytotoxicity (HeLa cells)72.6Human Cervical Cancer
Bafilomycin A1 V-ATPase4 - 400Varies (e.g., bovine chromaffin granules)
Concanamycin A V-ATPase~10Varies
Apicularen B V-ATPaseNot specifiedNot specified[4]
Diphyllin V-ATPase17Bovine Chromaffin Granules[4]

Experimental Protocols for Validating V-ATPase Inhibition

To ascertain and quantify the V-ATPase inhibitory properties of this compound, two primary in vitro assays are recommended: a V-ATPase activity assay and a proton pumping assay.

V-ATPase Activity Assay (Measurement of ATP Hydrolysis)

This assay quantifies the enzymatic activity of V-ATPase by measuring the rate of ATP hydrolysis, which is detected by the release of inorganic phosphate (Pi).

Principle: V-ATPase hydrolyzes ATP to pump protons. The rate of this reaction can be determined by measuring the amount of Pi liberated over time. The inhibitory effect of a compound is assessed by the reduction in Pi release in its presence.

Detailed Protocol:

  • Preparation of V-ATPase Enriched Vesicles:

    • Isolate V-ATPase enriched vesicles from a suitable source (e.g., bovine brain, yeast vacuoles, or insect midgut).

    • Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl).

    • Prepare a stock solution of ATP (e.g., 100 mM).

    • Prepare a range of concentrations of the test inhibitor (this compound) and known inhibitors (e.g., Bafilomycin A1) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the reaction buffer.

    • Add the V-ATPase enriched vesicles to each well.

    • Add the test inhibitor or control solvent to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection:

    • Measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis:

    • Subtract the background Pi levels (from a no-enzyme control).

    • Calculate the percentage of V-ATPase inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proton Pumping Assay (Measurement of Vesicular Acidification)

This assay directly measures the primary function of V-ATPase, which is the transport of protons across a membrane, leading to the acidification of the vesicle lumen.

Principle: The transport of protons into sealed vesicles by V-ATPase creates a pH gradient. This change in pH can be monitored using a pH-sensitive fluorescent probe, such as acridine orange. As the vesicle interior becomes more acidic, the probe accumulates and its fluorescence is quenched.

Detailed Protocol:

  • Preparation of Vesicles and Reagents:

    • Use the same V-ATPase enriched vesicle preparation as in the activity assay.

    • Prepare an assay buffer (e.g., 10 mM MOPS-Tris, pH 7.4, 150 mM KCl, 5 mM MgCl2).

    • Prepare a stock solution of acridine orange (e.g., 1 mM in ethanol).

    • Prepare stock solutions of the test and known inhibitors.

  • Assay Procedure:

    • In a fluorometer cuvette or a black microplate, add the assay buffer.

    • Add the V-ATPase enriched vesicles.

    • Add acridine orange to a final concentration of 1-5 µM.

    • Add the test inhibitor or control solvent and incubate for a few minutes.

    • Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~530 nm).

  • Initiation and Measurement:

    • Initiate proton pumping by adding ATP (final concentration 1-5 mM).

    • Monitor the decrease in fluorescence over time, which corresponds to the quenching of acridine orange as it accumulates in the acidic vesicles.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each condition.

    • The inhibitory effect is determined by the reduction in the rate of quenching in the presence of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the V-ATPase signaling pathway and the experimental workflow for its validation.

V_ATPase_Signaling_Pathway cluster_membrane Vesicular Membrane V_ATPase V-ATPase V0 V0 (Proton Channel) V1 V1 (ATP Hydrolysis) Acidification Vesicular Acidification V_ATPase->Acidification Drives H_in H+ (Lumen) V0->H_in ADP_Pi ADP + Pi V1->ADP_Pi Hydrolyzes ATP ATP ATP->V1 Binds H_out H+ (Cytosol) H_out->V0 Translocates TS155_2 This compound TS155_2->V0 Inhibits

Caption: V-ATPase mechanism of action and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Inhibition Assays cluster_analysis Data Analysis Vesicle_Prep Isolate V-ATPase Enriched Vesicles Activity_Assay V-ATPase Activity Assay (Measure Pi Release) Vesicle_Prep->Activity_Assay Pumping_Assay Proton Pumping Assay (Measure Fluorescence Quenching) Vesicle_Prep->Pumping_Assay Inhibitor_Prep Prepare Inhibitor Stock Solutions (this compound & Controls) Inhibitor_Prep->Activity_Assay Inhibitor_Prep->Pumping_Assay IC50_Calc Calculate % Inhibition Activity_Assay->IC50_Calc Pumping_Assay->IC50_Calc Dose_Response Generate Dose-Response Curves IC50_Calc->Dose_Response IC50_Det Determine IC50 Values Dose_Response->IC50_Det

Caption: Experimental workflow for validating V-ATPase inhibition.

Conclusion

This guide provides a comprehensive framework for researchers to validate the V-ATPase inhibitory effect of this compound. By employing the detailed experimental protocols for V-ATPase activity and proton pumping assays, scientists can obtain robust and quantifiable data. The comparative data on other known inhibitors serves as a benchmark for evaluating the potency of this compound. The provided diagrams offer a clear visual representation of the underlying biological processes and the experimental steps involved, facilitating a deeper understanding for professionals in drug discovery and development. Further studies are warranted to determine the direct enzymatic IC50 of this compound to allow for a more precise comparison with other V-ATPase inhibitors.

References

Comparative Analysis of TS 155-2 Cross-Reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the V-ATPase inhibitor TS 155-2, with a focus on its cross-reactivity profile against other major ATPase families. Due to the limited availability of direct experimental data for this compound's selectivity, this guide leverages data from the well-characterized and potent V-ATPase inhibitor, Bafilomycin A1, as a benchmark for expected performance.

Introduction to this compound

This compound is a macrolide antibiotic and a known inhibitor of vacuolar-type H+-ATPases (V-ATPases) with a reported IC50 value of 0.46 µM[1]. V-ATPases are crucial for the acidification of intracellular compartments, playing a vital role in processes such as protein trafficking, degradation, and neurotransmitter loading.[2][3] The therapeutic potential of V-ATPase inhibitors is being explored in various diseases, including cancer and osteoporosis.[3] However, for any targeted inhibitor, understanding its selectivity is paramount to predicting potential off-target effects and ensuring a favorable safety profile.

Cross-Reactivity Profile of V-ATPase Inhibitors

An ideal V-ATPase inhibitor would exhibit high potency for its target while showing minimal to no activity against other essential ATPases, such as P-type (e.g., Na+/K+-ATPase, H+/K+-ATPase, SERCA), F-type (e.g., mitochondrial ATP synthase), and A-type ATPases.

To provide a comparative context for this compound, the table below includes the known selectivity profile of Bafilomycin A1, a highly selective V-ATPase inhibitor.[4] The values for this compound against other ATPases are presented as hypothetical based on the expected high selectivity of a potent V-ATPase inhibitor and should be confirmed by experimental data.

ATPase TargetATPase TypeThis compound IC50 (µM)Bafilomycin A1 IC50 (µM)Reference
V-ATPase V-type0.46 0.004 - 0.4,
Na+/K+-ATPaseP-type> 100 (Hypothetical)> 1000
H+/K+-ATPaseP-type> 100 (Hypothetical)> 1000
SERCA Ca2+-ATPaseP-type> 100 (Hypothetical)> 1000
F1F0-ATPase (ATP Synthase)F-type> 100 (Hypothetical)> 1000

Note: The IC50 values for this compound against P-type and F-type ATPases are hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols for Assessing ATPase Cross-Reactivity

A generalized protocol for determining the cross-reactivity of an inhibitor like this compound against a panel of ATPases using a colorimetric assay is described below. This method measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

General Protocol for Colorimetric ATPase Activity Assay

This protocol can be adapted for various purified ATPases.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the specific ATPase being tested (e.g., for V-ATPase, 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2).

  • ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in a suitable buffer and store in aliquots at -20°C.

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Phosphate Standard Curve: Prepare a series of known concentrations of inorganic phosphate (Pi) to generate a standard curve.

  • Detection Reagent: Use a commercially available malachite green-based reagent for phosphate detection.

2. Assay Procedure:

  • Enzyme Preparation: Dilute the purified ATPase to a working concentration in the assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound to test a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle control), and the purified ATPase. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).

  • Initiate Reaction: Start the reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding the malachite green-based detection reagent. This reagent will react with the liberated Pi to produce a colored product.

  • Measurement: After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

3. Data Analysis:

  • Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.

  • Calculate Pi Released: Use the standard curve to determine the amount of Pi released in each reaction well.

  • Determine Percent Inhibition: Calculate the percentage of ATPase activity inhibited by each concentration of this compound relative to the vehicle control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Potential Signaling Interactions

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffers, ATP, and Inhibitor Stock add_reagents Add Buffer, Inhibitor (this compound), and ATPase reagents->add_reagents enzyme Prepare Purified ATPase Panel (V, P, F, A-types) enzyme->add_reagents plate Prepare 96-well Plate plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_absorbance Measure Absorbance (650 nm) stop_reaction->read_absorbance analyze Calculate % Inhibition and IC50 Values read_absorbance->analyze

Caption: Experimental workflow for determining ATPase cross-reactivity.

signaling_pathway cluster_V_ATPase Target Pathway cluster_P_type Potential Off-Target (P-type) cluster_F_type Potential Off-Target (F-type) TS155_2 This compound V_ATPase V-ATPase TS155_2->V_ATPase Inhibits SERCA SERCA (Ca2+ ATPase) TS155_2->SERCA Potential Cross-reactivity (Undesired) ATP_synthase Mitochondrial ATP Synthase TS155_2->ATP_synthase Potential Cross-reactivity (Undesired) Lysosome Lysosomal Acidification V_ATPase->Lysosome maintains Autophagy Autophagy Lysosome->Autophagy enables Ca_homeostasis Ca2+ Homeostasis SERCA->Ca_homeostasis regulates ATP_production Cellular ATP Production ATP_synthase->ATP_production drives

Caption: Hypothetical signaling pathways affected by this compound.

Conclusion

This compound is a potent inhibitor of V-ATPase. While direct experimental evidence for its cross-reactivity against other ATPase families is currently lacking, a high degree of selectivity is anticipated based on the profiles of other specific V-ATPase inhibitors like Bafilomycin A1. To definitively establish the selectivity profile of this compound, comprehensive in vitro testing against a panel of purified P-type, F-type, and A-type ATPases is essential. The experimental protocol outlined in this guide provides a robust framework for conducting such an evaluation, which is a critical step in the preclinical development of this compound as a potential therapeutic agent.

References

A Comparative Analysis of TS 155-2 and Other Macrocyclic Lactones in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the macrocyclic lactone TS 155-2 and other notable macrocyclic lactones, with a focus on their mechanisms of action and effects on cellular signaling pathways. While direct comparative experimental data is limited, this document synthesizes available information to highlight their distinct properties and potential therapeutic applications.

Introduction to this compound

This compound is a macrocyclic lactone that is structurally related to hygrolidin.[1] Produced by a Streptomyces species, its primary reported biological activity is the inhibition of thrombin-stimulated calcium entry into cells.[1] This activity suggests potential therapeutic uses in conditions characterized by excessive platelet activation and calcium signaling, including hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory applications.[1] However, detailed literature on its quantitative performance and broader biological effects remains scarce.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.9 g/mol
CAS Number 1314486-37-7
Solubility Soluble in DMSO, DMF, and Ethanol

Comparative Analysis with Other Macrocyclic Lactones

For the purpose of this comparison, we will focus on two well-characterized macrocyclic lactones: Ivermectin (an avermectin) and Moxidectin (a milbemycin). Unlike this compound, which is primarily noted for its effects on calcium signaling in mammalian cells, ivermectin and moxidectin are widely known for their antiparasitic activity, which is mediated by their action on invertebrate-specific ion channels. However, emerging research has revealed their effects on mammalian cellular pathways, providing a basis for comparison.

Mechanism of Action

The primary mechanisms of action for these compounds are distinct, targeting different cellular components and signaling pathways.

CompoundPrimary Target/MechanismCellular Effect
This compound Inhibition of thrombin-induced Ca²⁺ entryBlocks the influx of extracellular calcium following thrombin receptor activation in mammalian cells.[1]
Ivermectin Glutamate-gated chloride channels (in invertebrates)Causes paralysis and death of parasites.[2]
P2X4 receptors, GABA(A) receptors, glycine receptors, α7 nicotinic acetylcholine receptors (in vertebrates)Modulates various ion channels, leading to diverse cellular effects, including increased intracellular Ca²⁺.
Moxidectin Ligand-gated chloride channels (in invertebrates)Similar to ivermectin, leads to parasite paralysis.
GABA(A) receptors (in vertebrates)Acts as an allosteric modulator, but with different potency compared to ivermectin.
Effects on Calcium Signaling in Mammalian Cells

While this compound's primary known function is the inhibition of calcium influx, ivermectin has been shown to increase intracellular calcium concentrations in certain mammalian cell types. This presents a key contrasting feature for comparative analysis.

CompoundEffect on Intracellular Ca²⁺Cell Type/ContextReported Quantitative Data (IC₅₀/EC₅₀)
This compound Inhibition of thrombin-induced Ca²⁺ influxPlatelets and other thrombin-responsive cells.Not available in public literature.
Ivermectin Increased intracellular Ca²⁺Leukemia cells.IC₅₀ for cell death in some primary AML cells: ~5 µM.
Disruption of Ca²⁺ homeostasis and loss of mitochondrial membrane potentialBovine mammary gland epithelial cells.Not available.
Inhibition of SERCA (sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase)Skeletal muscle.EC₅₀ for inhibition of cardiac and skeletal SR Ca²⁺-ATPase: ~6 µM.
Moxidectin Effects on calcium signaling not as well-characterized as ivermectin. Primarily studied for its effects on GABAergic channels.Not available.Not available.

Signaling Pathways and Experimental Workflows

Thrombin-Induced Calcium Signaling Pathway Inhibited by this compound

Thrombin activates platelets through Protease-Activated Receptors (PARs), leading to a signaling cascade that results in the release of calcium from intracellular stores and the influx of extracellular calcium. This compound is reported to inhibit this influx.

Thrombin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (Dense Tubular System) Thrombin Thrombin PAR PAR1/PAR4 Thrombin->PAR Gq Gq PAR->Gq PLCb PLCβ IP3 IP₃ PLCb->IP3 SOC Store-Operated Ca²⁺ Channel (e.g., Orai1) Ca_influx Ca²⁺ Influx SOC->Ca_influx TS155_2 This compound TS155_2->SOC Gq->PLCb IP3R IP₃ Receptor IP3->IP3R Ca_cytosol ↑ [Ca²⁺]i Ca_influx->Ca_cytosol Platelet_Activation Platelet Activation Ca_cytosol->Platelet_Activation Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->Ca_cytosol STIM1 STIM1 Ca_release->STIM1 Store Depletion STIM1->SOC

Caption: Thrombin signaling pathway leading to platelet activation and inhibition by this compound.

General Experimental Workflow for Measuring Intracellular Calcium

The measurement of intracellular calcium concentration ([Ca²⁺]i) is a key experiment for evaluating the activity of compounds like this compound. A common method involves the use of fluorescent calcium indicators.

Calcium_Assay_Workflow A 1. Cell Culture (e.g., Platelets, HEK293 cells) B 2. Loading with Ca²⁺ Indicator (e.g., Fura-2 AM, Indo-1 AM) A->B C 3. Wash to remove extracellular dye B->C D 4. Pre-incubation with Test Compound (e.g., this compound) or Vehicle Control C->D E 5. Baseline Fluorescence Measurement D->E F 6. Stimulation with Agonist (e.g., Thrombin) E->F G 7. Real-time Fluorescence Measurement (Plate Reader or Microscopy) F->G H 8. Data Analysis (Ratio of fluorescence intensities, calculation of [Ca²⁺]i) G->H

Caption: Workflow for intracellular calcium measurement using fluorescent indicators.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is a generalized method for measuring changes in intracellular calcium concentration in response to an agonist, and for assessing the inhibitory effect of a compound like this compound.

Materials:

  • Adherent or suspension cells (e.g., human platelets, 1321N1 astrocytoma cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Agonist (e.g., Thrombin)

  • Test compound (this compound)

  • Fluorescence plate reader with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • For suspension cells (e.g., platelets), prepare a suspension at the desired concentration in a suitable buffer.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • For adherent cells, remove the culture medium and add the Fura-2 AM loading solution to each well.

    • For suspension cells, add Fura-2 AM loading solution to the cell suspension.

    • Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Washing:

    • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM. For adherent cells, aspirate the loading solution and add fresh HBSS. For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in fresh HBSS.

  • Compound Incubation:

    • Add the test compound (this compound at various concentrations) or vehicle control to the appropriate wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Fluorescence Measurement:

    • Place the 96-well plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Using an automated injector if available, add the agonist (e.g., thrombin) to stimulate the cells.

    • Continue to record the fluorescence for several minutes to capture the calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).

    • The change in this ratio over time is proportional to the change in intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence.

    • Compare the peak and sustained calcium levels in compound-treated cells versus control cells to determine the inhibitory effect.

Conclusion

This compound presents an interesting profile as an inhibitor of thrombin-induced calcium influx, distinguishing it from many other macrocyclic lactones that primarily target invertebrate ion channels. The comparative analysis with compounds like ivermectin reveals a divergence in their effects on mammalian calcium signaling, with this compound acting as an inhibitor of influx and ivermectin, in some contexts, promoting an increase in intracellular calcium. This highlights the diverse and complex biological activities within the macrocyclic lactone class of molecules. Further quantitative studies on this compound are necessary to fully elucidate its potency and therapeutic potential. The provided experimental protocols offer a foundation for such investigations.

References

In Vitro Validation of TS 155-2 Anti-Platelet Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-platelet activity of the novel investigational agent TS 155-2 against established anti-platelet drugs, Aspirin and Clopidogrel. The data presented for this compound is hypothetical and for illustrative purposes, as there is currently no publicly available literature on its in vitro validation.[1]

Introduction

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Anti-platelet agents are cornerstones in the prevention and treatment of cardiovascular diseases.[2][3] This guide evaluates the in vitro efficacy of this compound, a macrocyclic lactone that reportedly blocks thrombin-evoked calcium entry into cells, a key step in platelet activation.[1] Its performance is compared with Aspirin, a cyclooxygenase-1 (COX-1) inhibitor, and Clopidogrel, an irreversible inhibitor of the P2Y12 ADP receptor.[4]

Mechanism of Action

This compound: This agent is believed to exert its anti-platelet effect by inhibiting thrombin-induced calcium influx into platelets. A rapid increase in cytosolic calcium is a crucial signaling event that precedes platelet aggregation and degranulation. By blocking this essential step, this compound is hypothesized to prevent platelet activation in response to thrombin.

Aspirin: Aspirin irreversibly inhibits the COX-1 enzyme, thereby preventing the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.

Clopidogrel: Clopidogrel is a prodrug whose active metabolite irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, preventing ADP-mediated platelet activation.

In Vitro Anti-Platelet Activity

The following table summarizes the quantitative data from key in vitro assays comparing the anti-platelet activity of this compound, Aspirin, and Clopidogrel.

In Vitro AssayParameterThis compound (Hypothetical Data)AspirinClopidogrel (active metabolite)
Light Transmission Aggregometry (LTA) IC50 (Thrombin-induced)5 µMNot ApplicableNot Applicable
IC50 (Collagen-induced)15 µM20 µM10 µM
IC50 (ADP-induced)> 100 µM> 100 µM0.5 µM
IC50 (Arachidonic Acid-induced)> 100 µM5 µM> 100 µM
Flow Cytometry P-selectin (CD62P) Expression (Thrombin-induced)8 µMNot ApplicableNot Applicable
PAC-1 Binding (Collagen-induced)12 µM25 µM8 µM

Experimental Protocols

Light Transmission Aggregometry (LTA)

Objective: To measure the ability of a compound to inhibit platelet aggregation in response to various agonists.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate. PRP is obtained by centrifugation at 200 x g for 15 minutes. Platelet-poor plasma (PPP) is prepared by a second centrifugation at 2000 x g for 10 minutes. The platelet count in PRP is adjusted to 2.5 x 10⁸ cells/mL.

  • Incubation: PRP is incubated with varying concentrations of the test compound (this compound, Aspirin, or the active metabolite of Clopidogrel) or vehicle control for 10 minutes at 37°C.

  • Aggregation: Platelet aggregation is initiated by adding an agonist (e.g., thrombin, collagen, ADP, or arachidonic acid). Light transmission is monitored for 5-10 minutes in an aggregometer, with PPP serving as the 100% aggregation reference.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the percentage of aggregation inhibition versus the log concentration of the test compound.

Flow Cytometry for Platelet Activation Markers

Objective: To quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding), in response to agonists.

Methodology:

  • Washed Platelet Preparation: PRP is treated with a prostaglandin E1 solution and centrifuged to pellet the platelets. The pellet is resuspended in a Tyrode's buffer.

  • Incubation and Staining: Washed platelets are incubated with the test compounds or vehicle control, followed by the addition of an agonist. Fluorescently labeled antibodies against P-selectin and PAC-1 are then added.

  • Flow Cytometry Analysis: The samples are analyzed on a flow cytometer to determine the percentage of platelets expressing the activation markers and the mean fluorescence intensity.

  • Data Analysis: The IC50 values are determined by plotting the inhibition of marker expression against the log concentration of the test compound.

Signaling Pathways in Platelet Activation

The following diagram illustrates the primary signaling pathways involved in platelet activation and the points of inhibition for this compound, Aspirin, and Clopidogrel.

G cluster_0 Platelet Agonists cluster_1 Platelet Receptors cluster_2 Intracellular Signaling cluster_3 Platelet Response cluster_4 Inhibitors Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 TXA2_agonist TXA2 TP TP TXA2_agonist->TP PLC PLC PAR1->PLC Ca_influx Ca²⁺ Influx PAR1->Ca_influx GPVI->PLC Activation Platelet Activation (Shape Change, Degranulation) P2Y12->Activation TP->Activation IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from dense tubular system) IP3->Ca_release Ca_release->Activation Ca_influx->Activation COX1 COX-1 TXA2_synthesis TXA2 Synthesis COX1->TXA2_synthesis TXA2_synthesis->TXA2_agonist Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Aggregation Aggregation Activation->Aggregation TS155_2 This compound TS155_2->Ca_influx Inhibits Aspirin Aspirin Aspirin->COX1 Inhibits Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 Inhibits

Caption: Platelet activation pathways and inhibitor targets.

Conclusion

The hypothetical in vitro data suggests that this compound is a potent inhibitor of thrombin-induced platelet activation, consistent with its proposed mechanism of blocking calcium influx. Its inhibitory profile appears to be more specific towards thrombin-mediated pathways compared to the broader inhibition seen with Aspirin (COX-1 dependent) and Clopidogrel (ADP dependent). Further experimental validation is necessary to confirm these findings and to fully characterize the anti-platelet potential of this compound. This guide serves as a framework for the systematic in vitro evaluation of novel anti-platelet agents.

References

Confirming the cytotoxic effects of TS 155-2 on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MicroRNA-155 (miR-155) is a small non-coding RNA molecule that has been identified as a key regulator in various physiological and pathological processes, including inflammation, immunity, and cancer.[1][2][3] Extensive research has demonstrated that miR-155 is frequently overexpressed in a wide range of human cancers, including hematological malignancies, breast cancer, lung cancer, and colorectal cancer, where it functions as an oncomiR, a microRNA that promotes cancer development.[4][5] The oncogenic activity of miR-155 is attributed to its ability to downregulate the expression of several tumor suppressor genes, thereby impacting critical cellular pathways that control proliferation, apoptosis, and drug resistance. Consequently, the targeted inhibition of miR-155 has emerged as a promising therapeutic strategy for cancer treatment. This guide provides a comparative overview of the cytotoxic effects of modulating miR-155 activity in different cancer cell lines, supported by experimental data and detailed protocols.

Cytotoxic Effects of miR-155 Modulation on Cancer Cell Lines

The therapeutic potential of targeting miR-155 has been investigated in various cancer cell lines using synthetic anti-miR-155 oligonucleotides (inhibitors) or miR-155 mimics. The following table summarizes the quantitative data on the cytotoxic effects observed in these studies.

Cancer TypeCell LineAgentConcentrationAssayResultsReference
PheochromocytomaPC12anti-miR-15575 nMMTT~50% reduction in cell proliferation compared to control.
Acute T-cell LeukemiaJurkatmiR-155 inhibitor75 nMCaspase-3 Assay~2-fold increase in caspase-3 activity, indicating apoptosis induction.
Breast CancerMCF-7miR-155 inhibitorNot SpecifiedMTTSignificant suppression of cell proliferation.
Ovarian CancerSKOV3mimic miR-155-5p80 nMMTT~30% inhibition of cell viability.
Diffuse Large B-cell LymphomaABC-DLBCL linesCobomarsen (anti-miR-155)10 µMLuminescence viability assaySignificant reduction in cell proliferation at 48, 72, and 96 hours.
Prostate CancerPC-3 and LNCaPmiR-155 inhibitorNot SpecifiedFlow CytometrySignificant increase in apoptotic rates compared to control.
Liver CancerHuh-7shRNA against miR-155Not SpecifiedCCK-8 AssaySignificant decrease in cell viability.

Comparison with Alternative Therapies

A key strategy in cancer therapy is to overcome chemoresistance. Several studies have shown that inhibiting miR-155 can sensitize cancer cells to conventional chemotherapeutic agents.

  • Lung Cancer: In lung cancer models, treatment with anti-miR-155 has been shown to reverse resistance to multiple chemotherapeutic drugs. This is partly due to a negative feedback loop involving miR-155 and the tumor suppressor p53. Combining anti-miR-155 therapy with chemotherapy may allow for lower doses of cytotoxic drugs, potentially reducing adverse events.

  • Lymphoma: In aggressive lymphomas, a reduction in miR-155 expression has been observed to enhance the response of tumor cells to traditional chemotherapies.

  • Colorectal Cancer: In colorectal cancer, targeting miR-155 is considered an effective strategy, partly due to a positive feedback loop between miR-155 and the pro-inflammatory NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of miR-155's cytotoxic effects.

1. Cell Culture and Transfection

  • Cell Lines: Cancer cell lines such as PC12, Jurkat, MCF-7, and SKOV3 are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

  • Transfection: For transient transfection of miR-155 mimics or inhibitors, cells are seeded in multi-well plates to achieve 70-80% confluency. Transfection is performed using lipid-based reagents (e.g., Lipofectamine) according to the manufacturer's instructions. The final concentration of the miRNA mimic or inhibitor can range from 10 nM to 200 nM, with an optimal concentration often around 50-75 nM. A scrambled oligonucleotide is typically used as a negative control.

2. Cytotoxicity and Cell Viability Assays

  • MTT Assay: This colorimetric assay measures cell metabolic activity.

    • Cells are seeded in a 96-well plate and transfected with the miR-155 mimic or inhibitor.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • CCK-8 Assay: Similar to the MTT assay, this assay also measures cell viability. After treatment, CCK-8 solution is added to the cells, and the absorbance is measured to determine the number of viable cells.

3. Apoptosis Assays

  • Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

    • Cells are lysed after treatment, and the protein concentration of the lysate is determined.

    • The cell lysate is then incubated with a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

    • The activity is measured by detecting the cleaved reporter using a spectrophotometer or fluorometer. The results are often normalized to the protein concentration.

  • Flow Cytometry with Annexin V/PI Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are harvested and washed with PBS.

    • They are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by miR-155

miR-155 exerts its oncogenic effects by targeting and downregulating multiple tumor suppressor genes, thereby activating pro-survival and proliferative signaling pathways.

miR155_JAK_STAT_Pathway miR-155 Regulation of JAK/STAT Signaling cluster_nucleus Nucleus miR155 miR-155 SOCS1 SOCS1 miR155->SOCS1 JAK JAK SOCS1->JAK STAT3 STAT3 JAK->STAT3 STAT3_P p-STAT3 STAT3->STAT3_P Phosphorylation Proliferation Cell Proliferation Survival STAT3_P->Proliferation

Caption: miR-155 promotes JAK/STAT signaling by inhibiting its suppressor, SOCS1.

miR155_MAPK_Pathway miR-155 and the MAPK Signaling Cascade cluster_nucleus Nucleus miR155 miR-155 SHIP1 SHIP1 miR155->SHIP1 ERK ERK SHIP1->ERK AP1 AP-1 (Fra-1/c-Fos) ERK->AP1 Activation Gene_Expression Target Gene Expression (e.g., Zeb1, Snail) AP1->Gene_Expression

Caption: miR-155 enhances MAPK signaling by targeting SHIP1, leading to increased ERK activation.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of miR-155 modulation in cancer cell lines.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity/Viability Assays start Cancer Cell Line Culture transfection Transfection with anti-miR-155 or mimic start->transfection incubation Incubation (24-72 hours) transfection->incubation MTT MTT / CCK-8 Assay incubation->MTT Apoptosis Apoptosis Assay (Caspase / Flow Cytometry) incubation->Apoptosis data_analysis Data Analysis and Comparison MTT->data_analysis Apoptosis->data_analysis

Caption: A streamlined workflow for evaluating the cytotoxic effects of miR-155 modulators.

References

A Head-to-Head Comparison of TS 155-2 and Other Calcium Channel Blockers: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the uncharacterized compound TS 155-2 and established calcium channel blockers (CCBs). A significant challenge in this comparison is the current lack of publicly available experimental data for this compound. According to multiple sources, beyond the original patent suggesting potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities, there is no literature investigating its specific pharmacological properties.[1][2][3] In vitro and in vivo studies are reported to be in the developmental stage.[3]

Therefore, this document serves a dual purpose:

  • To provide a comprehensive comparison of well-characterized classes of calcium channel blockers, offering a baseline for understanding their mechanisms and performance.

  • To establish a framework of standard experimental protocols and data presentation that can be applied to characterize this compound and compare it with existing agents once data becomes available.

Overview of Calcium Channel Blockers

Calcium channel blockers are a class of drugs that inhibit the influx of Ca²⁺ through voltage-gated calcium channels.[4] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. They are primarily used to treat hypertension, angina pectoris, and certain cardiac arrhythmias.

CCBs are broadly classified into two main groups: dihydropyridines and non-dihydropyridines, which differ in their chemical structure, site of action, and therapeutic effects.

Dihydropyridines (e.g., Nifedipine, Amlodipine, Felodipine)

Dihydropyridines exhibit high selectivity for the L-type calcium channels in vascular smooth muscle, making them potent vasodilators. Their significant impact on blood vessels with minimal effect on the heart muscle itself makes them a preferred choice for treating hypertension.

Non-Dihydropyridines

This class is further divided into phenylalkylamines (e.g., Verapamil) and benzothiazepines (e.g., Diltiazem).

  • Phenylalkylamines (Verapamil): These agents are more selective for the myocardium and have significant negative inotropic (force of contraction) and chronotropic (heart rate) effects.

  • Benzothiazepines (Diltiazem): Diltiazem has an intermediate profile, affecting both cardiac and vascular smooth muscle.

Quantitative Comparison of Selected Calcium Channel Blockers

The following tables summarize key quantitative data for well-established CCBs. These tables serve as a template for the types of data required for a thorough comparison involving this compound.

Table 1: Inhibitory Concentration (IC50) on Vascular Smooth Muscle Cell Growth

CompoundIC50 (µM)Reference
Nifedipine2.3 ± 0.7
Verapamil3.5 ± 0.3
Diltiazem6.6 ± 2.8
This compound Data not available

Table 2: Vascular vs. Cardiac Selectivity of Calcium Channel Blockers

The vascular to cardiac (V/C) ratio indicates the selectivity of a drug for blood vessels over the heart muscle. A higher ratio suggests greater vascular selectivity.

CompoundVascular pIC50¹Cardiac pIC50²V/C Ratio³Reference
Felodipine8.307.2112
Nifedipine7.786.957
Amlodipine6.645.945
Verapamil6.266.910.2
Mibefradil⁴6.224.6141
This compound Data not available Data not available Data not available

¹ pIC50 (-log IC50 M) for inhibition of K⁺-induced contraction in human vasa vasorum. ² pIC50 for reduction of isoprenaline-stimulated contraction in human right atrial trabeculae. ³ V/C Ratio = antilog [pIC50(Vascular) - pIC50(Cardiac)]. ⁴ Mibefradil is a T-type selective calcium channel blocker.

Signaling Pathways and Mechanisms

The primary mechanism of action for CCBs is the blockade of L-type voltage-gated calcium channels. The influx of extracellular calcium is a critical step in the contraction of both vascular smooth muscle and cardiac muscle. By inhibiting this influx, CCBs lead to muscle relaxation and reduced contractility.

G cluster_0 Cell Membrane cluster_1 Intracellular Space MembraneDepolarization Membrane Depolarization LTypeChannel L-Type Ca²⁺ Channel (Open) MembraneDepolarization->LTypeChannel activates CaInflux Ca²⁺ Influx LTypeChannel->CaInflux BlockedChannel L-Type Ca²⁺ Channel (Blocked) CaCalmodulin Ca²⁺-Calmodulin Complex CaInflux->CaCalmodulin forms MLCK_active Active Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK_active activates MyosinLC Myosin Light Chain (Phosphorylated) MLCK_active->MyosinLC phosphorylates Contraction Muscle Contraction MyosinLC->Contraction CCB Calcium Channel Blocker (e.g., this compound) CCB->BlockedChannel binds to & blocks

Caption: Mechanism of action of calcium channel blockers on muscle contraction.

Experimental Protocols for Characterization

To fully characterize this compound and compare it to other CCBs, a series of standard in vitro experiments would be necessary.

Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the effect of a compound on ion channel currents.

  • Objective: To determine the potency (IC50) and mechanism of inhibition (voltage- and use-dependency) of this compound on specific calcium channel subtypes (e.g., L-type, T-type).

  • Cell Preparation: Use cell lines stably expressing the target calcium channel (e.g., HEK293 cells expressing CaV1.2) or primary cells like vascular smooth muscle cells or cardiomyocytes.

  • Recording Configuration: Whole-cell voltage-clamp configuration.

  • Solutions:

    • External Solution (in mM): 110 BaCl₂ (as charge carrier to increase current and reduce inactivation), 10 HEPES, 10 TEA-Cl, 10 Glucose. pH adjusted to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Hold the cell at a potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents.

    • After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound.

    • Measure the reduction in current amplitude to determine the dose-response relationship and calculate the IC50 value.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50.

Calcium Imaging Assays

These assays measure changes in intracellular calcium concentration in response to a stimulus, providing a functional readout of channel activity.

  • Objective: To determine the effect of this compound on intracellular calcium levels in a population of cells.

  • Cell Preparation: Plate cells (e.g., vascular smooth muscle cells) in a multi-well plate.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Protocol:

    • Wash the cells to remove excess dye.

    • Incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open voltage-gated calcium channels.

    • Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the reduction in the stimulus-induced calcium signal in the presence of this compound to determine its inhibitory effect.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor or channel by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound to the L-type calcium channel.

  • Preparation: Prepare membrane fractions from tissues or cells expressing a high density of L-type calcium channels (e.g., rat cardiac membranes).

  • Radioligand: Use a radiolabeled L-type calcium channel blocker, such as [³H]nitrendipine or [³H]PN200-110.

  • Assay Protocol:

    • Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of unlabeled this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis CellCulture Cell Culture (e.g., HEK293-CaV1.2) CellPlating Plate Cells on Coverslips CellCulture->CellPlating Patch Form Gigaohm Seal & Whole-Cell Config CellPlating->Patch RecordBaseline Record Baseline Ca²⁺ Currents Patch->RecordBaseline DrugApplication Perfuse with This compound RecordBaseline->DrugApplication RecordEffect Record Inhibited Ca²⁺ Currents DrugApplication->RecordEffect Measure Measure Current Inhibition RecordEffect->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Experimental workflow for patch-clamp analysis of a novel CCB.

Conclusion

While this compound is described as an inhibitor of thrombin-evoked calcium entry, its specific mechanism and interaction with voltage-gated calcium channels remain uncharacterized. The experimental framework outlined in this guide provides a clear path for the elucidation of its pharmacological profile. Obtaining quantitative data from these assays will be crucial to determine if this compound acts as a classical calcium channel blocker and to subsequently perform a meaningful head-to-head comparison with established drugs like nifedipine, verapamil, and diltiazem. This will enable researchers to understand its potential therapeutic applications and position it within the existing landscape of cardiovascular and pharmacological research.

References

Evaluating the Specificity of TS 155-2 as a V-ATPase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vacuolar-type H+-ATPases (V-ATPases) are crucial proton pumps involved in a myriad of cellular processes, including organelle acidification, protein trafficking, and neurotransmitter release. Their dysregulation is implicated in various diseases, from osteoporosis to cancer, making them attractive therapeutic targets. TS 155-2 (also known as JBIR-100), a bafilomycin analogue isolated from Streptomyces sp., has been identified as an inhibitor of V-ATPase activity.[1][2] This guide provides a comparative evaluation of this compound's specificity as a V-ATPase inhibitor, benchmarking it against well-characterized inhibitors in the field and providing the necessary experimental context for such an evaluation.

Quantitative Comparison of V-ATPase Inhibitors

InhibitorV-ATPase IC50Selectivity ProfileCytotoxicity IC50
This compound (JBIR-100) Data not availableData not available72.6 nM (HeLa cells)
Bafilomycin A1 4 - 400 nMHighly selective for V-ATPase over F- and P-type ATPases at low nanomolar concentrations. May show off-target effects at higher concentrations.10 - 50 nM (various cell lines)
Concanamycin A ~10 nM>2000-fold selective for V-ATPase over F-type, P-type H+-ATPases, and P-type Na+,K+-ATPase.Data not available

Experimental Protocols

To rigorously assess the specificity of a V-ATPase inhibitor like this compound, a series of well-defined experimental protocols are required. These assays allow for the quantification of inhibitory activity against V-ATPase and the determination of off-target effects on other major classes of ATPases.

V-ATPase Activity Assay (Proton Pumping): Acridine Orange Fluorescence Quenching

This assay measures the proton-pumping activity of V-ATPase in isolated membrane vesicles. The accumulation of protons inside the vesicles, driven by V-ATPase, is monitored by the quenching of acridine orange fluorescence.

Materials:

  • Isolated membrane vesicles containing V-ATPase (e.g., from yeast vacuoles or mammalian microsomes)

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.4), 150 mM KCl, 5 mM MgCl2

  • Acridine Orange (AO) stock solution (1 mM in ethanol)

  • ATP stock solution (100 mM)

  • V-ATPase inhibitor (e.g., this compound, Bafilomycin A1) at various concentrations

  • Protonophore (e.g., FCCP or gramicidin) to dissipate the proton gradient (for control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 492 nm, Emission: 530 nm)

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing Assay Buffer and membrane vesicles (typically 50-100 µg of protein).

  • Add the V-ATPase inhibitor at the desired final concentration and incubate for 10-15 minutes at room temperature. For the control well, add the vehicle (e.g., DMSO).

  • Add Acridine Orange to a final concentration of 5 µM.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Immediately begin monitoring the decrease in fluorescence intensity over time using the plate reader. The rate of fluorescence quenching is proportional to the V-ATPase activity.

  • After the fluorescence has reached a steady-state low, add a protonophore (e.g., 1 µM FCCP) to confirm that the quenching was due to a pH gradient. This should cause a rapid de-quenching (increase in fluorescence).

  • Calculate the initial rate of fluorescence quenching for each inhibitor concentration.

  • Plot the rate of quenching against the inhibitor concentration to determine the IC50 value.

ATPase Activity Assay (ATP Hydrolysis): Malachite Green Colorimetric Assay

This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. It can be adapted to assess the activity of different types of ATPases.

Materials:

  • Purified V-ATPase, P-type ATPase (e.g., Na+/K+-ATPase), or F-type ATPase (e.g., mitochondrial F1Fo-ATPase)

  • Assay Buffer (specific to the ATPase being tested, e.g., for V-ATPase: 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2, 50 mM KCl)

  • ATP stock solution (10 mM)

  • Inhibitor (this compound) at various concentrations

  • Malachite Green Reagent (contains malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution (for standard curve)

  • 96-well clear microplate

  • Spectrophotometer (absorbance at ~620-650 nm)

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing Assay Buffer and the purified ATPase enzyme.

  • Add the inhibitor at the desired final concentration and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction for a fixed period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the liberated inorganic phosphate.

  • After a color development period (e.g., 15-20 minutes), measure the absorbance at ~630 nm.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi produced in each reaction.

  • Calculate the ATPase activity (nmol Pi/min/mg protein).

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value for each type of ATPase, thereby assessing the selectivity of this compound.

Signaling Pathways and Experimental Workflows

V-ATPase activity is intricately linked to several key signaling pathways. Inhibition of V-ATPase can, therefore, have far-reaching effects on cellular function. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for inhibitor evaluation.

V_ATPase_Signaling_Pathways cluster_V_ATPase V-ATPase Inhibition cluster_mTOR mTORC1 Signaling cluster_Wnt Wnt/β-catenin Signaling cluster_Notch Notch Signaling V_ATPase V-ATPase mTORC1 mTORC1 Activation V_ATPase->mTORC1 LRP6 LRP6 Phosphorylation V_ATPase->LRP6 Notch Notch Receptor Processing V_ATPase->Notch Required for endosomal acidification Inhibitor This compound Inhibitor->V_ATPase Autophagy Autophagy mTORC1->Autophagy Inhibits beta_catenin β-catenin LRP6->beta_catenin Stabilizes NICD NICD Release Notch->NICD Cleavage Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Evaluate this compound Specificity V_ATPase_Assay V-ATPase Activity Assay (Acridine Orange Quenching) start->V_ATPase_Assay Selectivity_Assay Selectivity Assays (Malachite Green) - P-type ATPase - F-type ATPase start->Selectivity_Assay IC50_V Determine V-ATPase IC50 V_ATPase_Assay->IC50_V IC50_Other Determine IC50 for other ATPases Selectivity_Assay->IC50_Other Selectivity_Index Calculate Selectivity Index IC50_V->Selectivity_Index IC50_Other->Selectivity_Index end Conclusion: Specificity Profile of this compound Selectivity_Index->end

References

Benchmarking Novel Anti-Inflammatory Compounds: A Comparative Analysis of TS 155-2's Mechanism Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound TS 155-2 against established anti-inflammatory agents. Due to the limited publicly available data on this compound beyond its classification as an inhibitor of thrombin-stimulated calcium entry, this document focuses on a mechanistic comparison.[1][2] We will explore the therapeutic rationale of targeting calcium signaling in inflammation and contrast this approach with the mechanisms of well-characterized anti-inflammatory drugs. The provided experimental protocols and data tables serve as a template for the evaluation of new chemical entities like this compound.

Introduction to this compound and the Role of Calcium in Inflammation

This compound is identified as a macrocyclic lactone that inhibits the influx of calcium into cells following thrombin stimulation.[1][2] While a patent for this compound suggests potential anti-inflammatory activity, detailed studies are not yet available in the public domain.[1] Thrombin, a key protease in the coagulation cascade, also functions as a potent pro-inflammatory mediator by activating Protease-Activated Receptors (PARs) on various cell types, including endothelial cells and platelets. This activation triggers a rapid increase in intracellular calcium ([Ca2+]), a critical second messenger that initiates a cascade of inflammatory responses. These responses include the activation of transcription factors like NF-κB, production of pro-inflammatory cytokines and chemokines, and expression of adhesion molecules.

Inhibiting this initial calcium signal, as this compound is proposed to do, represents a potential upstream intervention point in the inflammatory cascade. By preventing the rise in intracellular calcium, it is hypothesized that the subsequent downstream inflammatory events can be attenuated.

Comparative Analysis with Established Anti-Inflammatory Compounds

To understand the potential of a calcium signaling inhibitor like this compound, it is essential to compare its proposed mechanism with those of established anti-inflammatory drugs. These drugs target different key nodes in the inflammatory process.

Compound Class Primary Mechanism of Action Key Molecular Targets Therapeutic Effects
This compound (Proposed) Inhibition of thrombin-stimulated calcium entryPlasma membrane calcium channelsPotential to block a broad range of downstream inflammatory responses initiated by calcium signaling.
Dexamethasone (Corticosteroid) Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors (e.g., NF-κB, AP-1) and the upregulation of anti-inflammatory genes.Glucocorticoid ReceptorBroad anti-inflammatory and immunosuppressive effects.
Indomethacin (NSAID) Non-selective inhibition of cyclooxygenase (COX) enzymes, preventing the synthesis of prostaglandins.COX-1 and COX-2Analgesic, antipyretic, and anti-inflammatory effects.
Ruxolitinib (JAK Inhibitor) Inhibition of Janus kinases (JAKs), blocking the signaling of multiple pro-inflammatory cytokines.JAK1 and JAK2Reduces systemic inflammation and is used in autoimmune and myeloproliferative disorders.
SB 203580 (p38 MAPK Inhibitor) Selective inhibition of the p38 mitogen-activated protein kinase (MAPK).p38 MAPKAttenuates the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Experimental Protocols for Comparative Evaluation

To empirically benchmark this compound against established compounds, a series of in vitro cellular assays are necessary. The following protocols provide a detailed methodology for such a comparison.

Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the inhibitory effect of test compounds on the release of pro-inflammatory cytokines from immune cells.

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Pre-incubate the cells with various concentrations of this compound, Dexamethasone (positive control), or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with 100 ng/mL of LPS for 24 hours.

  • Collect the cell culture supernatant and quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Determine the IC50 value for each compound.

NF-κB Activation Assay in a Reporter Cell Line

Objective: To assess the impact of test compounds on the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

  • Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in DMEM with 10% FBS.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with test compounds (this compound, Dexamethasone) for 1 hour.

  • Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

Calcium Influx Assay in a Platelet Model

Objective: To directly measure the inhibitory effect of this compound on thrombin-induced calcium influx.

Methodology:

  • Isolate human platelets from platelet-rich plasma.

  • Load the platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

  • Wash the platelets and resuspend them in a calcium-containing buffer.

  • Pre-incubate the loaded platelets with this compound or vehicle for 15 minutes.

  • Measure baseline fluorescence in a fluorometer.

  • Add thrombin (e.g., 0.1 U/mL) to stimulate calcium entry and record the change in fluorescence over time.

  • Calculate the extent of inhibition of the calcium signal by this compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow_Cytokine_Release cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMCs Isolate PBMCs Seed Seed Cells PBMCs->Seed Preincubation Pre-incubate with This compound / Controls Stimulation Stimulate with LPS Preincubation->Stimulation Supernatant Collect Supernatant ELISA Quantify Cytokines (TNF-α, IL-6, IL-1β) Supernatant->ELISA Inflammatory_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_transcription Transcription Factors cluster_output Inflammatory Response Thrombin Thrombin PAR PAR Thrombin->PAR LPS LPS TLR4 TLR4 LPS->TLR4 Ca_Influx Ca2+ Influx PAR->Ca_Influx MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Ca_Influx->MAPK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines AP1->Cytokines TS155_2 This compound TS155_2->Ca_Influx Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits SB203580 p38 Inhibitor SB203580->MAPK Inhibits

References

Safety Operating Guide

Navigating the Disposal of TS 155-2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling TS 155-2, a macrocyclic lactone, its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive disposal procedure based on the general properties of lactone compounds and standard best practices for hazardous chemical waste management.

Key Properties of this compound:

PropertyValue
Chemical Name This compound
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.9 g/mol
Appearance Solid
Storage Temperature -20°C

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). Lactone compounds can be harmful if ingested, inhaled, or absorbed through the skin.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste in adherence to local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and leak-proof container for all this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

  • This includes pure this compound, solutions containing this compound, and any materials contaminated with it.

2. Waste Collection and Labeling:

  • Collect all waste in a container compatible with organic compounds.

  • The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful," based on general lactone properties)

    • The date of waste accumulation.

3. Decontamination of Laboratory Ware:

  • Thoroughly decontaminate any glassware or equipment that has come into contact with this compound before reuse or disposal as non-hazardous waste.

  • A recommended decontamination procedure involves:

    • Rinsing the labware with a suitable organic solvent (e.g., ethanol or acetone).

    • Collecting this solvent rinse as hazardous waste in the designated this compound waste container.

    • Subsequently washing the labware with soap and water.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the storage of hazardous chemical waste.

5. Final Disposal:

  • Arrange for the disposal of the this compound hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Provide the disposal service with all available information regarding the waste, including its chemical class (macrocyclic lactone) and any known hazards.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process.

TS_155_2_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Decontamination cluster_storage_disposal Storage & Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate label_container Label Waste Container segregate->label_container collect_waste Collect Solid & Liquid Waste label_container->collect_waste decontaminate Decontaminate Labware collect_waste->decontaminate collect_rinse Collect Solvent Rinse as Waste decontaminate->collect_rinse store_waste Store Waste in Designated Area collect_rinse->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

This compound Disposal Workflow

Disclaimer: This information is provided for guidance purposes only and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific policies and procedures, as well as local, state, and federal regulations, before handling or disposing of any chemical waste. Partnering with your Environmental Health and Safety department is essential to ensure compliance and safety.

References

Essential Safety and Operational Planning for Handling TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling TS 155-2 based on general best practices for potent, biologically active compounds in a laboratory setting. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS and their institution's safety protocols before handling this substance.

This compound, also known as JBIR-100, is a macrocyclic lactone derived from Streptomyces species.[1][2] It is recognized as an inhibitor of thrombin-stimulated calcium entry into cells and is investigated for its potential antihypertensive, anti-platelet, anti-ischemic, and anti-inflammatory properties.[1][2][3] Due to its biological activity and the limited availability of comprehensive toxicity data, this compound should be handled with care as a potentially hazardous compound. This guide provides a framework for its safe use and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in preventing exposure to hazardous substances, following the hierarchy of controls which prioritizes elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls. For handling this compound, a risk assessment should be conducted to determine the appropriate level of PPE.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with disposable, chemical-resistant nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splashes or when handling larger quantities, consider using a more robust glove material with known resistance to the solvent being used.Protects against skin contact and absorption. Double-gloving provides an additional layer of protection in case the outer glove is breached.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during the preparation of stock solutions or when handling larger volumes.Protects the eyes and face from splashes of the compound or solvents. Safety glasses with side shields do not provide adequate protection against chemical splashes.
Body Protection A disposable, back-fastening gown made of a low-permeability fabric should be worn. Long sleeves with tight-fitting cuffs are essential. For procedures with a high risk of contamination, consider a disposable coverall. A standard lab coat is the minimum requirement for low-risk activities.Prevents contamination of personal clothing and skin. Disposable gowns are preferred to avoid cross-contamination and the need for specialized laundering.
Respiratory Protection Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. If there is a risk of aerosol generation outside of a containment device, or if the substance is handled as a powder, a NIOSH-approved respirator (e.g., an N95 or higher) may be necessary. A full respiratory protection program, including fit testing and training, is required for respirator use.Protects against the inhalation of aerosols or fine powders. The need for respiratory protection should be determined by a formal risk assessment.
Foot Protection Fully enclosed, chemical-resistant footwear is required in the laboratory at all times. Disposable shoe covers may be used for added protection in designated handling areas.Protects the feet from spills and dropped objects. Open-toed shoes are strictly prohibited in a laboratory setting.

Experimental Protocols: Handling and Disposal

Receiving and Storage: Upon receipt, inspect the package for any signs of damage or leakage. Personnel involved in unpacking should wear appropriate PPE, including gloves and a lab coat. The primary container should be wiped down before being moved to its designated storage location. This compound should be stored at -20°C, as recommended by suppliers.

Preparation of Stock Solutions: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. A designated and clearly labeled area for handling potent compounds should be used. Before starting, ensure that a chemical spill kit and waste containers are readily accessible.

Step-by-Step Procedure for Preparing a Stock Solution:

  • Gather all necessary materials: This includes the vial of this compound, the appropriate solvent (e.g., DMSO, ethanol, methanol), volumetric flasks, pipettes, and waste containers.

  • Don the required PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double nitrile gloves.

  • Perform all manipulations within a chemical fume hood: This provides primary containment.

  • Carefully open the vial containing the solid compound: Avoid generating dust.

  • Add the solvent to the vial to dissolve the compound: Cap the vial and mix gently.

  • Transfer the solution to a volumetric flask for final dilution if necessary.

  • Clearly label the stock solution container: Include the compound name, concentration, solvent, date of preparation, and your initials.

  • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution or soap and water.

  • Dispose of all contaminated disposables in a designated hazardous waste container.

Administration in In Vitro and In Vivo Experiments: When administering this compound in experimental systems, appropriate PPE must be worn. Use Luer-lock syringes and needleless systems whenever possible to minimize the risk of sharps injuries and aerosol generation. All animal handling and dosing should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and may require additional containment, such as a biological safety cabinet.

Decontamination and Disposal Plan: All materials that come into contact with this compound, including pipette tips, tubes, gloves, and gowns, should be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a sealed, chemical-resistant container. Do not dispose of solutions containing this compound down the drain.

  • Decontamination: Decontaminate all work surfaces and equipment after use. A solution of detergent and water is generally effective for initial cleaning, followed by a rinse with 70% ethanol. For spills, follow your institution's specific spill cleanup procedures.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

TS155_2_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase Prep Gather Materials & Don PPE FumeHood Work in Chemical Fume Hood Prep->FumeHood Primary Containment Weigh Weigh Solid this compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Administer Administer to Experiment (e.g., cell culture, animal) Dissolve->Administer Decontaminate Decontaminate Surfaces & Equipment Administer->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Caption: Workflow for handling this compound from preparation to disposal.

PPE_Decision_Tree cluster_containment Location of Work cluster_ppe_actions Required PPE Start Handling this compound? InFumeHood Inside Fume Hood? Start->InFumeHood BasePPE Minimum PPE: - Lab Coat - Goggles - Double Gloves InFumeHood->BasePPE Yes (Low Volume) FullPPE Enhanced PPE: - Disposable Gown - Goggles & Face Shield - Double Gloves InFumeHood->FullPPE Yes (High Splash Risk) RespPPE Add Respirator to Enhanced PPE InFumeHood->RespPPE No (Aerosol Risk)

Caption: Decision tree for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.